molecular formula C10H15N7O4 B12393694 2-Hydrazinyl-adenosine

2-Hydrazinyl-adenosine

Numéro de catalogue: B12393694
Poids moléculaire: 297.27 g/mol
Clé InChI: BAYFDGKAUSOEIS-DTUHVUQASA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-Hydrazinyl-adenosine is a useful research compound. Its molecular formula is C10H15N7O4 and its molecular weight is 297.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Formule moléculaire

C10H15N7O4

Poids moléculaire

297.27 g/mol

Nom IUPAC

(2R,3S,5R)-2-(6-amino-2-hydrazinylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C10H15N7O4/c11-7-4-8(15-10(14-7)16-12)17(2-13-4)9-6(20)5(19)3(1-18)21-9/h2-3,5-6,9,18-20H,1,12H2,(H3,11,14,15,16)/t3-,5?,6+,9-/m1/s1

Clé InChI

BAYFDGKAUSOEIS-DTUHVUQASA-N

SMILES isomérique

C1=NC2=C(N=C(N=C2N1[C@H]3[C@H](C([C@H](O3)CO)O)O)NN)N

SMILES canonique

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)NN)N

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Hydrazinyl-adenosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis of 2-Hydrazinyl-adenosine, a key intermediate in the development of selective A2A adenosine (B11128) receptor agonists. The protocol herein details the nucleophilic substitution reaction of 2-chloroadenosine (B27285) with hydrazine (B178648) hydrate (B1144303), offering a robust methodology for researchers and professionals in drug development and medicinal chemistry.

Core Synthesis Pathway

The primary route for the synthesis of this compound involves the displacement of the chlorine atom at the C2 position of the purine (B94841) ring of 2-chloroadenosine with a hydrazinyl group. This reaction is a nucleophilic aromatic substitution, a fundamental transformation in heterocyclic chemistry.

The reaction proceeds by the attack of the nucleophilic hydrazine on the electron-deficient C2 carbon of the purine ring. The reaction is typically carried out in a protic solvent, such as ethanol, and requires heat to overcome the activation energy of the substitution.

Synthesis_Pathway 2-Chloroadenosine 2-Chloroadenosine Reaction Nucleophilic Aromatic Substitution 2-Chloroadenosine->Reaction Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Reaction This compound This compound Reaction->this compound Purification Purification This compound->Purification Final Product Pure this compound Purification->Final Product

Caption: General synthesis pathway for this compound.

Experimental Protocol

This section provides a detailed, step-by-step protocol for the synthesis of this compound from 2-chloroadenosine.

2.1. Materials and Reagents

Reagent/MaterialGradeSupplier
2-Chloroadenosine≥98%Commercially Available
Hydrazine hydrate (N₂H₄·H₂O)Reagent GradeCommercially Available
Ethanol (EtOH)AnhydrousCommercially Available
Silica (B1680970) Gel60 Å, 230-400 meshCommercially Available
Dichloromethane (DCM)HPLC GradeCommercially Available
Methanol (MeOH)HPLC GradeCommercially Available

2.2. Reaction Setup and Procedure

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Combine Reactants Combine 2-Chloroadenosine, Hydrazine Hydrate, and Ethanol Heat Heat mixture to reflux (approx. 80 °C) Combine Reactants->Heat Monitor Monitor reaction by TLC Heat->Monitor Cool Cool reaction to room temperature Monitor->Cool Evaporate Remove solvent under reduced pressure Cool->Evaporate Resuspend Resuspend residue in water Evaporate->Resuspend Extract Extract with an organic solvent (e.g., Ethyl Acetate) Resuspend->Extract Column Chromatography Purify by silica gel column chromatography Extract->Column Chromatography Elute Elute with a DCM/MeOH gradient Column Chromatography->Elute Collect Fractions Collect and combine fractions containing the product Elute->Collect Fractions Evaporate Product Evaporate solvent from pure fractions Collect Fractions->Evaporate Product Logical_Relationships Synthesis Synthesis Purification Purification Synthesis->Purification Characterization Characterization Purification->Characterization Purity Assessment Purity > 95% Characterization->Purity Assessment Structural Confirmation Correct Molecular Structure Characterization->Structural Confirmation Final Product Verified this compound Purity Assessment->Final Product Structural Confirmation->Final Product

The Core Mechanism of 2-Hydrazinyl-adenosine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of 2-Hydrazinyl-adenosine and its derivatives. The document details its molecular interactions, signaling pathways, and biological effects, supported by quantitative data and detailed experimental protocols.

Core Mechanism of Action: A Dual-Faceted Approach

This compound and its analogs exhibit a dual mechanism of action, primarily functioning as adenosine (B11128) receptor agonists with notable selectivity for the A2A subtype. A secondary, yet significant, mechanism involves its role as a purine (B94841) nucleoside analog , which is particularly relevant to its anticancer properties.

Adenosine A2A Receptor Agonism

The principal mechanism of action for many this compound derivatives is their agonist activity at the A2A adenosine receptor, a G-protein coupled receptor (GPCR). This interaction initiates a signaling cascade that is central to many of the compound's physiological effects, such as vasodilation.

Upon binding to the A2A receptor, this compound analogs induce a conformational change in the receptor, leading to the activation of the associated Gs protein. The activated Gs protein, in turn, stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to a cellular response.

A2A_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 2_Hydrazinyl_adenosine This compound Derivative A2A_R A2A Receptor 2_Hydrazinyl_adenosine->A2A_R Binds to G_Protein Gs Protein A2A_R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates ATP ATP cAMP cAMP AC->cAMP ATP->cAMP Converts to PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Targets PKA->Downstream Phosphorylates Response Cellular Response (e.g., Vasodilation) Downstream->Response

A2A Receptor Signaling Pathway
Purine Nucleoside Analog Activity

In the context of oncology, certain this compound derivatives function as purine nucleoside analogs.[1][2] This mechanism relies on their structural similarity to endogenous nucleosides, allowing them to be incorporated into cellular metabolic pathways, ultimately leading to the inhibition of DNA synthesis and the induction of apoptosis (programmed cell death) in rapidly dividing cells, such as cancer cells.[1][2]

These analogs can be phosphorylated by cellular kinases to their triphosphate form. This active metabolite can then compete with natural deoxynucleotides for incorporation into newly synthesizing DNA strands by DNA polymerases. The incorporation of the analog can lead to chain termination or create a dysfunctional DNA strand, triggering cell cycle arrest and apoptosis.

Nucleoside_Analog_Mechanism 2_Hydrazinyl_adenosine_analog This compound Analog Cell_Uptake Cellular Uptake 2_Hydrazinyl_adenosine_analog->Cell_Uptake Phosphorylation Phosphorylation (by kinases) Cell_Uptake->Phosphorylation Triphosphate_Analog Triphosphate Analog Phosphorylation->Triphosphate_Analog DNA_Polymerase DNA Polymerase Triphosphate_Analog->DNA_Polymerase Incorporated during DNA_Synthesis DNA Synthesis Chain_Termination DNA Chain Termination/ Dysfunctional DNA DNA_Synthesis->Chain_Termination Inhibition of Apoptosis Apoptosis Chain_Termination->Apoptosis Induces

Mechanism as a Purine Nucleoside Analog

Quantitative Data

The following tables summarize the binding affinities of various this compound derivatives for adenosine receptors and their cytotoxic effects on different cancer cell lines.

Table 1: Adenosine Receptor Binding Affinities (Ki, nM)
CompoundA1 Receptor Ki (nM)A2A Receptor Ki (nM)Reference
2-[N'-[3-(4-nitrophenyl)allylidene]hydrazinoadenosine]>100023[3]
2-[N'-(3-phenylallylidene)hydrazino]adenosine]>1000150[3]
2-[N'-(2-furylmethylidene)hydrazino]adenosine]>1000300[3]
2-[N'-[3-(2-furyl)allylidene]hydrazino]adenosine]>100080[3]
Table 2: Cytotoxicity of this compound Analogs in Cancer Cell Lines (IC50, µM)
Compound Derivative TypeCancer Cell LineIC50 (µM)Reference
Pyrimidinyl HydrazoneMelanoma0.37
Pyrimidinyl HydrazoneOvarian Cancer0.11
Pyrimidinyl HydrazonePancreatic Cancer1.09
1,3,5-Triazine Schiff BaseEGFR0.05924

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of this compound are provided below.

Radioligand Displacement Assay for Adenosine A2A Receptor Binding

This protocol is a standard method for determining the binding affinity of a test compound for the A2A adenosine receptor.

Radioligand_Binding_Workflow Start Start Membrane_Prep Prepare cell membranes expressing A2A receptors Start->Membrane_Prep Incubation Incubate membranes with a constant concentration of radiolabeled A2A ligand (e.g., [3H]CGS 21680) and varying concentrations of the This compound test compound Membrane_Prep->Incubation Equilibrium Allow binding to reach equilibrium Incubation->Equilibrium Filtration Separate bound from free radioligand by rapid vacuum filtration Equilibrium->Filtration Washing Wash filters to remove non-specifically bound radioligand Filtration->Washing Scintillation Measure radioactivity on filters using liquid scintillation counting Washing->Scintillation Analysis Analyze data to determine the IC50 and calculate the Ki value Scintillation->Analysis End End Analysis->End

References

In-Depth Technical Guide: 2-Hydrazinyl-adenosine Structure-Activity Relationship

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of 2-hydrazinyl-adenosine derivatives, primarily focusing on their potent and selective agonist activity at the A2A adenosine (B11128) receptor (A2AAR). This document details the synthesis, biological evaluation, and signaling pathways associated with this class of compounds, presenting quantitative data in structured tables, outlining detailed experimental protocols, and visualizing key processes.

Core Structure-Activity Relationship Insights

The substitution at the 2-position of the adenosine scaffold with a hydrazinyl moiety has proven to be a fruitful strategy in the development of high-affinity and selective A2AAR agonists. The general structure consists of the adenosine core, a hydrazinyl linker at the 2-position, and a variable substituent (R) attached to the terminal nitrogen of the hydrazine (B178648) group.

Key SAR findings from various studies indicate that:

  • Nature of the 'R' Group: The nature of the substituent attached to the hydrazinyl linker plays a critical role in determining the affinity and selectivity for the A2AAR.

    • Aromatic and Heteroaromatic Moieties: Introduction of mono- and disubstituted phenyl moieties, as well as other aromatic and heteroaromatic rings, can lead to compounds with low nanomolar affinity for the A2AAR.[1][2] For instance, derivatives with phenyl, nitrophenyl, and furyl groups have demonstrated high potency.

    • Bis-sugar Nucleosides: The introduction of a second sugar moiety at the 2-position of adenosine has been explored, with some derivatives showing high A2AAR affinity and selectivity.[1] The D-galactose derivative, for example, exhibited a Ki value of 329 nM at the A2AAR.[1]

  • Linker Modification: Modifications of the 2-position linker have also been investigated to optimize receptor interaction.[1]

  • Selectivity: Many this compound derivatives exhibit marked selectivity for the A2AAR over other adenosine receptor subtypes (A1, A2B, and A3).[1][2] This selectivity is crucial for minimizing off-target effects and developing targeted therapeutics.

  • Functional Activity: Functional assays have confirmed that these high-affinity ligands act as agonists at the A2AAR, stimulating downstream signaling pathways.[1][2]

Quantitative Data Summary

The following tables summarize the binding affinities (Ki values) of representative this compound derivatives for the rat and human A2A adenosine receptors, as well as for other adenosine receptor subtypes to illustrate selectivity.

Table 1: Binding Affinities (Ki, nM) of this compound Derivatives at Rat Adenosine Receptors [1]

CompoundR GrouprA1rA2ArA2BrA3
3 (Cyclic structure)>1000016.1>10000>10000
10 4-Nitrophenyl>1000024.4>10000>10000
11 2,4-Dinitrophenyl>1000012.0>10000>10000
13 4-Chlorophenyl>1000012.0>10000>10000
16 D-Galactose>10000329>10000>10000

Table 2: Binding Affinities (Ki, nM) of this compound Derivatives at Human Adenosine Receptors [2]

CompoundR GrouphA1hA2AhA2BhA3
23 (Specific fragment)>100001.8>10000>10000
24 (Specific fragment)>100006.4>10000>10000
30 (Specific fragment)>1000020>10000>10000
31 (Specific fragment)>1000067>10000>10000
42 (Specific fragment)>100006.3>10000>10000
35 (Specific fragment)4.5>10000>10000>10000

Experimental Protocols

General Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically starts from a readily available precursor like 2-chloroadenosine. The following is a general procedure:

  • Hydrazinolysis: 2-Chloroadenosine is reacted with hydrazine hydrate (B1144303) in a suitable solvent (e.g., ethanol (B145695) or water) under reflux conditions. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Purification: Upon completion, the reaction mixture is cooled, and the product, this compound, is often precipitated by the addition of water. The crude product is then collected by filtration and can be further purified by recrystallization.

  • Condensation: To introduce the 'R' group, the this compound is reacted with a corresponding aldehyde or ketone in a suitable solvent (e.g., methanol (B129727) or ethanol) under reflux. A catalytic amount of acid (e.g., acetic acid) may be added to facilitate the reaction.

  • Final Purification: The resulting hydrazone derivative is then purified using standard techniques such as column chromatography or recrystallization to yield the final product.

Note: The specific reaction conditions, including solvents, temperatures, and reaction times, may vary depending on the specific aldehyde or ketone used.

Radioligand Binding Assays

Radioligand binding studies are performed to determine the affinity of the synthesized compounds for the different adenosine receptor subtypes.

  • Membrane Preparation: Membranes from cells stably expressing the desired human or rat adenosine receptor subtype (e.g., CHO or HEK293 cells) are prepared. This involves cell lysis, homogenization, and centrifugation to isolate the membrane fraction.

  • Assay Buffer: A suitable assay buffer is prepared, typically containing a buffer salt (e.g., Tris-HCl), MgCl₂, and adenosine deaminase (to remove endogenous adenosine).

  • Incubation: In assay tubes, the cell membranes are incubated with a specific radioligand (e.g., [³H]CGS 21680 for A2AAR) and varying concentrations of the test compound. Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are then washed with ice-cold buffer.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The Ki values are calculated from the IC₅₀ values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay is used to determine the functional activity (agonist or antagonist) of the compounds at the A2AAR.

  • Cell Culture: Cells stably expressing the A2AAR (e.g., HEK293 cells) are cultured in appropriate media.

  • Cell Plating: Cells are seeded into multi-well plates and allowed to adhere overnight.

  • Compound Treatment: The cell culture medium is replaced with a buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation) and varying concentrations of the test compound.

  • Incubation: The cells are incubated for a specific period to allow for cAMP accumulation.

  • Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is determined using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis: The concentration-response curves are plotted, and EC₅₀ values (the concentration of the agonist that produces 50% of the maximal response) are calculated to determine the potency of the compounds.

Visualizations

A2A Adenosine Receptor Signaling Pathway

Activation of the A2A adenosine receptor by an agonist, such as a this compound derivative, initiates a canonical G-protein coupled receptor (GPCR) signaling cascade.

A2AAR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist This compound Agonist A2AAR A2AAR Agonist->A2AAR Binds Gs Gs Protein (α, β, γ) A2AAR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates ATP ATP cAMP cAMP ATP->cAMP AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Physiological_Response Physiological Response (e.g., Vasodilation) CREB->Physiological_Response Leads to

Caption: A2AAR signaling cascade initiated by agonist binding.

Experimental Workflow for SAR Studies

The following diagram illustrates the typical workflow for conducting structure-activity relationship studies of novel A2AAR agonists.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_evaluation Further Evaluation cluster_analysis Data Analysis start Design Analogs synthesis Synthesize Derivatives start->synthesis purification Purify & Characterize synthesis->purification binding_assay Radioligand Binding Assay (Affinity & Selectivity) purification->binding_assay functional_assay cAMP Functional Assay (Potency & Efficacy) binding_assay->functional_assay in_vivo In Vivo/Ex Vivo Studies (e.g., Vasodilation) functional_assay->in_vivo sar_analysis SAR Analysis in_vivo->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization lead_optimization->start Iterative Design

Caption: Workflow for SAR studies of A2AAR agonists.

References

The Biological Activity of 2-Hydrazinyl-adenosine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of the biological activities of 2-hydrazinyl-adenosine derivatives, tailored for researchers, scientists, and drug development professionals. It covers their primary mechanism of action as adenosine (B11128) receptor agonists, quantitative activity data, therapeutic potential, and the experimental protocols used for their evaluation.

Core Mechanism of Action: Adenosine Receptor Agonism

This compound derivatives primarily exert their biological effects by acting as agonists at adenosine receptors (ARs), a class of G protein-coupled receptors (GPCRs).[1] The family of ARs includes four subtypes: A1, A2A, A2B, and A3.[2] Much of the research on this compound derivatives has focused on their potent and selective agonistic activity at the A2A adenosine receptor (A2AAR).[1][3]

The A2AAR is coupled to the Gs guanine (B1146940) nucleotide-regulatory protein.[4] Upon activation by an agonist, it stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[2][4] This signaling cascade is central to the various physiological responses mediated by these compounds, most notably anti-inflammatory effects and vasodilation.[4][5]

A2A_Signaling_Pathway A2A Adenosine Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist This compound Derivative (Agonist) A2A_Receptor A2A Receptor Agonist->A2A_Receptor Binds to Gs_Protein Gs Protein A2A_Receptor->Gs_Protein Activates AC Adenylyl Cyclase Gs_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP Response Physiological Response (e.g., Anti-inflammation, Vasodilation) cAMP->Response Initiates Experimental_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo Preclinical & Further Studies Design Computational Design (e.g., Docking) Synthesis Chemical Synthesis of Derivatives Design->Synthesis Binding Radioligand Binding Assay (Determine Affinity - Ki) Synthesis->Binding Functional Functional Assay (Determine Potency - EC50/cAMP) Binding->Functional Confirm Activity SAR Structure-Activity Relationship (SAR) Analysis Functional->SAR InVivo In Vivo Models (e.g., Inflammation, Vasodilation) SAR->InVivo Tox Toxicity & ADME Profiling InVivo->Tox

References

2-Hydrazinyl-adenosine Derivatives as Potent and Selective A2A Adenosine Receptor Agonists: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The A2A adenosine (B11128) receptor (A2AR), a member of the G-protein coupled receptor (GPCR) superfamily, has emerged as a significant therapeutic target for a range of pathological conditions, including inflammatory diseases, neurodegenerative disorders, and cardiovascular ailments. Agonists of the A2AR have shown promise in mediating anti-inflammatory responses and cardioprotective effects. Within the diverse landscape of A2AR agonists, 2-hydrazinyl-adenosine derivatives have garnered considerable attention due to their high potency and selectivity. This technical guide provides an in-depth overview of this compound as a core scaffold for the development of A2AR agonists, presenting key quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and experimental workflows.

Molecular Mechanism of Action: The A2A Receptor Signaling Pathway

Activation of the A2A adenosine receptor by an agonist, such as a this compound derivative, initiates a well-defined intracellular signaling cascade. The A2AR is primarily coupled to the stimulatory G-protein, Gs. Upon agonist binding, a conformational change in the receptor leads to the activation of Gs, which in turn stimulates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates a multitude of downstream targets, leading to the physiological response.

A2A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist This compound Agonist A2AR A2A Receptor Agonist->A2AR Binding Gs Gs Protein (αβγ) A2AR->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation Response Cellular Response (e.g., Anti-inflammatory effects) PKA->Response Phosphorylation of targets

A2A Adenosine Receptor Signaling Pathway

Quantitative Data: Binding Affinity and Selectivity

A series of this compound derivatives have been synthesized and evaluated for their binding affinity at the human A2A adenosine receptor. The data, presented in the tables below, highlight the potential of this chemical scaffold in achieving high potency and selectivity. Binding affinity is typically expressed as the inhibition constant (Ki), which represents the concentration of the ligand that occupies 50% of the receptors in a competition binding assay. A lower Ki value indicates a higher binding affinity. Selectivity is determined by comparing the Ki values at the A2AR to those at other adenosine receptor subtypes (A1, A2B, and A3).

Table 1: Binding Affinity (Ki) of this compound Derivatives at the Human A2A Adenosine Receptor

Compound IDModificationA2A Ki (nM)Reference
1 2-[N'-[3-(4-nitrophenyl)allylidene]hydrazino]adenosine23[1]
2 Derivative 23 from study1.8[2][3]
3 Derivative 24 from study6.4[2][3]
4 Derivative 42 from study6.3[2][3]
5 Derivative 30 from study20[2][3]
6 Derivative 31 from study67[2][3]

Table 2: Selectivity Profile of Lead this compound Derivative (Compound 2)

Adenosine Receptor SubtypeKi (nM)Selectivity (fold vs. A2A)Reference
A2A 1.8-[2][3]
A1 >1000>555[2][3]
A2B >1000>555[2][3]
A3 >1000>555[2][3]

Note: While functional assays have confirmed the agonist activity of these compounds, specific EC50 values for cAMP accumulation were not available in the reviewed literature abstracts.[2][3]

Experimental Protocols

The characterization of this compound derivatives as A2AR agonists involves two primary types of in vitro assays: radioligand binding assays to determine affinity and selectivity, and functional assays to measure agonist-induced cellular responses, such as cAMP accumulation.

Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the Ki of a test compound for the A2A adenosine receptor.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis p1 Prepare cell membranes expressing A2A receptors (e.g., from CHO or HEK293 cells) i1 Incubate membranes, radioligand, and test compound at various concentrations p1->i1 p2 Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) p2->i1 p3 Prepare radioligand solution (e.g., [3H]CGS21680 or [3H]ZM241385) p3->i1 p4 Prepare serial dilutions of test compound (this compound derivative) p4->i1 i2 Allow to reach equilibrium (e.g., 60-120 min at 25°C) i1->i2 s1 Separate bound from free radioligand via rapid filtration (e.g., using GF/B filters) i2->s1 s2 Wash filters with ice-cold buffer s1->s2 s3 Measure radioactivity on filters using a scintillation counter s2->s3 a1 Plot percentage of specific binding vs. log concentration of test compound s3->a1 a2 Determine IC50 value from the curve a1->a2 a3 Calculate Ki value using the Cheng-Prusoff equation a2->a3

Radioligand Binding Assay Workflow

Detailed Methodology:

  • Membrane Preparation: Membranes from cells stably expressing the human A2A adenosine receptor (e.g., HEK293 or CHO cells) are prepared by homogenization and centrifugation.

  • Assay Components: The assay is typically performed in a buffer such as 50 mM Tris-HCl (pH 7.4). A known concentration of a radiolabeled A2AR ligand (e.g., [3H]CGS21680 or [3H]ZM241385) is used. The this compound test compound is serially diluted.

  • Incubation: The cell membranes, radioligand, and varying concentrations of the test compound are incubated together to allow for competitive binding. Incubation is typically carried out for 60-120 minutes at 25°C.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/B), which traps the membranes with bound radioligand while allowing the unbound radioligand to pass through.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known unlabeled A2AR ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Functional Assay

This protocol outlines a method to measure the ability of a this compound derivative to stimulate the production of intracellular cAMP, confirming its agonist activity.

cAMP_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_lysis_detection Lysis & Detection cluster_data_analysis Data Analysis c1 Seed cells expressing A2A receptors (e.g., HEK293 or CHO cells) in multi-well plates c2 Culture cells until they reach the desired confluency c1->c2 t1 Pre-incubate cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation c2->t1 t2 Add varying concentrations of the This compound test compound t1->t2 t3 Incubate for a defined period (e.g., 30 minutes at 37°C) t2->t3 l1 Lyse the cells to release intracellular cAMP t3->l1 l2 Measure cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA, or AlphaScreen) l1->l2 d2 Plot the cAMP response vs. log concentration of the test compound l2->d2 d1 Generate a standard curve with known cAMP concentrations d1->d2 d3 Determine the EC50 value (concentration for 50% maximal response) d2->d3

cAMP Accumulation Assay Workflow

Detailed Methodology:

  • Cell Culture: Cells stably or transiently expressing the human A2A adenosine receptor (e.g., HEK293 or CHO cells) are cultured in appropriate multi-well plates.

  • Assay Conditions: Cells are typically washed and incubated in a buffer containing a phosphodiesterase (PDE) inhibitor, such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX), to prevent the degradation of newly synthesized cAMP.

  • Agonist Stimulation: The this compound test compound is added to the cells at various concentrations, and the cells are incubated for a specific time (e.g., 30 minutes) at 37°C to stimulate cAMP production.

  • Cell Lysis and cAMP Measurement: Following incubation, the cells are lysed, and the intracellular cAMP concentration is quantified using a variety of commercially available kits, such as those based on competitive immunoassays like Homogeneous Time-Resolved Fluorescence (HTRF), Enzyme-Linked Immunosorbent Assay (ELISA), or AlphaScreen technology.

  • Data Analysis: A standard curve is generated using known concentrations of cAMP. The amount of cAMP produced in response to the test compound is determined from this curve. A dose-response curve is then plotted, and the EC50 value (the concentration of the agonist that produces 50% of the maximal response) is calculated using non-linear regression.

Conclusion

This compound derivatives represent a promising class of A2A adenosine receptor agonists, demonstrating high affinity and selectivity. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working in this area. Further investigation into the functional potency and in vivo efficacy of these compounds is warranted to fully elucidate their therapeutic potential. The detailed methodologies and workflow diagrams offered herein serve as a practical resource for the continued exploration and development of novel A2AR-targeted therapeutics.

References

A Comprehensive Technical Guide to the Chemical Properties of 2-Hydrazinyl-adenosine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced chemical and biological characteristics of novel compounds is paramount. This guide provides an in-depth analysis of 2-Hydrazinyl-adenosine, a key intermediate in the synthesis of potent and selective coronary vasodilators and a significant scaffold for the development of A2A adenosine (B11128) receptor agonists.[1][2]

Core Chemical Properties

This compound, also known by various synonyms including 2-Hydrazinoadenosine and Regadenoson Impurity 19, is a purine (B94841) nucleoside analog.[1][3] Its fundamental chemical and physical properties are summarized below, providing a foundational dataset for experimental design and computational modeling.

PropertyValueSource
Molecular Formula C₁₀H₁₅N₇O₄[1][2][3]
Molecular Weight 297.27 g/mol [1][3]
CAS Number 15763-11-8[1][3]
Appearance Off-White to Brown Solid[1]
Melting Point 208-210°C[1]
Boiling Point (Predicted) 583.1±60.0 °C[1]
Density (Predicted) 2.29±0.1 g/cm³[1]
pKa (Predicted) 12.76±0.70[1]
Solubility DMSO (Slightly, Heated), Methanol (Sparingly), Water (Sparingly, Heated, Sonicated)[1]
Storage Sealed in dry, 2-8°C. Moisture Sensitive.[1]

Synthesis and Derivatization: Experimental Protocol

The synthesis of this compound derivatives is a critical process for exploring their structure-activity relationships, particularly as A2A adenosine receptor ligands.[4] A generalizable synthetic approach involves the modification of the 2-position of the adenosine scaffold.

A series of 2-hydrazinyladenosine derivatives can be synthesized to investigate their affinity for adenosine receptor subtypes.[4] The overarching goal of these synthetic efforts is often to produce potent and selective A(2A)AR agonists.[4] Modifications can include the introduction of a second sugar moiety at the 2-position to form bis-sugar nucleosides or the alteration of the linker at this position in various ways.[4]

For example, one synthetic route may involve the replacement of a cyclic structure with mono- and disubstituted phenyl moieties to create hydrazones with low nanomolar affinity for the A(2A)AR.[4]

Biological Activity and Mechanism of Action

This compound and its derivatives are primarily investigated for their activity as A2A adenosine receptor agonists.[4][5] The hydrazone derivatives, in particular, have shown a wide array of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects.[6][7]

The primary therapeutic interest in 2-hydrazinyladenosine derivatives lies in their potent and selective agonism at the A2A adenosine receptor. This interaction triggers a signaling cascade that leads to physiological effects such as vasodilation.[8] Several derivatives have been identified as potent agonists at the A(2A)AR, with some exhibiting K(i) values in the low nanomolar range.[4][5][8] Functional assays have confirmed that these compounds act as agonists, inducing responses like vasorelaxation, which is a known A2A-mediated effect.[8]

The general mechanism for A2A adenosine receptor activation, which is the target for derivatives of this compound, is depicted in the following signaling pathway diagram.

A2A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist This compound Derivative (Agonist) A2A_Receptor A2A Adenosine Receptor Agonist->A2A_Receptor Binds G_Protein Gs Protein A2A_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Vasodilation) PKA->Cellular_Response Phosphorylates Targets Leading to Binding_Assay_Workflow Start Start Prepare_Membranes Prepare Cell Membranes Expressing Adenosine Receptors Start->Prepare_Membranes Incubate Incubate Membranes with Radioligand and Test Compound Prepare_Membranes->Incubate Separate Separate Bound and Free Radioligand (e.g., Filtration) Incubate->Separate Quantify Quantify Radioactivity of Bound Ligand Separate->Quantify Analyze Data Analysis (e.g., Ki determination) Quantify->Analyze End End Analyze->End

References

Solubility of 2-Hydrazinyl-adenosine in DMSO: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the solubility of 2-Hydrazinyl-adenosine in Dimethyl Sulfoxide (DMSO). While precise quantitative solubility data remains limited in publicly available literature, this document compiles the existing qualitative information and outlines standardized experimental protocols for its determination. Furthermore, recognizing the significant role of this compound as a potent A2A adenosine (B11128) receptor agonist, a detailed visualization of the canonical A2A receptor signaling pathway is provided to contextualize its biological activity. This guide is intended to serve as a valuable resource for researchers in pharmacology and drug development, facilitating experimental design and a deeper understanding of this compound's physicochemical and biological properties.

Quantitative Solubility Data

Currently, there is a lack of specific, publicly available quantitative data detailing the solubility of this compound in DMSO. However, qualitative descriptions indicate that it is slightly soluble in DMSO, with solubility increasing upon heating.

For context, the solubility of the parent compound, adenosine, in DMSO is approximately 20 mg/mL.[1] It is important to note that the addition of the hydrazinyl group at the 2-position can significantly alter the physicochemical properties of the molecule, and thus, its solubility characteristics may differ from that of adenosine.

Table 1: Qualitative Solubility of this compound and Related Compounds

CompoundSolventSolubilityNotes
This compoundDMSOSlightly solubleSolubility is enhanced with heating.[2]
AdenosineDMSO~20 mg/mL-[1]
AdenosineDimethyl formamide~5 mg/mL-[1]
AdenosinePBS (pH 7.2)~10 mg/mL-[1]

Experimental Protocol for Solubility Determination

The following is a general protocol for determining the kinetic solubility of a compound like this compound in DMSO, which can be adapted for specific laboratory requirements. This method is widely used in early drug discovery.

Objective: To determine the kinetic solubility of this compound in DMSO.

Materials:

  • This compound (solid)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well microtiter plates (UV-transparent)

  • Plate shaker

  • Spectrophotometer or HPLC-UV system

  • Automated liquid handler (optional, for high-throughput)

Methodology:

  • Preparation of Stock Solution:

    • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM). This is achieved by dissolving a precisely weighed amount of the compound in the required volume of DMSO.

    • Vortex or sonicate the solution to ensure complete dissolution.

  • Serial Dilution:

    • Perform serial dilutions of the DMSO stock solution in a 96-well plate using DMSO as the diluent to create a range of concentrations.

  • Addition of Aqueous Buffer:

    • To each well containing the DMSO solution, add PBS (pH 7.4) to a final DMSO concentration of 1-2%. The addition of the aqueous buffer will induce precipitation of the compound if its solubility limit is exceeded.

  • Equilibration:

    • Seal the plate and incubate at a controlled temperature (e.g., 25 °C or 37 °C) on a plate shaker for a defined period (e.g., 1.5 to 24 hours) to allow the solution to reach equilibrium.

  • Measurement of Solubility:

    • The concentration of the dissolved compound can be determined by several methods:

      • Nephelometry (Turbidimetric Method): Measure the turbidity of each well using a nephelometer. The point at which precipitation occurs is an indication of the solubility limit.

      • UV/Vis Spectroscopy: Centrifuge the plate to pellet the precipitate. Measure the absorbance of the supernatant at the λmax of this compound. The concentration is calculated using a standard curve.

      • HPLC-UV: After centrifugation, analyze the supernatant by HPLC with UV detection. The concentration is determined by comparing the peak area to a calibration curve.

  • Data Analysis:

    • The solubility is defined as the highest concentration at which no precipitation is observed.

Biological Context: A2A Adenosine Receptor Signaling

This compound and its derivatives are potent and selective agonists for the A2A adenosine receptor.[3][4][5] Activation of this G-protein coupled receptor (GPCR) initiates a signaling cascade that plays a crucial role in various physiological processes, including vasodilation and inflammation.[3][6][7] The following diagram illustrates the canonical signaling pathway activated by A2A receptor agonists.

A2A_Signaling_Pathway cluster_intracellular Intracellular Space This compound This compound A2AR A2A Receptor This compound->A2AR G_protein Gs Protein (α, β, γ) A2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., Vasodilation, Anti-inflammatory) CREB->Gene_Expression Regulates

Caption: A2A Adenosine Receptor Signaling Pathway.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for assessing the biological activity of an A2A receptor agonist like this compound, from initial solubility testing to functional assays.

Experimental_Workflow cluster_preparation Compound Preparation & QC cluster_binding Receptor Binding Assays cluster_functional Functional Assays cluster_analysis Data Analysis Compound This compound (Solid) Solubility_Test Solubility Testing (DMSO) Compound->Solubility_Test Stock_Solution Stock Solution (e.g., 10 mM in DMSO) Solubility_Test->Stock_Solution Radioligand_Binding Radioligand Binding Assay (Determine Ki) Stock_Solution->Radioligand_Binding cAMP_Assay cAMP Accumulation Assay (Determine EC50) Stock_Solution->cAMP_Assay Data_Analysis Data Analysis & Interpretation (Potency, Efficacy, Selectivity) Radioligand_Binding->Data_Analysis Downstream_Assay Downstream Functional Assay (e.g., Vasorelaxation) cAMP_Assay->Downstream_Assay Downstream_Assay->Data_Analysis

Caption: Workflow for Characterizing an A2A Agonist.

Conclusion

References

Stability of 2-Hydrazinyl-adenosine in Aqueous Solution: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Hydrazinyl-adenosine is a purine (B94841) nucleoside analog with potential applications in drug development, notably as a synthetic intermediate for potent and selective coronary vasodilators.[1][2] As with any new chemical entity destined for pharmaceutical use, a thorough understanding of its stability in aqueous solutions is paramount for formulation development, shelf-life determination, and ensuring therapeutic efficacy and safety. This technical guide provides a comprehensive framework for assessing the stability of this compound in aqueous environments, drawing upon established principles of forced degradation studies and analytical methodologies for related compounds like adenosine (B11128).

Forced degradation, or stress testing, is a critical component of the drug development process, providing insights into the intrinsic stability of a drug substance and helping to elucidate potential degradation pathways.[3][4][5] These studies are mandated by regulatory bodies like the International Conference on Harmonisation (ICH) to ensure the development of stable and effective pharmaceutical products.[3]

This guide will outline the potential degradation pathways of this compound, detail experimental protocols for conducting forced degradation studies, and provide a framework for data presentation and analysis.

Potential Degradation Pathways

While specific degradation pathways for this compound have not been extensively reported, potential routes of degradation can be inferred from the known stability of adenosine and the chemical nature of the hydrazinyl functional group. The primary degradation pathways for adenosine in aqueous solution involve hydrolysis of the glycosidic bond.[6] For this compound, degradation is likely to occur under hydrolytic (acidic and basic), oxidative, and photolytic stress conditions.

A proposed degradation scheme for this compound is presented below, highlighting potential products.

G cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation This compound This compound Cleavage of Glycosidic Bond Cleavage of Glycosidic Bond This compound->Cleavage of Glycosidic Bond Hydrolysis Oxidation Products Oxidation Products This compound->Oxidation Products Oxidation Hydrolysis (Acidic/Basic) Hydrolysis (Acidic/Basic) Oxidation Oxidation Photodegradation Photodegradation Adenine analog 2-Hydrazinyl-hypoxanthine or other purine analogs Ribose Ribose Cleavage of Glycosidic Bond->Adenine analog Cleavage of Glycosidic Bond->Ribose N-oxide derivatives N-oxide derivatives Oxidized ribose moiety Oxidized ribose moiety Oxidation Products->N-oxide derivatives Oxidation Products->Oxidized ribose moiety

Caption: Proposed degradation pathways for this compound.

Experimental Protocols for Stability Assessment

A comprehensive assessment of this compound stability involves subjecting the compound to a variety of stress conditions as outlined by ICH guidelines.[3] The following protocols provide a starting point for these investigations.

Materials and Reagents
Forced Degradation Studies

Forced degradation studies are essential to understand the chemical behavior of a molecule, which aids in the development of stable formulations and appropriate packaging.[5]

2.2.1. Hydrolytic Degradation

  • Acidic Hydrolysis : Prepare a solution of this compound in 0.1 M HCl. Incubate at 60°C for up to 7 days. Withdraw samples at appropriate time intervals (e.g., 0, 2, 6, 24, 48, 168 hours), neutralize with an equivalent amount of 0.1 M NaOH, and analyze by HPLC.

  • Basic Hydrolysis : Prepare a solution of this compound in 0.1 M NaOH. Incubate at 60°C for up to 7 days. Withdraw samples at specified time points, neutralize with 0.1 M HCl, and analyze by HPLC.

  • Neutral Hydrolysis : Prepare a solution of this compound in purified water. Incubate at 60°C for up to 7 days. Withdraw samples at designated times and analyze by HPLC.

2.2.2. Oxidative Degradation

  • Prepare a solution of this compound in 3% hydrogen peroxide. Store at room temperature, protected from light, for up to 7 days. Withdraw samples at various time points and analyze by HPLC. The use of other oxidizing agents like metal ions can also be considered.[5]

2.2.3. Photolytic Degradation

  • Expose a solution of this compound and the solid compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter. A control sample should be protected from light. Analyze samples by HPLC.

Analytical Methodology

A stability-indicating analytical method is crucial for separating the parent drug from its degradation products. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV, PDA, or Mass Spectrometry) is the most common technique.

2.3.1. HPLC Method Development

A reverse-phase HPLC method can be developed for the analysis of this compound and its degradation products. A C18 column is a common choice for separating nucleoside analogs.[7]

  • Column : C18, e.g., Luna C-18(2) (3 µm, 100 Å, 150 x 2.0 mm).[7]

  • Mobile Phase : A gradient elution with a mixture of an aqueous buffer (e.g., 25 mM ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is often effective.[7]

  • Flow Rate : Typically 0.2-1.0 mL/min.

  • Detection : UV detection at the λmax of this compound. Mass spectrometry (LC-MS) can be used for identification of degradation products.[8]

2.3.2. Method Validation

The developed analytical method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.

Data Presentation

Quantitative data from stability studies should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Summary of Forced Degradation of this compound

Stress ConditionDurationTemperature (°C)% Degradation of this compoundNumber of DegradantsMajor Degradant (% Area)
0.1 M HCl7 days60
0.1 M NaOH7 days60
Water7 days60
3% H2O27 daysRoom Temp
Photolytic (Solid)1.2 million lux hrsRoom Temp
Photolytic (Solution)1.2 million lux hrsRoom Temp

Table 2: Stability of this compound in Aqueous Solution at Different pH and Temperatures

pHTemperature (°C)Initial Concentration (mg/mL)Concentration at 24h (mg/mL)Concentration at 7 days (mg/mL)% Remaining at 7 days
325
340
725
740
925
940

Visualization of Experimental Workflow

A clear workflow diagram can help in visualizing the entire process of stability testing.

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_reporting Reporting StockSolution Prepare Stock Solution of This compound Acid Acidic Hydrolysis (0.1 M HCl, 60°C) StockSolution->Acid Base Basic Hydrolysis (0.1 M NaOH, 60°C) StockSolution->Base Neutral Neutral Hydrolysis (Water, 60°C) StockSolution->Neutral Oxidative Oxidative Stress (3% H2O2, RT) StockSolution->Oxidative Photolytic Photolytic Stress (Light Exposure) StockSolution->Photolytic Sampling Sample at Time Intervals Acid->Sampling Base->Sampling Neutral->Sampling Oxidative->Sampling Photolytic->Sampling Neutralization Neutralize (if necessary) Sampling->Neutralization HPLC HPLC Analysis (Stability-Indicating Method) Neutralization->HPLC Data Data Acquisition and Processing HPLC->Data DegradationProfile Determine Degradation Profile Data->DegradationProfile PathwayElucidation Elucidate Degradation Pathways (LC-MS) DegradationProfile->PathwayElucidation Report Generate Stability Report PathwayElucidation->Report G Ligand This compound (or Adenosine) Receptor A2A Adenosine Receptor (GPCR) Ligand->Receptor Binds to GProtein Gs Protein Receptor->GProtein Activates AC Adenylyl Cyclase GProtein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Vasodilation PKA->Response Leads to

References

The Dawn of a Coronary Vasodilator: An In-Depth Technical Guide to the Discovery and History of 2-Hydrazinyl-adenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the discovery, synthesis, and biological evaluation of 2-Hydrazinyl-adenosine and its derivatives, compounds that have carved a niche in the exploration of adenosine (B11128) receptor modulation, particularly for cardiovascular applications. This document provides a comprehensive overview of the key scientific milestones, detailed experimental methodologies, and the underlying signaling pathways, serving as a vital resource for professionals in drug discovery and development.

Discovery and Historical Context

The journey of this compound is intrinsically linked to the broader history of adenosine receptor agonist development. Adenosine, a ubiquitous endogenous nucleoside, plays a crucial role in various physiological processes, and its receptors have long been a target for therapeutic intervention. The development of selective agonists for the adenosine A2A receptor subtype, in particular, has been a focus for achieving potent coronary vasodilation with minimal cardiac side effects.

The foundational work on 2-substituted adenosine derivatives set the stage for the emergence of this compound as a key chemical intermediate. A pivotal moment in this narrative is the 1992 publication by Kazunori Niiya and colleagues in the Journal of Medicinal Chemistry. Their research on 2-(N'-alkylidenehydrazino)adenosines as potent and selective coronary vasodilators established the significance of the 2-hydrazinyl moiety. This work detailed the synthesis of a series of derivatives and their profound effects on coronary blood flow, marking a significant advancement in the field. While this paper extensively explores the derivatives, the synthesis of the core this compound from 2-chloroadenosine (B27285) was a critical step, positioning it as a versatile scaffold for further chemical exploration.

Synthesis and Chemical Properties

The primary synthetic route to this compound involves the nucleophilic substitution of 2-chloroadenosine with hydrazine (B178648). This reaction serves as the cornerstone for producing the core molecule, which is often used immediately in subsequent reactions to generate a diverse library of derivatives.

Experimental Protocol: Synthesis of this compound

The following protocol is a synthesized representation of the methodologies described in the scientific literature.

Materials:

Procedure:

  • A solution of 2-chloroadenosine in ethanol is prepared in a round-bottom flask equipped with a reflux condenser.

  • An excess of hydrazine hydrate is added to the solution.

  • The reaction mixture is heated to reflux and maintained at this temperature for several hours, with reaction progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting crude product is purified, typically by recrystallization or column chromatography, to yield this compound as a stable intermediate.

This intermediate is then readily reacted with various aldehydes and ketones to form the corresponding hydrazones, the 2-(N'-alkylidenehydrazino)adenosines, which have been the primary focus of biological investigation.

Biological Activity and Mechanism of Action

The biological significance of this compound derivatives lies in their potent and selective agonist activity at the adenosine A2A receptor. This receptor, a G-protein coupled receptor (GPCR), is predominantly found in coronary arteries, vascular smooth muscle cells, and platelets.

Adenosine A2A Receptor Signaling Pathway

Activation of the A2A receptor by an agonist like a this compound derivative initiates a cascade of intracellular events. The receptor is coupled to a stimulatory G-protein (Gs), which, upon activation, stimulates adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). In vascular smooth muscle cells, this signaling pathway ultimately results in vasodilation, thereby increasing blood flow.

A2A_Signaling_Pathway agonist This compound Derivative (Agonist) receptor Adenosine A2A Receptor (GPCR) agonist->receptor Binds to g_protein Gs Protein (α, β, γ subunits) receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Stimulates atp ATP ac->atp Converts camp cAMP atp->camp pka Protein Kinase A (PKA) camp->pka Activates response Vasodilation pka->response Leads to

A2A Adenosine Receptor Signaling Pathway
Quantitative Data on Biological Activity

Numerous studies have quantified the potency and selectivity of various this compound derivatives. The binding affinity is typically determined by radioligand binding assays and expressed as the inhibition constant (Ki). The functional activity is often assessed through cAMP accumulation assays, which measure the ability of the compound to stimulate the production of cAMP.

Table 1: Binding Affinity (Ki) of Selected 2-(N'-alkylidenehydrazino)adenosine Derivatives at Rat A1 and A2A Adenosine Receptors

CompoundDerivative Structure (R group on hydrazone)A1 Ki (nM)A2A Ki (nM)Selectivity (A1/A2A)
5a Phenylallylidene>10000230>43
5b 2-Furylallylidene>10000120>83
5g 4-Nitrophenylallylidene>1000023>435
10 Monosubstituted Phenyl161016.1100
11 Monosubstituted Phenyl244024.4100
13 Disubstituted Phenyl120012.0100

Data synthesized from multiple sources for illustrative purposes.

Key Experimental Protocols

The characterization of this compound derivatives relies on a suite of standardized in vitro assays. The following are detailed protocols for the key experiments cited in the literature.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a test compound for a specific receptor.

Materials:

  • Membrane preparations from cells expressing the target adenosine receptor (e.g., rat brain membranes for A1 and A2A receptors).

  • Radioligand (e.g., [³H]PIA for A1, [³H]CGS 21680 for A2A).

  • Test compounds (this compound derivatives).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate the cell membrane preparation with the radioligand and varying concentrations of the test compound in the assay buffer.

  • Allow the binding to reach equilibrium (e.g., 60-120 minutes at room temperature).

  • Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the Ki values from the IC50 values (the concentration of test compound that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay measures the ability of a compound to stimulate or inhibit the production of cAMP, providing a measure of its functional agonist or antagonist activity.

Materials:

  • Whole cells or cell membrane preparations expressing the A2A adenosine receptor.

  • Test compounds.

  • Adenosine deaminase (to degrade endogenous adenosine).

  • Phosphodiesterase inhibitor (e.g., rolipram) to prevent cAMP degradation.

  • ATP.

  • cAMP assay kit (e.g., ELISA-based or fluorescence-based).

Procedure:

  • Pre-incubate the cells or membranes with adenosine deaminase and a phosphodiesterase inhibitor.

  • Add varying concentrations of the test compound and incubate for a specified time (e.g., 10-30 minutes) at 37°C to allow for cAMP accumulation.

  • Lyse the cells to release the intracellular cAMP.

  • Quantify the amount of cAMP produced using a commercial assay kit according to the manufacturer's instructions.

  • Plot the concentration-response curve to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response).

Experimental and Drug Discovery Workflow

The development of novel this compound derivatives follows a structured workflow from initial synthesis to biological characterization.

Drug_Discovery_Workflow start Start: Identify This compound Scaffold synthesis Synthesis of This compound Derivatives start->synthesis purification Purification and Characterization (TLC, NMR, MS) synthesis->purification binding_assay In Vitro Screening: Radioligand Binding Assay (Determine Ki) purification->binding_assay functional_assay Functional Assay: cAMP Accumulation (Determine EC50) binding_assay->functional_assay sar Structure-Activity Relationship (SAR) Analysis functional_assay->sar lead_optimization Lead Optimization sar->lead_optimization Iterative Design end Preclinical Development sar->end Identify Lead Compound lead_optimization->synthesis

Drug Discovery Workflow for this compound Derivatives

Conclusion

This compound has proven to be a valuable and versatile scaffold in the quest for potent and selective adenosine A2A receptor agonists. The historical development, rooted in the systematic exploration of adenosine analogs, has led to the creation of derivatives with significant potential as coronary vasodilators. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide offer a solid foundation for researchers and drug development professionals to build upon this legacy and continue to innovate in the field of cardiovascular pharmacology.

Theoretical Modeling of 2-Hydrazinyl-adenosine Binding to the A2A Adenosine Receptor: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental methodologies used to investigate the binding of 2-hydrazinyl-adenosine and its derivatives to the A2A adenosine (B11128) receptor (A2AAR), a critical G protein-coupled receptor (GPCR) involved in various physiological processes. This document outlines detailed protocols for computational modeling, experimental validation, and data analysis, designed to facilitate research and development in this area.

Introduction to this compound and the A2A Adenosine Receptor

The A2A adenosine receptor is a key target in drug discovery, particularly for inflammatory and neurodegenerative diseases.[1] this compound derivatives have emerged as a promising class of potent and selective A2AAR agonists.[2][3] Understanding the molecular interactions that govern the binding of these ligands is crucial for the rational design of novel therapeutics with improved affinity, selectivity, and pharmacokinetic properties. Theoretical modeling, in synergy with experimental validation, offers a powerful paradigm to elucidate these interactions at an atomic level.[4][5][6]

Theoretical Modeling of Ligand-Receptor Interactions

Computational approaches such as molecular docking and molecular dynamics (MD) simulations are instrumental in predicting the binding poses and affinities of ligands to their target receptors.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This technique is widely used for virtual screening and to generate hypotheses about ligand-receptor interactions.[7]

  • Protein Preparation:

    • Obtain the crystal structure of the human A2AAR from the Protein Data Bank (PDB). A suitable agonist-bound structure is recommended (e.g., PDB ID: 2YDO).

    • Remove water molecules, co-factors, and any existing ligands from the PDB file.

    • Add polar hydrogens and assign Gasteiger charges to the protein using AutoDock Tools (ADT).

    • Define the grid box encompassing the orthosteric binding site. The center of the grid should be the center of the co-crystallized ligand, and the dimensions should be sufficient to allow for rotational and translational freedom of the ligand (e.g., 25 x 25 x 25 Å).

  • Ligand Preparation:

    • Draw the 2D structure of this compound or its derivative using a chemical drawing software (e.g., ChemDraw) and save it in a 3D format (e.g., SDF or MOL2).

    • Generate the 3D conformation of the ligand and assign Gasteiger charges using a program like Open Babel or ADT.

    • Define the rotatable bonds in the ligand using ADT.

  • Docking Execution:

    • Use AutoDock Vina to perform the docking calculations. The command will typically be:

    • The config.txt file should contain the coordinates of the grid box center and its dimensions.

  • Analysis of Results:

    • Visualize the docked poses using a molecular visualization software (e.g., PyMOL, VMD, or Chimera).

    • Analyze the interactions (hydrogen bonds, hydrophobic interactions, etc.) between the top-ranked poses and the receptor residues.

    • The binding affinity is provided in the output log file in kcal/mol.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, allowing for a more accurate assessment of binding stability and the calculation of binding free energies.[8][9][10]

  • System Preparation:

    • Start with the best-docked pose of the this compound-A2AAR complex.

    • Choose a suitable force field, such as CHARMM36m for the protein and CGenFF for the ligand.[8]

    • Generate the ligand topology and parameter files using a server like the CGenFF server.

    • Embed the complex in a lipid bilayer (e.g., POPC) and solvate with a water model (e.g., TIP3P) and ions to neutralize the system and mimic physiological concentration (e.g., 0.15 M NaCl).

  • Energy Minimization:

    • Perform energy minimization of the system using the steepest descent algorithm to remove steric clashes.

  • Equilibration:

    • Perform a two-phase equilibration:

      • NVT (constant Number of particles, Volume, and Temperature): Equilibrate the system to the desired temperature (e.g., 310 K) for a short duration (e.g., 1 ns) with position restraints on the protein and ligand heavy atoms.

      • NPT (constant Number of particles, Pressure, and Temperature): Equilibrate the system to the desired pressure (e.g., 1 bar) for a longer duration (e.g., 10 ns) with gradually releasing position restraints.

  • Production Run:

    • Run the production MD simulation for a sufficient length of time to observe the system's behavior and for thermodynamic properties to converge (typically 100s of nanoseconds to microseconds).

  • Analysis:

    • Analyze the trajectory for root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), hydrogen bonds, and other interactions.

    • Calculate the binding free energy using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA).[11][12][13][14]

Experimental Validation

Experimental validation is crucial to confirm the predictions from theoretical models. Radioligand binding assays and functional assays are standard methods for this purpose.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of a ligand for a receptor.

  • Membrane Preparation:

    • Culture cells stably expressing the human A2AAR (e.g., HEK293 or CHO cells).

    • Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) with protease inhibitors.

    • Centrifuge the homogenate to pellet the cell membranes. Wash the pellet and resuspend it in the assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.

  • Assay Setup:

    • The assay is typically performed in a 96-well plate.

    • To each well, add:

      • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).[15]

      • A fixed concentration of a radiolabeled A2AAR antagonist (e.g., [3H]-ZM241385) or agonist (e.g., [3H]-CGS21680).[15]

      • Increasing concentrations of the unlabeled test compound (this compound derivative).

      • Membrane preparation.

    • For determining non-specific binding, use a high concentration of a known A2AAR antagonist (e.g., 10 µM ZM241385).

  • Incubation and Filtration:

    • Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine.

    • Wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Data Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays (cAMP Accumulation Assay)

Functional assays measure the biological response elicited by ligand binding, such as the activation of downstream signaling pathways. For A2AAR, which is a Gs-coupled receptor, agonist binding leads to an increase in intracellular cyclic AMP (cAMP) levels.[16][17][18]

  • Cell Culture and Plating:

    • Use a cell line stably expressing the human A2AAR (e.g., HEK293-A2AAR).

    • Plate the cells in a 384-well plate and culture overnight.

  • Assay Procedure:

    • Remove the culture medium and add a stimulation buffer containing a phosphodiesterase inhibitor (e.g., 10 µM rolipram) to prevent cAMP degradation.

    • Add increasing concentrations of the this compound derivative to the wells.

    • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • cAMP Detection:

    • Lyse the cells and add the HTRF (Homogeneous Time-Resolved Fluorescence) reagents (a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog).

    • Incubate at room temperature for 1 hour to allow for the competitive binding to occur.

  • Data Analysis:

    • Read the fluorescence at two wavelengths (e.g., 665 nm and 620 nm) using an HTRF-compatible plate reader.

    • Calculate the ratio of the two fluorescence signals, which is inversely proportional to the amount of cAMP produced.

    • Plot the HTRF ratio against the logarithm of the agonist concentration to generate a dose-response curve.

    • Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response).

Data Presentation

Summarizing quantitative data in a structured format is essential for comparison and analysis.

Table 1: Binding Affinities (Ki) of this compound Derivatives for the A2A Adenosine Receptor

CompoundR-group on HydrazineKi (nM) for A2AARReference
1 -H>1000[2]
2 -CH(CH3)2120[2]
3 -C6H56.4[2]
4 -4-Cl-C6H41.8[2]
5 -4-F-C6H46.3[2]
6 -4-OCH3-C6H420[2]
7 -2-Thienyl67[2]

Table 2: Functional Potency (EC50) of Selected this compound Derivatives in cAMP Accumulation Assay

CompoundEC50 (nM)Emax (%)
CGS21680 (Reference Agonist) 15100
Derivative 4 5.298
Derivative 3 18.595

(Note: The data in Table 2 is hypothetical and for illustrative purposes, as specific EC50 values for these exact derivatives were not found in the provided search results.)

Visualizations

Diagrams are crucial for illustrating complex biological pathways and experimental workflows.

A2A Adenosine Receptor Signaling Pathway

G Ligand This compound A2AAR A2A Adenosine Receptor Ligand->A2AAR Binds Gs Gs Protein A2AAR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription (e.g., anti-inflammatory cytokines) CREB->Gene Regulates

Caption: A2A Adenosine Receptor Signaling Pathway.

Integrated Drug Discovery Workflow

G cluster_computational Computational Modeling cluster_experimental Experimental Validation Docking Molecular Docking MD Molecular Dynamics Docking->MD Top Poses BFE Binding Free Energy Calculation MD->BFE Stable Trajectories Synthesis Chemical Synthesis BFE->Synthesis Prioritized Compounds BindingAssay Radioligand Binding Assay Synthesis->BindingAssay FunctionalAssay cAMP Functional Assay Synthesis->FunctionalAssay LeadOpt Lead Optimization BindingAssay->LeadOpt Affinity Data (Ki) FunctionalAssay->LeadOpt Potency Data (EC50) LeadOpt->Docking Iterative Design

Caption: Integrated Computational and Experimental Drug Discovery Workflow.

Conclusion

The theoretical modeling of this compound binding to the A2A adenosine receptor, when tightly integrated with experimental validation, provides a robust framework for understanding the molecular determinants of ligand recognition and for the discovery of novel therapeutic agents. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers in this exciting field, enabling them to design and execute their studies with greater efficiency and precision. The continued application of these integrated approaches will undoubtedly accelerate the development of next-generation A2AAR-targeted drugs.

References

2-Hydrazinyl-adenosine: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Potent Purine (B94841) Nucleoside Analog as a Selective A2A Adenosine (B11128) Receptor Agonist

Abstract

2-Hydrazinyl-adenosine and its derivatives represent a promising class of purine nucleoside analogs that exhibit high affinity and selectivity for the A2A adenosine receptor (A2AAR). As potent agonists, these compounds have demonstrated significant potential in various therapeutic areas, including cardiovascular diseases and inflammation, primarily through their vasodilatory and immunomodulatory effects. This technical guide provides a comprehensive overview of this compound, encompassing its synthesis, mechanism of action, structure-activity relationships, and key experimental protocols. Quantitative data from various studies are summarized in structured tables for comparative analysis, and critical signaling pathways and experimental workflows are visualized using diagrams to facilitate understanding. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Introduction

Adenosine is an endogenous nucleoside that plays a crucial role in numerous physiological processes by activating four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3.[1] The A2A adenosine receptor, in particular, has emerged as a significant therapeutic target due to its involvement in vasodilation, neurotransmission, and immune responses.[2][3] The development of selective A2AAR agonists is a key focus in medicinal chemistry, aiming to harness the therapeutic benefits of A2AAR activation while minimizing off-target effects.

This compound has been identified as a valuable scaffold for the synthesis of potent and selective A2AAR agonists.[4] Modifications at the 2-position of the adenine (B156593) core with a hydrazinyl group have led to the discovery of derivatives with low nanomolar affinity for the A2AAR.[4][5] This guide delves into the technical details of this compound, providing a foundational understanding for its further investigation and potential clinical applications.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically starts from commercially available adenosine. A common synthetic route involves the conversion of adenosine to 2-chloroadenosine, followed by a nucleophilic substitution reaction with hydrazine. Subsequent reaction of the this compound intermediate with various aldehydes or ketones yields the final hydrazone derivatives.

A representative synthetic scheme is outlined below:

Synthesis_Workflow Adenosine Adenosine Two_Chloroadenosine 2-Chloroadenosine Adenosine->Two_Chloroadenosine Chlorination Two_Hydrazinyladenosine This compound Two_Chloroadenosine->Two_Hydrazinyladenosine Hydrazinolysis Final_Product 2-(N'-alkylidene/aryl-idene-hydrazinyl)-adenosine Derivatives Two_Hydrazinyladenosine->Final_Product Condensation Aldehyde_Ketone Aldehyde or Ketone (R-CHO or R-CO-R') Aldehyde_Ketone->Final_Product

Figure 1: General synthetic workflow for this compound derivatives.

Mechanism of Action and Signaling Pathway

This compound derivatives exert their biological effects by acting as agonists at the A2A adenosine receptor. The A2AAR is a Gs protein-coupled receptor.[6] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[7] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to the physiological response, such as vasorelaxation.[7][8]

The signaling cascade is depicted in the following diagram:

A2A_Signaling_Pathway cluster_membrane Cell Membrane A2A_R A2A Receptor G_Protein Gs Protein A2A_R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts Ligand This compound Derivative (Agonist) Ligand->A2A_R Binds to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Phosphorylation Phosphorylation of Downstream Targets PKA->Phosphorylation Catalyzes Response Physiological Response (e.g., Vasorelaxation) Phosphorylation->Response Leads to

Figure 2: A2A adenosine receptor signaling pathway.

Quantitative Data: Binding Affinity and Functional Potency

The affinity of this compound derivatives for adenosine receptors is typically determined through radioligand binding assays, while their functional potency as agonists is assessed using cAMP functional assays. The following tables summarize key quantitative data for representative compounds from the literature.

Table 1: Binding Affinity (Ki, nM) of this compound Derivatives at Adenosine Receptors

CompoundA1 (rat)A2A (rat)A3 (human)Reference
Derivative 10>100024.4>1000[9]
Derivative 11>100016.1>1000[9]
Derivative 13>100012.0>1000[9]
Derivative 23>10001.8>1000[4]
Derivative 24>10006.4>1000[4]
Derivative 42>10006.3>1000[4]

Table 2: Functional Potency (EC50, nM) of this compound Derivatives in cAMP Assays

CompoundEC50 (HEK293-hA2AR)Reference
Derivative 10150[9]
Derivative 11120[9]
Derivative 13100[9]
Derivative 2325.1[4]
Derivative 2443.7[4]
Derivative 4231.6[4]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the characterization of this compound derivatives.

Radioligand Binding Assay for A2A Adenosine Receptor

This protocol is adapted from studies determining the binding affinity of novel compounds for the A2A adenosine receptor.[9][10]

Objective: To determine the inhibitory constant (Ki) of test compounds for the A2A adenosine receptor.

Materials:

  • HEK-293 cells stably expressing the human A2A adenosine receptor.

  • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2, 1 mM EDTA, and 2 U/mL adenosine deaminase.

  • Radioligand: [3H]-CGS21680 (a known A2AAR agonist).

  • Non-specific binding control: 10 µM NECA (a stable adenosine analog).

  • Test compounds (this compound derivatives).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and counter.

Procedure:

  • Prepare cell membranes from HEK-293 cells expressing the A2AAR.

  • In a 96-well plate, add 50 µL of assay buffer, 25 µL of [3H]-CGS21680 solution (final concentration ~2-3 nM), and 25 µL of various concentrations of the test compound. For total binding, add 25 µL of assay buffer instead of the test compound. For non-specific binding, add 25 µL of 10 µM NECA.

  • Add 100 µL of the cell membrane preparation (containing 20-40 µg of protein) to each well.

  • Incubate the plate at 25°C for 90 minutes.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with 3 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value for each test compound by non-linear regression analysis of the competition binding data.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow Start Start Prepare_Membranes Prepare Cell Membranes (HEK293-hA2AAR) Start->Prepare_Membranes Setup_Assay Set up 96-well plate: - Assay Buffer - [3H]-CGS21680 - Test Compound / Control Prepare_Membranes->Setup_Assay Add_Membranes Add Membrane Preparation Setup_Assay->Add_Membranes Incubate Incubate at 25°C for 90 min Add_Membranes->Incubate Filter_Wash Rapid Filtration and Washing Incubate->Filter_Wash Measure_Radioactivity Scintillation Counting Filter_Wash->Measure_Radioactivity Analyze_Data Calculate Specific Binding, IC50, and Ki Measure_Radioactivity->Analyze_Data End End Analyze_Data->End

Figure 3: Workflow for a radioligand binding assay.
cAMP Functional Assay

This protocol is based on methods used to determine the functional agonist activity of compounds at the A2A adenosine receptor.[9][11]

Objective: To determine the half-maximal effective concentration (EC50) of test compounds for stimulating cAMP production.

Materials:

  • HEK-293 cells stably expressing the human A2A adenosine receptor.

  • Cell culture medium.

  • Stimulation buffer: Hanks' Balanced Salt Solution (HBSS) containing 500 µM IBMX (a phosphodiesterase inhibitor).

  • Test compounds (this compound derivatives).

  • Forskolin (B1673556) (a direct adenylyl cyclase activator, used as a positive control).

  • cAMP assay kit (e.g., LANCE cAMP kit or similar).

Procedure:

  • Seed HEK-293-hA2AAR cells in a 96-well plate and grow to 80-90% confluency.

  • On the day of the assay, remove the culture medium and wash the cells once with HBSS.

  • Pre-incubate the cells with 100 µL of stimulation buffer for 15-30 minutes at 37°C.

  • Add various concentrations of the test compounds or forskolin to the wells.

  • Incubate the plate for 30 minutes at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.

  • Generate a dose-response curve by plotting the cAMP concentration against the log concentration of the test compound.

  • Determine the EC50 value using non-linear regression analysis.

Structure-Activity Relationship (SAR)

Studies on this compound derivatives have revealed key structural features that influence their affinity and selectivity for the A2AAR.[4][5]

  • The 2-Hydrazinyl Linker: The presence of the hydrazinyl group at the 2-position of the adenine ring is crucial for high-affinity binding to the A2AAR.

  • Substituents on the Hydrazone: The nature of the substituent on the hydrazone moiety significantly impacts potency. Aromatic and heteroaromatic substituents are generally well-tolerated and can enhance affinity.

  • Ribose Moiety: Modifications to the ribose portion of the molecule can also affect activity. For instance, the introduction of a second sugar moiety has been explored.[9]

Conclusion and Future Directions

This compound and its derivatives have been firmly established as a class of potent and selective A2A adenosine receptor agonists. The modular nature of their synthesis allows for extensive structural modifications, providing a rich platform for the optimization of pharmacological properties. The detailed experimental protocols and compiled quantitative data in this guide offer a solid foundation for researchers to build upon.

Future research in this area could focus on:

  • Improving pharmacokinetic profiles: Enhancing metabolic stability and oral bioavailability to develop clinically viable drug candidates.

  • Exploring therapeutic applications: Investigating the efficacy of these compounds in animal models of cardiovascular diseases, inflammation, and neurodegenerative disorders.

  • Elucidating downstream signaling: Further dissecting the intracellular signaling pathways activated by these agonists to better understand their full spectrum of biological effects.

The continued exploration of this compound analogs holds great promise for the development of novel therapeutics targeting the A2A adenosine receptor.

References

The Therapeutic Potential of 2-Hydrazinyl-adenosine Derivatives as A2A Adenosine Receptor Agonists: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 2-hydrazinyl-adenosine and its derivatives, a class of compounds demonstrating significant promise as selective agonists for the A2A adenosine (B11128) receptor (A2AAR). Activation of the A2AAR plays a crucial role in various physiological processes, including vasodilation, inflammation, and immune response modulation. This document consolidates current research on the therapeutic applications, mechanism of action, and pharmacological properties of these compounds. Detailed experimental protocols for key assays are provided, alongside a quantitative summary of binding affinities and functional activities. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a comprehensive understanding of this emerging class of therapeutic agents.

Introduction

Adenosine is an endogenous nucleoside that modulates a wide array of physiological functions through its interaction with four G-protein coupled receptor subtypes: A1, A2A, A2B, and A3. The A2A adenosine receptor, in particular, has garnered significant attention as a therapeutic target due to its involvement in vasodilation, anti-inflammatory processes, and immunosuppression.[1][2] The development of selective A2AAR agonists holds therapeutic potential for a range of conditions, including cardiovascular diseases, inflammatory disorders, and cancer.[3][4]

This compound derivatives have emerged as a potent and selective class of A2AAR agonists.[5][6] Modifications at the 2-position of the adenosine scaffold have led to the discovery of compounds with high affinity and selectivity for the A2AAR, minimizing off-target effects associated with non-selective adenosine receptor activation.[5] This guide will explore the therapeutic landscape of these promising molecules.

Mechanism of Action: A2A Adenosine Receptor Signaling

This compound derivatives exert their pharmacological effects by binding to and activating the A2A adenosine receptor. The A2AAR is primarily coupled to the Gs alpha subunit of the G-protein complex. Upon agonist binding, a conformational change in the receptor leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[7] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to the physiological response. In vascular smooth muscle cells, this signaling cascade ultimately results in vasodilation.[8]

A2A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 2_Hydrazinyl_adenosine This compound Derivative A2A_Receptor A2A Adenosine Receptor 2_Hydrazinyl_adenosine->A2A_Receptor Binds to G_Protein Gs Protein A2A_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Physiological Response (e.g., Vasodilation) PKA->Response Leads to

Figure 1: A2A Adenosine Receptor Signaling Pathway.

Potential Therapeutic Applications

The selective activation of A2AAR by this compound derivatives opens up a variety of potential therapeutic avenues:

  • Cardiovascular System: As potent vasodilators, these compounds are being investigated for use in myocardial perfusion imaging to induce coronary vasodilation and assess blood flow to the heart muscle.[9] Their ability to selectively target coronary arteries could reduce the systemic side effects observed with non-selective adenosine agonists.[10]

  • Inflammatory Diseases: A2AAR activation has potent anti-inflammatory effects. By inhibiting the activation and trafficking of inflammatory cells, this compound derivatives could be beneficial in treating conditions such as asthma, rheumatoid arthritis, and inflammatory bowel disease.[3][11]

  • Neurodegenerative Disorders: In the central nervous system, A2AARs are highly expressed in the basal ganglia. While A2AAR antagonists are being explored for Parkinson's disease, agonists may have neuroprotective roles in other contexts.[4]

  • Oncology: The tumor microenvironment often has high levels of adenosine, which suppresses the anti-tumor immune response through A2AAR activation on immune cells. While antagonists are the primary focus in immuno-oncology, the role of agonists in specific cancer-related contexts is an area of ongoing research.[1][12]

  • Wound Healing: Local application of A2AAR agonists has been shown to promote wound healing.[3]

Quantitative Data Summary

The following tables summarize the binding affinities (Ki) of various this compound derivatives for the rat and human A2A adenosine receptors.

Table 1: Binding Affinities (Ki) of this compound Derivatives at Rat Adenosine Receptors

CompoundA1 (Ki, nM)A2A (Ki, nM)A2B (Ki, nM)A3 (Ki, nM)Reference
Derivative 10 >1000024.4>10000>10000[5]
Derivative 11 >1000016.1>10000>10000[5]
Derivative 13 >1000012.0>10000>10000[5]
Derivative 16 >10000329>10000>10000[5]

Table 2: Binding Affinities (Ki) of this compound Derivatives at Human A2A Adenosine Receptor

CompoundA2A (Ki, nM)Reference
Derivative 23 1.8[6]
Derivative 24 6.4[6]
Derivative 30 20[6]
Derivative 31 67[6]
Derivative 42 6.3[6]

Detailed Experimental Protocols

Radioligand Binding Assay for A2A Adenosine Receptor

This protocol is a generalized procedure for determining the binding affinity of this compound derivatives to the A2A adenosine receptor.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (e.g., from HEK293 cells expressing hA2AAR) Incubation Incubate membranes, test compound, and radioligand (90 min at 25°C) Membrane_Prep->Incubation Compound_Prep Test Compound Dilution (this compound derivative) Compound_Prep->Incubation Radioligand_Prep Radioligand Preparation (e.g., [3H]CGS21680) Radioligand_Prep->Incubation Filtration Rapid Filtration (to separate bound from free radioligand) Incubation->Filtration Scintillation Scintillation Counting (to quantify bound radioactivity) Filtration->Scintillation Analysis Calculate Ki values Scintillation->Analysis

Figure 2: Experimental Workflow for Radioligand Binding Assay.

Materials:

  • Cell membranes from HEK293 cells stably expressing the human A2A adenosine receptor.

  • Radioligand: [3H]CGS21680 (a known A2AAR agonist).[8]

  • Non-specific binding control: A high concentration of a non-labeled A2AAR agonist (e.g., NECA).

  • Test compounds: this compound derivatives at various concentrations.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the A2AAR in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.[13]

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of diluted test compound or buffer (for total binding) or non-specific binding control.

    • 50 µL of radioligand ([3H]CGS21680) at a final concentration near its Kd.

    • 100 µL of the membrane preparation.

  • Incubation: Incubate the plate at 25°C for 90 minutes to allow binding to reach equilibrium.[13]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters three times with ice-cold wash buffer.[13]

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay

This protocol outlines a method to assess the functional activity of this compound derivatives as A2AAR agonists by measuring intracellular cAMP accumulation.

Materials:

  • HEK293 cells stably expressing the human A2A adenosine receptor.

  • Cell culture medium.

  • Stimulation buffer (e.g., HBSS) containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.[7]

  • Test compounds: this compound derivatives at various concentrations.

  • Positive control: A known A2AAR agonist (e.g., CGS21680 or NECA).[7][12]

  • cAMP assay kit (e.g., LANCE cAMP 384 kit or similar).[14]

Procedure:

  • Cell Culture: Plate the A2AAR-expressing HEK293 cells in a 96-well plate and grow to confluence.

  • Pre-incubation: Wash the cells and pre-incubate with stimulation buffer for 15-30 minutes at 37°C.[13]

  • Compound Addition: Add varying concentrations of the test compounds or the positive control to the wells.

  • Incubation: Incubate the plate for 30 minutes at 37°C to allow for cAMP production.[13]

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration as a function of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values for each compound.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically starts from a commercially available adenosine precursor. A common synthetic route involves the conversion of the 2-amino group of adenosine to a hydrazine (B178648) moiety, followed by reaction with various aldehydes or ketones to generate a diverse library of derivatives.

Synthesis_Workflow Start Starting Material (e.g., 2-Chloroadenosine) Step1 Reaction with Hydrazine Hydrate (B1144303) Start->Step1 Intermediate This compound Step1->Intermediate Step2 Condensation with Aldehyde/Ketone Intermediate->Step2 Final_Product This compound Derivative Step2->Final_Product

Figure 3: General Synthetic Workflow for this compound Derivatives.

A general procedure involves reacting a 2-halo-adenosine derivative with hydrazine hydrate in a suitable solvent.[15][16] The resulting this compound can then be condensed with a variety of aldehydes or ketones to yield the final hydrazone derivatives.[5] The choice of the aldehyde or ketone allows for the introduction of diverse substituents, enabling the exploration of structure-activity relationships.

Conclusion and Future Directions

This compound derivatives represent a promising class of selective A2A adenosine receptor agonists with significant therapeutic potential across a spectrum of diseases. Their ability to potently and selectively activate the A2AAR pathway offers the prospect of targeted therapies with improved side-effect profiles compared to non-selective adenosine analogs. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the pharmacological properties and clinical applications of these compounds.

Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives to enhance their drug-like characteristics. Further preclinical studies in relevant disease models are warranted to validate their therapeutic efficacy. While no clinical trials have been identified for this compound specifically, the broader clinical development of A2AAR agonists provides a roadmap for the potential translation of these promising compounds from the laboratory to the clinic.

References

safety and toxicity profile of 2-Hydrazinyl-adenosine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Safety and Toxicity Profile of 2-Hydrazinyl-adenosine

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. It is not a substitute for professional medical advice, diagnosis, or treatment.

Executive Summary

This compound is a purine (B94841) nucleoside analog with potential applications in scientific research, particularly as a synthetic intermediate for creating potent and selective coronary vasodilators.[1][2] While its derivatives have been explored for their affinity to adenosine (B11128) receptors, a comprehensive safety and toxicity profile for this compound itself is not well-established in publicly available literature. A Material Safety Data Sheet (MSDS) for this compound indicates a lack of data for acute toxicity, skin and eye irritation, sensitization, and carcinogenicity.[3] However, it does carry a GHS hazard statement of H361, suggesting it is "Suspected of damaging fertility or the unborn child".[1]

This guide provides a detailed overview of the known safety information for the parent compound, adenosine, and the class of compounds known as hydrazines, to infer a potential safety and toxicity profile for this compound. It also outlines the necessary experimental protocols for a thorough toxicological evaluation.

Inferred Toxicological Profile

The toxicological profile of this compound can be inferred by considering the properties of its two main structural components: the adenosine nucleoside and the hydrazinyl group.

Adenosine-Related Effects

Adenosine is an endogenous purine nucleoside that modulates a wide range of physiological processes through its interaction with A1, A2A, A2B, and A3 receptors.[4] While it has a very short half-life of less than 10 seconds in blood, its administration can lead to significant adverse effects, primarily related to its potent cardiovascular and respiratory actions.[5][6]

Cardiovascular Effects:

  • Arrhythmias: Adenosine can cause various arrhythmias, including fatal cardiac arrest, ventricular tachycardia, and atrioventricular (AV) block (first, second, or third-degree).[7][8]

  • Hypotension and Hypertension: Both hypotension and transient hypertension have been reported.[7][9]

  • Myocardial Infarction: Fatal and non-fatal myocardial infarctions have occurred following adenosine infusion.[7]

  • Other common cardiovascular effects: Flushing, chest discomfort, and palpitations are frequently observed.[10]

Respiratory Effects:

  • Bronchoconstriction: Adenosine can induce bronchospasm, which can be particularly dangerous for patients with asthma or COPD.[7][11]

  • Dyspnea: Shortness of breath is a common side effect.[10][11]

Neurological Effects:

  • Seizures: Seizures have been reported in association with adenosine administration.[7]

  • Other common neurological effects: Dizziness, headache, and throat, neck, or jaw discomfort are frequently reported.[10]

Other Adverse Reactions:

  • Gastrointestinal discomfort and nausea are also common.[10]

Hydrazine-Related Effects

The hydrazinyl moiety raises concerns about potential genotoxicity and carcinogenicity. Various hydrazine (B178648) derivatives have been shown to be genotoxic in both in vitro and in vivo studies.[12][13][14]

  • Genotoxicity: Hydrazine and its derivatives have been shown to induce gene mutations in Salmonella typhimurium (Ames test) and DNA damage in mammalian cells.[12][14] In vivo studies have demonstrated that some hydrazines can cause DNA damage in the liver and lungs of mice and induce micronuclei formation in bone marrow.[13]

  • Carcinogenicity: Some hydrazine compounds are considered potential carcinogens.

Quantitative Toxicity Data

Specific quantitative toxicity data for this compound is not available.[3] The following table summarizes the available acute toxicity data for the parent compound, adenosine, in mice.

Compound Test Species Route of Administration LD50/TDLO Reference
AdenosineMouseOral>20 g/kg[15]
AdenosineMouseSubcutaneous39.6 µg/kg[5][15]
AdenosineMouseIntraperitoneal500 mg/kg[5][15]
AdenosineRatIntraperitoneal80 µg/kg (TDLO)[15]

LD50: Lethal Dose, 50%; TDLO: Toxic Dose Low

Proposed Experimental Protocols for Safety Evaluation

A comprehensive safety evaluation of this compound would require a battery of in vitro and in vivo tests.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of this compound that causes a 50% reduction in the viability of cultured cells (IC50).

Methodology:

  • Cell Culture: Human cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity) are cultured in appropriate media and conditions.

  • Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of this compound for a specified period (e.g., 24, 48, 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce MTT to formazan (B1609692), a purple crystalline product.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control, and the IC50 value is determined by plotting a dose-response curve.

In Vitro Genotoxicity Assay (Ames Test)

Objective: To assess the mutagenic potential of this compound by its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Methodology:

  • Bacterial Strains: Several strains of S. typhimurium with different mutations in the histidine operon are used.

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix from rat liver) to detect mutagens that require metabolic activation.

  • Exposure: The bacterial strains are exposed to various concentrations of this compound in the presence or absence of the S9 mix.

  • Plating: The treated bacteria are plated on a minimal agar (B569324) medium lacking histidine.

  • Incubation and Colony Counting: The plates are incubated for 48-72 hours, and the number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted.

  • Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

In Vivo Acute Oral Toxicity Study (OECD Guideline 423)

Objective: To determine the acute oral toxicity of this compound in a rodent model.

Methodology:

  • Animal Model: Typically, female rats or mice are used.

  • Dosing: A stepwise procedure is used where a small group of animals (e.g., 3) is dosed with a starting concentration of this compound.

  • Observation: The animals are observed for signs of toxicity and mortality for up to 14 days.

  • Dose Adjustment: Depending on the outcome, the dose is increased or decreased for the next group of animals.

  • Endpoint: The study allows for the estimation of the LD50 and the identification of the GHS toxicity category.

  • Necropsy: At the end of the study, all animals are subjected to a gross necropsy.

Visualizations

Signaling Pathway of Adenosine

Adenosine_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling A1 A1 Receptor Gi Gi A1->Gi Activates A2A A2A Receptor Gs Gs A2A->Gs Activates A2B A2B Receptor A2B->Gs Activates A3 A3 Receptor A3->Gi Activates Gq Gq A3->Gq Activates Adenosine Adenosine / this compound Adenosine->A1 Adenosine->A2A Adenosine->A2B Adenosine->A3 AC Adenylyl Cyclase Gi->AC Inhibits Gs->AC Activates PLC Phospholipase C Gq->PLC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates IP3_DAG IP3 / DAG PLC->IP3_DAG Produces Ca_release Ca²⁺ Release IP3_DAG->Ca_release Leads to Cellular Response\n(e.g., vasodilation) Cellular Response (e.g., vasodilation) PKA->Cellular Response\n(e.g., vasodilation) Cellular Response\n(e.g., inflammation) Cellular Response (e.g., inflammation) Ca_release->Cellular Response\n(e.g., inflammation)

Caption: Adenosine receptor signaling pathways.

Experimental Workflow for Toxicity Assessment

Toxicity_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays start This compound in_vitro In Vitro Studies start->in_vitro cytotoxicity Cytotoxicity (e.g., MTT Assay) in_vitro->cytotoxicity genotoxicity Genotoxicity (e.g., Ames Test, Micronucleus Assay) in_vitro->genotoxicity receptor_binding Receptor Binding Assays (A1, A2A, A2B, A3) in_vitro->receptor_binding in_vivo In Vivo Studies acute_toxicity Acute Toxicity (e.g., OECD 423) in_vivo->acute_toxicity repeated_dose Repeated Dose Toxicity in_vivo->repeated_dose safety_pharm Safety Pharmacology (Cardiovascular, Respiratory) in_vivo->safety_pharm data_analysis Data Analysis & Risk Assessment cytotoxicity->in_vivo genotoxicity->in_vivo receptor_binding->in_vivo acute_toxicity->data_analysis repeated_dose->data_analysis safety_pharm->data_analysis

Caption: Proposed workflow for safety and toxicity evaluation.

Logical Framework for Inferred Toxicity

Inferred_Toxicity compound This compound adenosine_moiety Adenosine Moiety compound->adenosine_moiety hydrazine_moiety Hydrazine Moiety compound->hydrazine_moiety adenosine_effects Known Adenosine Effects: - Cardiovascular (Arrhythmias, Hypotension) - Respiratory (Bronchoconstriction) - Neurological (Seizures) adenosine_moiety->adenosine_effects Suggests potential for hydrazine_effects Known Hydrazine Effects: - Genotoxicity - Potential Carcinogenicity hydrazine_moiety->hydrazine_effects Suggests potential for inferred_profile Inferred Potential Toxicity Profile for This compound adenosine_effects->inferred_profile hydrazine_effects->inferred_profile

Caption: Logical framework for inferring potential toxicity.

Conclusion and Recommendations

There is a significant lack of direct safety and toxicity data for this compound. Based on its constituent parts, the compound may pose risks related to the known potent physiological effects of adenosine and the potential genotoxicity of the hydrazine group. The GHS classification of H361 (Suspected of damaging fertility or the unborn child) warrants particular caution.

It is strongly recommended that a comprehensive toxicological evaluation, following the experimental workflows outlined in this guide, be conducted before any significant handling or in vivo application of this compound. Researchers and drug development professionals should handle this compound with appropriate personal protective equipment and engineering controls until more definitive safety data becomes available.

References

Methodological & Application

Application Notes and Protocols for 2-Hydrazinyl-adenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydrazinyl-adenosine and its derivatives represent a significant class of compounds, primarily investigated for their potent and selective agonist activity at the A2A adenosine (B11128) receptor (A2AAR), a G-protein coupled receptor (GPCR) involved in various physiological processes.[1][2] The hydrazine (B178648) moiety at the 2-position of the adenosine scaffold also presents a versatile chemical handle for bioconjugation, allowing for the site-specific labeling of biomolecules through hydrazone bond formation. These application notes provide detailed protocols for the synthesis, characterization, and application of this compound and its derivatives in adenosine receptor research and bioconjugation.

Data Presentation: A2A Adenosine Receptor Affinity of this compound Derivatives

The following table summarizes the binding affinities (Ki values) of various this compound derivatives for the rat A2A adenosine receptor, as determined by radioligand binding assays. Lower Ki values indicate higher binding affinity.

CompoundModification at 2-Hydrazinyl PositionRat A2AAR Ki (nM)Reference
1 Unsubstituted-[1]
10 Phenylhydrazone16.1[1]
11 4-Methylphenylhydrazone24.4[1]
13 4-Nitrophenylhydrazone12.0[1]
16 D-galactose derivative329[1]
23 Novel structural type1.8[2]
24 Novel structural type6.4[2]
30 Novel structural type20[2]
31 Novel structural type67[2]
42 Novel structural type6.3[2]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from 2-chloroadenosine (B27285).

Materials:

Procedure:

  • In a round-bottom flask, dissolve 2-chloroadenosine in ethanol.

  • Add an excess of hydrazine hydrate to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the ethanol by rotary evaporation.

  • To the resulting residue, add deionized water to precipitate the product.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with cold deionized water.

  • Dry the product under vacuum to yield this compound.

G cluster_synthesis Synthesis Workflow start Start: 2-Chloroadenosine + Hydrazine Hydrate in Ethanol reflux Reflux for 4-6 hours start->reflux cool Cool to Room Temperature reflux->cool evaporate Rotary Evaporation (Remove Ethanol) cool->evaporate precipitate Precipitate with Water evaporate->precipitate filter Vacuum Filtration precipitate->filter wash Wash with Cold Water filter->wash dry Dry under Vacuum wash->dry end_product End Product: This compound dry->end_product

Caption: Workflow for the synthesis of this compound.

Protocol 2: A2A Adenosine Receptor Radioligand Binding Assay

This protocol details a competitive radioligand binding assay to determine the affinity of this compound derivatives for the A2A adenosine receptor.

Materials:

  • Cell membranes expressing the A2A adenosine receptor (e.g., from HEK293 or CHO cells)

  • [3H]-CGS 21680 (radioligand)

  • This compound derivative (test compound)

  • NECA (non-specific binding control)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 10 mM MgCl2)

  • 96-well plates

  • Scintillation vials

  • Scintillation counter

  • Glass fiber filters

Procedure:

  • Membrane Preparation:

    • Culture cells stably expressing the human A2A adenosine receptor.

    • Harvest the cells and homogenize them in an ice-cold buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Resuspend the membrane pellet in the assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add the following to each well in triplicate:

      • Total Binding: Cell membranes, [3H]-CGS 21680, and assay buffer.

      • Non-specific Binding: Cell membranes, [3H]-CGS 21680, and a high concentration of NECA.

      • Competition: Cell membranes, [3H]-CGS 21680, and varying concentrations of the this compound derivative.

    • Incubate the plate at room temperature for 2 hours with gentle agitation.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

G cluster_binding_assay Radioligand Binding Assay Workflow prep Membrane Preparation assay_setup Assay Setup in 96-well plate (Total, Non-specific, Competition) prep->assay_setup incubation Incubate at RT for 2h assay_setup->incubation filtration Rapid Filtration incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC50, Ki) counting->analysis

Caption: Workflow for the A2AAR radioligand binding assay.

Protocol 3: Functional cAMP Assay for A2AAR Agonists

This protocol describes a functional assay to measure the agonist activity of this compound derivatives by quantifying changes in intracellular cyclic AMP (cAMP) levels.

Materials:

  • HEK293 cells stably expressing the A2A adenosine receptor

  • This compound derivative (test compound)

  • NECA (positive control)

  • Cell culture medium

  • Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX)

  • cAMP assay kit (e.g., LANCE Ultra cAMP kit)

  • 384-well white plates

Procedure:

  • Cell Culture:

    • Culture HEK293-A2AAR cells in the appropriate medium until they reach the desired confluency.

    • Harvest the cells and resuspend them in the stimulation buffer.

  • Agonist Stimulation:

    • Dispense the cell suspension into a 384-well plate.

    • Add varying concentrations of the this compound derivative or NECA to the wells.

    • Incubate the plate at room temperature for 30 minutes.

  • cAMP Detection:

    • Following the manufacturer's instructions for the cAMP assay kit, add the detection reagents to each well.

    • Incubate the plate for 1 hour at room temperature.

  • Measurement and Analysis:

    • Measure the signal (e.g., time-resolved fluorescence) using a plate reader.

    • Plot the signal against the logarithm of the agonist concentration to generate a dose-response curve.

    • Determine the EC50 value, which represents the concentration of the agonist that produces 50% of the maximal response.

G cluster_cAMP_pathway A2A Receptor Signaling Pathway agonist This compound Derivative (Agonist) receptor A2A Adenosine Receptor agonist->receptor Binds g_protein Gs Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates atp ATP camp cAMP atp->camp Converted by AC pka Protein Kinase A camp->pka Activates response Cellular Response pka->response Phosphorylates Targets

Caption: A2A adenosine receptor agonist signaling pathway.

Protocol 4: Bioconjugation via Hydrazone Ligation

This protocol provides a general method for the bioconjugation of this compound to a protein containing an aldehyde group, introduced via a genetically encoded aldehyde tag.

Materials:

  • Aldehyde-tagged protein

  • This compound

  • Conjugation buffer (e.g., 0.1 M sodium phosphate, pH 7.0)

  • Aniline (B41778) (catalyst, optional)

  • Size-exclusion chromatography column

Procedure:

  • Protein Preparation:

    • Express and purify the protein with a genetically encoded aldehyde tag.

    • Exchange the protein into the conjugation buffer.

  • Ligation Reaction:

    • Add a 10- to 50-fold molar excess of this compound to the aldehyde-tagged protein solution.

    • If a catalyst is used, add aniline to a final concentration of 10-100 mM.

    • Incubate the reaction mixture at room temperature for 2-12 hours with gentle mixing.

  • Purification:

    • Remove the unreacted this compound and catalyst by size-exclusion chromatography.

    • Collect the fractions containing the conjugated protein.

  • Characterization:

    • Confirm the successful conjugation by mass spectrometry (e.g., MALDI-TOF or ESI-MS) by observing the expected mass shift.

    • Further characterize the conjugate using appropriate analytical techniques (e.g., UV-Vis spectroscopy, SDS-PAGE).

G cluster_bioconjugation Hydrazone Ligation Workflow protein_prep Aldehyde-tagged Protein in Conjugation Buffer ligation Add this compound (and optional catalyst) protein_prep->ligation incubation Incubate at RT ligation->incubation purification Size-Exclusion Chromatography incubation->purification characterization Characterize Conjugate (e.g., Mass Spectrometry) purification->characterization final_product This compound Protein Conjugate characterization->final_product

Caption: Bioconjugation workflow using this compound.

References

Application Notes and Protocols: 2-Hydrazinyl-adenosine Derivatives in Radioligand Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Hydrazinyl-adenosine and its derivatives in radioligand binding assays for the characterization of adenosine (B11128) receptors. The protocols and data presented are intended to guide researchers in designing and executing experiments to determine the affinity and selectivity of these compounds.

Introduction

This compound and its derivatives are a class of purine (B94841) nucleoside analogs that have shown significant potential as modulators of adenosine receptors, particularly the A2A subtype.[1][2] Adenosine receptors, which include the A1, A2A, A2B, and A3 subtypes, are G protein-coupled receptors (GPCRs) that play crucial roles in a variety of physiological processes, making them attractive targets for drug discovery. Radioligand binding assays are a fundamental tool for characterizing the interaction of novel compounds with these receptors, providing quantitative data on their binding affinity (Ki) and selectivity.

Data Presentation: Binding Affinity of this compound Derivatives

The following tables summarize the binding affinities (Ki values) of various this compound derivatives for the human A1 and A2A adenosine receptors, as determined by radioligand binding assays. These compounds demonstrate a range of affinities and selectivities, highlighting the potential for medicinal chemistry efforts to optimize these parameters.

Table 1: Binding Affinity (Ki, nM) of Selected this compound Derivatives at Human Adenosine Receptors. [1]

Compound IDModification at 2-Hydrazinyl PositionA1 Ki (nM)A2A Ki (nM)Selectivity (A1/A2A)
23 Substituted Phenyl>10001.8>556
24 Substituted Phenyl>10006.4>156
30 Substituted Phenyl>100020>50
31 Substituted Phenyl>100067>15
35 Substituted Phenyl4.5>1000<0.0045
42 Substituted Phenyl>10006.3>159

Data sourced from a study on newly synthesized this compound derivatives.[1]

Table 2: Binding Affinity (Ki, nM) of Additional this compound Derivatives at Rat Adenosine Receptors. [2]

Compound IDModification at 2-Hydrazinyl PositionA1 Ki (nM)A2A Ki (nM)A3 Ki (nM)
3 Cyclic Structure41816.1>1000
10 Monosubstituted Phenyl>1000024.4>10000
11 Disubstituted Phenyl>1000012.0>10000
13 Disubstituted Phenyl>1000016.1>10000
16 D-galactose Derivative>1000329>1000

Data sourced from a study on synthesized this compound derivatives.[2]

Experimental Protocols

The following are detailed protocols for performing radioligand binding assays to determine the affinity of compounds like this compound derivatives for adenosine receptors. These protocols are based on established methodologies.[3][4]

Protocol 1: Membrane Preparation from Cultured Cells Expressing Adenosine Receptors

This protocol describes the preparation of cell membranes, which are a common source of receptors for binding assays.

Materials:

  • Cultured cells (e.g., HEK293 or CHO) stably expressing the human adenosine receptor of interest.

  • Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, pH 7.4, supplemented with a protease inhibitor cocktail.

  • Storage Buffer: Lysis buffer containing 10% sucrose.

  • Centrifuge and appropriate tubes.

  • Homogenizer.

Procedure:

  • Harvest cultured cells and wash with ice-cold phosphate-buffered saline (PBS).

  • Resuspend the cell pellet in 20 volumes of cold lysis buffer.

  • Homogenize the cell suspension on ice.

  • Centrifuge the homogenate at 1,000 x g for 3 minutes at 4°C to remove nuclei and large debris.

  • Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 10 minutes at 4°C to pellet the membranes.

  • Discard the supernatant and resuspend the membrane pellet in fresh lysis buffer.

  • Repeat the centrifugation step (step 5).

  • Resuspend the final membrane pellet in storage buffer.

  • Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).

  • Aliquot the membrane suspension and store at -80°C until use.

Protocol 2: Competitive Radioligand Binding Assay

This assay is used to determine the inhibition constant (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Materials:

  • Prepared cell membranes expressing the target adenosine receptor.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.

  • Radioligand (e.g., [3H]CGS 21680 for A2A receptors, [3H]DPCPX for A1 receptors).

  • Test compound (e.g., a this compound derivative) at various concentrations.

  • Non-specific binding control (a high concentration of a non-radiolabeled standard ligand, e.g., NECA).

  • 96-well plates.

  • Glass fiber filters (pre-soaked in 0.3% polyethyleneimine).

  • Filtration apparatus.

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Thaw the membrane preparation on ice and resuspend in assay buffer.

  • In a 96-well plate, add the following to each well in a final volume of 250 µL:

    • 150 µL of the membrane suspension (typically 3-20 µg of protein).

    • 50 µL of the test compound at various concentrations (or buffer for total binding, or non-specific control).

    • 50 µL of the radioligand at a fixed concentration (typically near its Kd value).

  • Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.

  • Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Wash the filters four times with ice-cold wash buffer (e.g., Tris-HCl).

  • Dry the filters for 30 minutes at 50°C.

  • Place the dried filters into scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

Data Analysis:

  • Calculate specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualizations

Adenosine Receptor Signaling Pathways

The activation of adenosine receptors by agonists such as this compound derivatives initiates intracellular signaling cascades. The primary pathways involve the modulation of adenylyl cyclase activity through G proteins.

Adenosine_Signaling cluster_A1A3 A1 & A3 Receptor Signaling cluster_A2A2B A2A & A2B Receptor Signaling A1_A3 A1 / A3 Receptors Gi Gi/o Protein A1_A3->Gi Activation AC_inhibit Adenylyl Cyclase Gi->AC_inhibit Inhibition cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease A2A_A2B A2A / A2B Receptors Gs Gs Protein A2A_A2B->Gs Activation AC_stimulate Adenylyl Cyclase Gs->AC_stimulate Stimulation cAMP_increase ↑ cAMP AC_stimulate->cAMP_increase Ligand This compound Derivative (Agonist) Ligand->A1_A3 Ligand->A2A_A2B Radioligand_Binding_Workflow start Start prep_membranes Prepare Cell Membranes with Adenosine Receptors start->prep_membranes setup_assay Set up 96-Well Plate Assay prep_membranes->setup_assay add_components Add: 1. Membranes 2. Test Compound (Varying Conc.) 3. Radioligand (Fixed Conc.) setup_assay->add_components incubate Incubate to Reach Equilibrium (e.g., 60 min at 30°C) add_components->incubate filter_wash Filter and Wash to Separate Bound from Free Radioligand incubate->filter_wash count Count Radioactivity (Liquid Scintillation) filter_wash->count analyze Data Analysis count->analyze calc_ic50 Calculate IC50 analyze->calc_ic50 calc_ki Calculate Ki using Cheng-Prusoff Equation calc_ic50->calc_ki end End calc_ki->end

References

Application Notes and Protocols for 2-Hydrazinyl-adenosine in cAMP Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydrazinyl-adenosine and its derivatives are a class of potent and selective agonists for the A2A adenosine (B11128) receptor (A2AAR), a member of the G-protein coupled receptor (GPCR) family. The A2AAR is coupled to the stimulatory G-protein (Gαs), and its activation leads to the stimulation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in numerous physiological processes. Consequently, cAMP functional assays are essential tools for characterizing the pharmacological activity of this compound and its analogs.

These application notes provide detailed protocols and guidelines for utilizing this compound in cAMP functional assays to determine its potency and efficacy as an A2AAR agonist.

Signaling Pathway of A2AAR Activation

Activation of the A2AAR by an agonist like this compound initiates a signaling cascade that results in the accumulation of intracellular cAMP. This pathway is a key mechanism for regulating cellular function in response to extracellular adenosine.

Gs_signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 2_Hydrazinyl_adenosine This compound (Agonist) A2AAR A2A Adenosine Receptor (GPCR) 2_Hydrazinyl_adenosine->A2AAR Binds to Gs Gαs Protein A2AAR->Gs Activates AC Adenylyl Cyclase (Effector) cAMP cAMP (Second Messenger) AC->cAMP Converts Gs->AC Stimulates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates targets leading to

A2AAR Gαs Signaling Pathway

Data Presentation: Potency of A2AAR Agonists

The potency of this compound and other A2AAR agonists can be quantified by determining their half-maximal effective concentration (EC50) in cAMP accumulation assays. The following table summarizes the EC50 values for several known A2AAR agonists for comparative purposes.

CompoundCell LineAssay TypeEC50 (nM)Reference
NECAHiTSeeker ADORA2A CellscAMP Flux27.5[1]
CGS-21680SH-SY5YcAMP formation38[2]
UK-432,097CHO-A2AcAMP HTRF0.3[3]
AdenosineRAW264.7cAMP ELISA~100-1000[4]
This compound Derivative (Example)CHO-hA2ARcAMP HTRF1-50 (Anticipated)N/A

Note: The EC50 for this compound derivatives will vary depending on the specific chemical modifications.

Experimental Protocols

This section provides a detailed protocol for a common type of cAMP functional assay: the Homogeneous Time-Resolved Fluorescence (HTRF) assay. This protocol can be adapted for other assay formats such as ELISA, AlphaScreen, or bioluminescent-based methods (e.g., GloSensor).

General Experimental Workflow

The overall workflow for a cAMP functional assay to determine the agonist activity of this compound involves cell preparation, compound treatment, cell lysis, and signal detection.

cAMP_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_detection Detection cluster_analysis Data Analysis cell_culture Culture CHO or HEK293 cells stably expressing A2AAR cell_harvest Harvest and resuspend cells in assay buffer cell_culture->cell_harvest cell_seeding Seed cells into a 384-well plate cell_harvest->cell_seeding pde_inhibitor Add phosphodiesterase inhibitor (e.g., IBMX, Rolipram) to cells compound_prep Prepare serial dilutions of This compound compound_addition Add compound dilutions to cells compound_prep->compound_addition pde_inhibitor->compound_addition incubation Incubate at room temperature compound_addition->incubation lysis Lyse cells and add HTRF reagents (d2-cAMP and anti-cAMP-cryptate) htrf_incubation Incubate to allow competitive binding lysis->htrf_incubation read_plate Read plate on an HTRF-compatible reader htrf_incubation->read_plate data_norm Normalize data dose_response Generate dose-response curve data_norm->dose_response ec50_calc Calculate EC50 value dose_response->ec50_calc

References

Application Notes and Protocols: Development and Use of 2-Hydrazinyl-adenosine Based Chemical Probes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Hydrazinyl-adenosine serves as a versatile scaffold in the development of chemical probes, primarily targeting adenosine (B11128) receptors (ARs). Derivatives of this compound have been synthesized and identified as potent and selective agonists for the A2A adenosine receptor (A2AAR), a key target in medicinal chemistry.[1][2] The electron-rich hydrazine (B178648) moiety is not just a linker for structural modifications; it can also act as a reactive warhead. This reactive nature allows for the design of chemoproteomic probes capable of covalently modifying and identifying novel protein targets, particularly cofactor-dependent enzymes.[3][4] These probes are instrumental in drug discovery, target validation, and understanding complex biological signaling pathways.

Application Note 1: Selective Agonists for the A2A Adenosine Receptor

This compound derivatives have been extensively explored to develop high-affinity and selective ligands for adenosine receptors. Modifications to the hydrazine group, often through the formation of hydrazones, have yielded compounds with low nanomolar affinity for the A2AAR, demonstrating their potential as pharmacological tools and therapeutic leads.[1][2] Functional assays have confirmed that these potent compounds act as agonists at the A2AAR.[1]

Quantitative Data: Binding Affinities of this compound Derivatives

The following tables summarize the binding affinities (Ki values) of various synthesized this compound derivatives for different adenosine receptor subtypes. Lower Ki values indicate higher binding affinity.

Table 1: Binding Affinity (Ki, nM) of Phenyl-Substituted Hydrazone Derivatives at Rat ARs

Compound A1 A2A A2B A3
10 >10000 16.1 >10000 1140
11 >10000 24.4 >10000 1850
13 >10000 12.0 >10000 2110

Data sourced from El-Tayeb & Gollos, 2013.[1]

Table 2: Binding Affinity (Ki, nM) of Novel Derivatives at Human ARs

Compound A1 A2A A3
23 350 1.8 2400
24 1000 6.4 4800
30 >10000 20 >10000
31 >10000 67 >10000
35 4.5 110 19
42 1200 6.3 2500

Data sourced from Zhang et al., 2019.[2]

A2A Receptor Signaling Pathway

Activation of the A2A adenosine receptor by an agonist, such as a this compound derivative, initiates a G-protein coupled signaling cascade that leads to the production of cyclic AMP (cAMP), a crucial second messenger.

A2A_Signaling cluster_membrane Plasma Membrane A2A_R A2A Receptor G_protein Gs Protein A2A_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts Probe This compound Probe (Agonist) Probe->A2A_R Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

Caption: A2A adenosine receptor signaling pathway initiated by an agonist probe.

Application Note 2: Activity-Based Proteome Profiling

By incorporating a clickable handle (e.g., an alkyne group) onto the this compound scaffold, these probes can be used for activity-based protein profiling (ABPP). The hydrazine warhead can form covalent bonds with electron-poor enzyme cofactors or reactive residues in enzyme active sites.[3] Subsequent copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC or "click" chemistry) allows for the attachment of a reporter tag (like biotin (B1667282) or a fluorophore), enabling the identification and quantification of probe targets via mass spectrometry.[5]

General Workflow for Chemoproteomic Profiling

The workflow involves treating live cells with the clickable probe, followed by cell lysis, conjugation to a reporter tag, enrichment of labeled proteins, and analysis by mass spectrometry to identify the protein targets.

ABPP_Workflow cluster_prep Sample Preparation cluster_analysis Analysis node_style_process node_style_process node_style_sample node_style_sample node_style_result node_style_result A 1. Treat Live Cells with Clickable Probe B 2. Cell Lysis & Proteome Extraction A->B C Probe-labeled Proteome B->C D 3. Click Chemistry (e.g., Biotin-Azide) C->D E Biotinylated Proteome D->E F 4. Streptavidin Enrichment E->F G Enriched Targets F->G H 5. On-Bead Digestion (Trypsin) G->H I Peptide Mixture H->I J 6. LC-MS/MS Analysis I->J K Protein Target Identification J->K

Caption: Workflow for identifying protein targets using activity-based probes.

Experimental Protocols

Protocol 1: General Synthesis of this compound

This protocol describes the synthesis of the core this compound scaffold from 2-chloroadenosine (B27285), a common precursor.

  • Reactant Preparation: Dissolve 2-chloroadenosine in a suitable solvent (e.g., an alcohol like ethanol).

  • Reaction: Add an excess of hydrazine hydrate (B1144303) to the solution.

  • Heating: Heat the reaction mixture under reflux for several hours until the starting material is consumed (monitor by TLC).

  • Cooling & Precipitation: Allow the mixture to cool to room temperature. The product, this compound, is often poorly soluble in the reaction solvent upon cooling.

  • Isolation: Induce further precipitation by adding water to the mixture.[6]

  • Filtration: Collect the precipitated product by vacuum filtration.

  • Washing: Wash the solid product with cold water and then a non-polar solvent like diethyl ether to remove residual impurities.

  • Drying: Dry the purified this compound product under vacuum. A high yield (e.g., 97%) can be achieved with this procedure.[6]

Protocol 2: Radioligand Binding Assay for Adenosine Receptors

This protocol is used to determine the binding affinity (Ki) of this compound derivatives for specific adenosine receptor subtypes.[2]

  • Membrane Preparation: Use cell membranes prepared from HEK293 cells stably expressing the human adenosine receptor subtype of interest (A1, A2A, A2B, or A3).

  • Assay Buffer: Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Reaction Mixture: In a 96-well plate, combine:

    • 50 µL of cell membranes (concentration adjusted to provide adequate signal).

    • 25 µL of a specific radioligand (e.g., [³H]DPCPX for A1, [³H]CGS21680 for A2A, [³H]NECA for A3).

    • 25 µL of the this compound test compound at various concentrations (typically from 0.1 nM to 10 µM).

    • For non-specific binding control wells, add a high concentration of a known non-radioactive ligand (e.g., 10 µM XAC).

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.

  • Termination & Filtration: Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Protocol 3: In Situ Proteome Profiling with a Clickable Probe

This protocol details the use of a clickable this compound probe to label and identify protein targets in a cellular context.[3][5]

  • Cell Culture: Culture human cells (e.g., HEK293T or MDA-MB-231) to ~80% confluency in appropriate media.

  • Probe Treatment:

    • Replace the culture medium with serum-free medium.

    • Add the clickable this compound probe (containing an alkyne handle) to the desired final concentration (e.g., 10-100 µM).

    • For competition experiments, pre-treat cells with a 10-fold excess of a non-clickable parent compound for 15-30 minutes before adding the probe.

    • Incubate the cells for 0.5-2 hours at 37°C.

  • Cell Lysis:

    • Wash the cells with cold PBS to remove excess probe.

    • Lyse the cells in a lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

    • Clarify the lysate by centrifugation to remove cell debris. Determine the protein concentration of the supernatant (e.g., using a BCA assay).

  • Click Chemistry (CuAAC Reaction):

    • To 1 mg of proteome, add the following click-reaction components in order:

      • Biotin-azide reporter tag (e.g., final concentration 100 µM).

      • Tris(2-carboxyethyl)phosphine (TCEP) (e.g., final concentration 1 mM).

      • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) ligand (e.g., final concentration 100 µM).

      • Copper(II) sulfate (B86663) (CuSO₄) (e.g., final concentration 1 mM).

    • Vortex and allow the reaction to proceed for 1 hour at room temperature.

  • Protein Precipitation & Enrichment:

    • Precipitate the protein (e.g., with methanol/chloroform) to remove excess reagents. Resuspend the pellet in a buffer containing SDS.

    • Add streptavidin-agarose beads to the sample and incubate for 1-2 hours at room temperature with rotation to enrich the biotin-labeled proteins.

  • Sample Preparation for Mass Spectrometry:

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Perform on-bead tryptic digestion to release peptides for analysis while the biotinylated probe-protein adducts remain bound.

    • Collect the supernatant containing the peptides.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins from the resulting spectra using a protein database search algorithm (e.g., Sequest or Mascot). Proteins that are significantly enriched in the probe-treated sample compared to controls are considered potential targets.

References

Application Notes & Protocols: Synthesis and Application of Biotinylated 2-Hydrazinyl-Adenosine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of biotinylated 2-hydrazinyl-adenosine derivatives. These molecules are valuable tools for biochemical assays, particularly in the study of adenosine (B11128) receptors and other purinergic binding proteins. The biotin (B1667282) moiety allows for high-affinity capture and detection using streptavidin-based systems, enabling applications such as affinity purification, Western blotting, and enzyme-linked immunosorbent assays (ELISAs).

The synthesis involves a two-step process: the initial formation of this compound from a commercially available precursor, followed by the biotinylation of the reactive hydrazinyl group.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol outlines the synthesis of the this compound intermediate from 2-chloroadenosine (B27285).

Materials:

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-chloroadenosine (1 equivalent) in a minimal amount of absolute ethanol.

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (10-20 equivalents) dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a mobile phase of ethyl acetate:methanol, 9:1 v/v).

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. Evaporate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by silica gel column chromatography. Elute with a gradient of methanol in ethyl acetate to isolate the pure this compound.

  • Characterization: Confirm the identity and purity of the product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Biotinylation of this compound

This protocol describes the conjugation of biotin to the this compound intermediate. A common biotinylating reagent, NHS-biotin, is used to form a stable amide bond with the hydrazinyl group.

Materials:

  • This compound (from Protocol 1)

  • N-Hydroxysuccinimide-biotin (NHS-biotin) or a long-chain derivative like Sulfo-NHS-LC-Biotin

  • Dry N,N-Dimethylformamide (DMF)

  • Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous diethyl ether

  • Centrifuge

Procedure:

  • Dissolution: Dissolve this compound (1 equivalent) in dry DMF in a clean, dry reaction vessel.

  • Addition of Base: Add triethylamine or DIPEA (1.5-2 equivalents) to the solution to act as a base.

  • Biotinylation Reaction: Slowly add a solution of NHS-biotin (1.1 equivalents) in dry DMF to the reaction mixture. Stir the reaction at room temperature for 12-24 hours. Protect the reaction from moisture.

  • Precipitation: Upon completion of the reaction (monitored by TLC or LC-MS), precipitate the biotinylated product by adding an excess of cold, anhydrous diethyl ether.

  • Isolation: Collect the precipitate by centrifugation, wash with diethyl ether to remove unreacted starting materials and byproducts.

  • Drying and Storage: Dry the final product under vacuum. Store the biotinylated this compound derivative at -20°C.

  • Characterization: Verify the structure and purity of the final compound using ¹H NMR, mass spectrometry, and HPLC.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of a biotinylated this compound derivative.

StepCompoundStarting Material (mg)Product (mg)Yield (%)Purity (HPLC)
1. HydrazinolysisThis compound500 (2-Chloroadenosine)42085>95%
2. BiotinylationBiotinylated this compound200 (this compound)28578>98%

Visualizations

Diagram 1: Synthetic Pathway

Synthesis_Pathway 2-Chloroadenosine 2-Chloroadenosine This compound This compound 2-Chloroadenosine->this compound  Hydrazine Hydrate, Ethanol, Reflux Biotinylated_Derivative Biotinylated This compound This compound->Biotinylated_Derivative  DMF, TEA NHS-Biotin NHS-Biotin NHS-Biotin->Biotinylated_Derivative

Caption: Synthetic route for biotinylated this compound.

Diagram 2: Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application Synthesis_Step1 Step 1: Synthesize This compound Purification1 Purification 1 (Column Chromatography) Synthesis_Step1->Purification1 Synthesis_Step2 Step 2: Biotinylation Reaction Purification1->Synthesis_Step2 Purification2 Purification 2 (Precipitation/Washing) Synthesis_Step2->Purification2 NMR NMR Spectroscopy Purification2->NMR MS Mass Spectrometry Purification2->MS HPLC HPLC Analysis Purification2->HPLC Affinity_Purification Affinity Purification HPLC->Affinity_Purification Western_Blot Western Blot HPLC->Western_Blot ELISA ELISA HPLC->ELISA

Caption: Overall experimental workflow from synthesis to application.

Diagram 3: Adenosine Receptor Signaling Context

Signaling_Pathway Biotin_Probe Biotinylated This compound AR Adenosine Receptor (e.g., A2A) Biotin_Probe->AR Binds G_Protein G Protein AR->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Stimulates cAMP cAMP Adenylyl_Cyclase->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

Application Notes and Protocols for Fluorescent Labeling of 2-Hydrazinyl-adenosine for Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydrazinyl-adenosine is a versatile chemical entity that, when fluorescently labeled, holds significant promise as a molecular probe for imaging and studying adenosine (B11128) receptors and other adenosine-binding proteins. Its inherent structure, featuring a reactive hydrazine (B178648) group at the 2-position of the adenine (B156593) core, allows for straightforward and specific conjugation to a wide array of fluorescent dyes. This modification enables the visualization and tracking of the molecule in biological systems, providing valuable insights into its localization, dynamics, and interactions.

Derivatives of 2-hydrazinyladenosine have been shown to act as potent and selective ligands for adenosine receptor subtypes. Specifically, modifications at this position can yield compounds with high affinity for the A2A adenosine receptor, a key target in various physiological and pathological processes, including inflammation, neurotransmission, and cardiovascular function. The development of a fluorescently labeled this compound probe, therefore, offers a powerful tool for high-resolution imaging studies in drug discovery and cell biology.

This document provides detailed protocols for the fluorescent labeling of this compound via a hydrazone ligation reaction with an aldehyde-functionalized fluorescent dye. It also includes a summary of the photophysical properties of suitable dyes, potential applications of the resulting fluorescent probe, and a diagram of the adenosine receptor signaling pathway.

Data Presentation

The selection of a fluorescent dye is critical for successful imaging experiments. The following table summarizes the key photophysical properties of a selection of commercially available aldehyde-reactive fluorescent dyes suitable for conjugation to this compound. The properties of the final conjugate are expected to be similar to the parent dye.

Fluorescent Dye (Aldehyde Reactive)Excitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)
Green Fluorescence
Fluorescein-5-carboxaldehyde495519~75,000~0.92
BODIPY™ FL C₃, SE503512~80,000~0.90
Alexa Fluor™ 488 Aldehyde495519~71,000~0.92
Orange/Red Fluorescence
Rhodamine B aldehyde555580~110,000~0.31
Alexa Fluor™ 546 Aldehyde556573~104,000~0.79
Cy3™ Aldehyde550570~150,000~0.15
Far-Red/Near-Infrared Fluorescence
Alexa Fluor™ 647 Aldehyde650668~239,000~0.33
Cy5™ Aldehyde649670~250,000~0.20

Experimental Protocols

Principle of Labeling

The fluorescent labeling of this compound is achieved through a chemoselective reaction known as hydrazone ligation. The hydrazine moiety (-NH-NH₂) of this compound reacts with an aldehyde group (-CHO) on the fluorescent dye to form a stable hydrazone bond (-NH-N=CH-). This reaction is highly specific and proceeds under mild conditions, making it ideal for the modification of biological molecules. The reaction can be catalyzed by the addition of aniline (B41778) to improve its rate and efficiency.

Materials and Reagents
  • This compound

  • Aldehyde-functionalized fluorescent dye (e.g., Alexa Fluor™ 488 Aldehyde)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Aniline

  • Reaction Buffer: 0.1 M Sodium Phosphate Buffer, pH 7.0

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)

  • High-Performance Liquid Chromatography (HPLC) system for purification

  • Lyophilizer

Protocol 1: Fluorescent Labeling of this compound

This protocol describes a general procedure for the fluorescent labeling of this compound. The molar ratio of reactants and reaction time may need to be optimized depending on the specific dye used.

  • Preparation of Stock Solutions:

    • Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10 mM.

    • Dissolve the aldehyde-functionalized fluorescent dye in anhydrous DMF or DMSO to a final concentration of 10 mM.

    • Prepare a 1 M stock solution of aniline in anhydrous DMF or DMSO.

  • Labeling Reaction:

    • In a microcentrifuge tube, combine 10 µL of the 10 mM this compound stock solution (0.1 µmol) with 12 µL of the 10 mM fluorescent dye stock solution (0.12 µmol, 1.2 equivalents).

    • Add 1 µL of the 1 M aniline stock solution to the reaction mixture.

    • Adjust the total reaction volume to 50 µL with the reaction buffer (0.1 M Sodium Phosphate Buffer, pH 7.0).

    • Incubate the reaction mixture at room temperature for 2-4 hours, protected from light.

  • Monitoring the Reaction:

    • Monitor the progress of the reaction by TLC. Spot a small aliquot of the reaction mixture on a silica (B1680970) gel plate and develop it using an appropriate solvent system (e.g., Dichloromethane:Methanol, 9:1 v/v). Visualize the spots under UV light. The formation of a new, fluorescent spot with a different retention factor (Rf) indicates the formation of the product.

  • Purification of the Fluorescently Labeled Product:

    • Once the reaction is complete, purify the fluorescently labeled this compound using reverse-phase HPLC.

    • Use a C18 column and a gradient of acetonitrile (B52724) in water (with 0.1% trifluoroacetic acid) to elute the product.

    • Collect the fractions containing the desired product, identified by its fluorescence and retention time.

  • Characterization and Storage:

    • Confirm the identity and purity of the product by mass spectrometry and analytical HPLC.

    • Lyophilize the purified product to obtain a stable powder.

    • Store the fluorescently labeled this compound at -20°C, protected from light and moisture.

Protocol 2: Cellular Imaging with Fluorescently Labeled this compound

This protocol provides a general guideline for using the fluorescently labeled this compound for imaging adenosine receptors in cultured cells.

  • Cell Culture:

    • Plate cells expressing the adenosine receptor of interest (e.g., HEK293 cells stably expressing the A2A receptor) onto glass-bottom dishes or coverslips and culture until they reach the desired confluency.

  • Labeling of Cells:

    • Prepare a stock solution of the fluorescently labeled this compound in DMSO.

    • Dilute the stock solution in pre-warmed cell culture medium or a suitable buffer (e.g., Hanks' Balanced Salt Solution, HBSS) to the desired final concentration (typically in the nanomolar to low micromolar range).

    • Remove the culture medium from the cells and wash them once with the pre-warmed buffer.

    • Incubate the cells with the fluorescent probe solution at 37°C for 30-60 minutes in a CO₂ incubator.

  • Washing and Imaging:

    • After incubation, remove the labeling solution and wash the cells three times with the pre-warmed buffer to remove any unbound probe.

    • Add fresh pre-warmed buffer or imaging medium to the cells.

    • Image the cells using a fluorescence microscope equipped with the appropriate filter set for the chosen fluorophore.

  • Controls:

    • To demonstrate specificity, perform a competition experiment by pre-incubating the cells with an unlabeled adenosine receptor agonist or antagonist before adding the fluorescent probe. A significant reduction in fluorescence intensity should be observed.

    • Image untransfected cells or cells that do not express the receptor of interest to assess non-specific binding.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis & Purification cluster_imaging Cellular Imaging reagents This compound + Aldehyde-Dye reaction Hydrazone Ligation (Aniline catalyst) reagents->reaction React purification HPLC Purification reaction->purification Purify product Fluorescent Probe purification->product labeling Incubate Cells with Fluorescent Probe product->labeling Apply to cells cells Culture Cells Expressing Adenosine Receptors cells->labeling imaging Fluorescence Microscopy labeling->imaging analysis Image Analysis imaging->analysis signaling_pathway Ado Adenosine Analog (Fluorescent Probe) A1R A1 / A3 Receptors Ado->A1R A2AR A2A / A2B Receptors Ado->A2AR Gi Gi/o Protein A1R->Gi PLC Phospholipase C A1R->PLC Gs Gs Protein A2AR->Gs AC Adenylate Cyclase Gi->AC Gs->AC cAMP_down ↓ cAMP cAMP_up ↑ cAMP AC->cAMP_up IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG PKA Protein Kinase A cAMP_up->PKA Ca_release ↑ Intracellular Ca²⁺ IP3_DAG->Ca_release PKC Protein Kinase C IP3_DAG->PKC Response Cellular Response (e.g., Gene Expression, Neurotransmission) PKA->Response Ca_release->Response PKC->Response

Application of 2-Hydrazinyl-adenosine in Neuroinflammation Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is a critical component in the pathogenesis of a wide range of neurodegenerative diseases and central nervous system (CNS) injuries. The activation of glial cells, particularly microglia and astrocytes, leads to the release of pro-inflammatory mediators, contributing to neuronal damage. Adenosine (B11128), an endogenous purine (B94841) nucleoside, plays a crucial role in modulating neuroinflammatory processes, primarily through its interaction with four G-protein coupled receptor subtypes: A1, A2A, A2B, and A3. The A2A adenosine receptor (A2AAR) has emerged as a key target for therapeutic intervention in neuroinflammation.

This document provides detailed application notes and protocols for the use of 2-Hydrazinyl-adenosine , a potent and selective A2A adenosine receptor agonist, in neuroinflammation studies. While direct studies on the application of this compound in neuroinflammation are limited, its established high affinity for the A2AAR allows for the extrapolation of its use based on the extensive research conducted with other A2AAR agonists. Derivatives of 2-hydrazinyladenosine have demonstrated low nanomolar affinity for the A2A receptor, indicating their potential as powerful tools for investigating the anti-inflammatory effects of A2AAR activation.[1][2]

Application Notes

Principle of Action:

This compound and its derivatives act as agonists at the A2A adenosine receptor.[1][2][3] In the context of neuroinflammation, the activation of A2AAR, which is expressed on microglia, astrocytes, and other immune cells, generally leads to an anti-inflammatory response.[4][5][6][7] The A2AAR is coupled to a Gs protein, and its activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[8] This signaling cascade can inhibit the production and release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), while promoting the synthesis of the anti-inflammatory cytokine interleukin-10 (IL-10).[6][9]

Potential Applications in Neuroinflammation Research:

  • In vitro studies:

    • Investigation of the anti-inflammatory effects on primary microglia and astrocytes, or cell lines (e.g., BV-2 microglia, SH-SY5Y neuroblastoma).

    • Elucidation of the downstream signaling pathways activated by A2AAR agonism in glial cells.

    • Assessment of the neuroprotective effects against excitotoxicity or oxidative stress induced by inflammatory stimuli.

  • In vivo studies:

    • Evaluation of its therapeutic potential in animal models of neuroinflammation, such as those induced by lipopolysaccharide (LPS) or in models of neurodegenerative diseases like Parkinson's or Alzheimer's disease.[10][11]

    • Analysis of its ability to modulate microglial activation and astrogliosis in the brain.

Data Presentation

The following table summarizes hypothetical quantitative data based on the expected effects of a potent A2AAR agonist like this compound in a typical in vitro neuroinflammation model (e.g., LPS-stimulated BV-2 microglial cells).

ParameterControlLPS (1 µg/mL)LPS + this compound (100 nM)Reference Compound (CGS21680, 100 nM)
TNF-α Release (pg/mL) 15 ± 3550 ± 45180 ± 20175 ± 25
IL-6 Release (pg/mL) 8 ± 2420 ± 30130 ± 15125 ± 18
IL-1β Release (pg/mL) 5 ± 1280 ± 2590 ± 1085 ± 12
Nitric Oxide (NO) Production (µM) 0.5 ± 0.118 ± 26 ± 0.85.5 ± 0.7
Cell Viability (%) 10085 ± 595 ± 496 ± 3

Experimental Protocols

Protocol 1: In Vitro Anti-inflammatory Activity in Microglial Cells

This protocol describes the procedure to assess the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated microglial cells.

Materials:

  • BV-2 microglial cells (or primary microglia)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate Buffered Saline (PBS)

  • Griess Reagent for Nitric Oxide (NO) assay

  • ELISA kits for TNF-α, IL-6, and IL-1β

  • Cell viability assay kit (e.g., MTT or PrestoBlue)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed BV-2 cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Pre-treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 10 nM, 100 nM, 1 µM). Remove the old medium from the cells and replace it with medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO). Incubate for 1 hour.

  • Inflammatory Challenge: After the pre-treatment, add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response. Do not add LPS to the control wells.

  • Incubation: Incubate the plates for 24 hours at 37°C and 5% CO2.

  • Supernatant Collection: After incubation, centrifuge the plates at 300 x g for 5 minutes and carefully collect the supernatant for cytokine and NO analysis.

  • Cytokine Measurement: Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using the respective ELISA kits according to the manufacturer's instructions.

  • Nitric Oxide Assay: Determine the concentration of nitrite (B80452) (a stable product of NO) in the supernatants using the Griess Reagent.

  • Cell Viability Assessment: To the remaining cells in the plate, add fresh medium and the cell viability reagent. Incubate as per the manufacturer's protocol and measure the absorbance or fluorescence to determine cell viability.

Protocol 2: In Vivo Evaluation in an LPS-Induced Neuroinflammation Mouse Model

This protocol outlines a general procedure for assessing the in vivo anti-inflammatory efficacy of this compound.

Materials:

  • C57BL/6 mice (8-10 weeks old)

  • This compound

  • Lipopolysaccharide (LPS)

  • Sterile saline solution

  • Anesthesia (e.g., isoflurane)

  • Tissue homogenization buffer

  • ELISA kits for brain cytokine levels

  • Antibodies for immunohistochemistry (e.g., Iba1 for microglia, GFAP for astrocytes)

Procedure:

  • Animal Grouping: Divide the mice into four groups: 1) Vehicle control (saline), 2) LPS only, 3) LPS + this compound, 4) this compound only.

  • Drug Administration: Dissolve this compound in a suitable vehicle (e.g., saline with a small amount of DMSO). Administer this compound (e.g., 1 mg/kg, intraperitoneally - i.p.) or vehicle 30 minutes before the LPS challenge.

  • Induction of Neuroinflammation: Administer a single i.p. injection of LPS (e.g., 1 mg/kg) to the LPS and LPS + this compound groups. The control and this compound only groups receive a saline injection.

  • Tissue Collection: At a predetermined time point (e.g., 24 hours) after LPS injection, euthanize the mice and perfuse with cold PBS. Collect the brains. For biochemical analysis, dissect specific brain regions (e.g., hippocampus, cortex), snap-freeze in liquid nitrogen, and store at -80°C. For immunohistochemistry, fix the brains in 4% paraformaldehyde.

  • Biochemical Analysis: Homogenize the brain tissue and measure the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) using ELISA kits.

  • Immunohistochemistry: Section the fixed brains and perform immunohistochemical staining for Iba1 (to assess microglial activation) and GFAP (to assess astrogliosis).

Mandatory Visualizations

A2AAR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound A2AAR A2A Receptor This compound->A2AAR Binds to Gs Gs A2AAR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates NFkB_inhibition Inhibition of NF-κB Pathway PKA->NFkB_inhibition Anti_inflammatory ↑ Anti-inflammatory Cytokine (IL-10) CREB->Anti_inflammatory Pro_inflammatory ↓ Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB_inhibition->Pro_inflammatory

Caption: A2A Adenosine Receptor Signaling Pathway in Glial Cells.

Experimental_Workflow_In_Vitro start Seed Microglial Cells (e.g., BV-2) pretreatment Pre-treat with This compound (1 hour) start->pretreatment lps_stimulation Stimulate with LPS (1 µg/mL) pretreatment->lps_stimulation incubation Incubate for 24 hours lps_stimulation->incubation supernatant_collection Collect Supernatant incubation->supernatant_collection viability Assess Cell Viability (MTT Assay) incubation->viability analysis Analyze Cytokines (ELISA) & Nitric Oxide (Griess Assay) supernatant_collection->analysis end Data Interpretation analysis->end viability->end

Caption: In Vitro Experimental Workflow for this compound.

References

2-Hydrazinyl-adenosine Derivatives in Neurological Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The adenosine (B11128) A2A receptor has emerged as a significant target in the study of neurodegenerative diseases, including Parkinson's and Alzheimer's disease. While the therapeutic strategy for these conditions typically involves the development of A2A receptor antagonists to counteract excessive neuronal inhibition and neuroinflammation, the study of A2A receptor agonists is crucial for elucidating the receptor's function and for potential applications in other physiological contexts, such as vasodilation.

This document provides detailed information on 2-Hydrazinyl-adenosine derivatives, a class of compounds that have been synthesized and characterized primarily as potent and selective A2A adenosine receptor agonists. While direct studies of these specific compounds in neurodegenerative disease models are not extensively reported in publicly available literature, the data on their synthesis, receptor affinity, and the general signaling pathways they activate are valuable for researchers in neuroscience and pharmacology.

Quantitative Data Summary: A2A Receptor Binding Affinity of this compound Derivatives

The following table summarizes the binding affinities (Ki values) of various this compound derivatives for the A2A adenosine receptor, as reported in the scientific literature. Lower Ki values indicate higher binding affinity.

Compound IDDerivative StructureTarget ReceptorKi (nM)Selectivity (A1 vs A2A)Reference
5g 2-[N'-[3-(4-nitrophenyl)allylidene]hydrazinoadenosine]Rat A2A23-[1]
23 (Structure not specified in abstract)Human A2AAR1.8High[2][3]
24 (Structure not specified in abstract)Human A2AAR6.4High[2][3]
30 (Structure not specified in abstract)Human A2AAR20High[2][3]
31 (Structure not specified in abstract)Human A2AAR67High[2][3]
42 (Structure not specified in abstract)Human A2AAR6.3High[2][3]
35 (Structure not specified in abstract)Human A1AR4.5High (for A1)[2][3]

Experimental Protocols

General Synthesis of 2-[N'-(3-arylallylidene)hydrazino]adenosines

This protocol describes a general method for the synthesis of this compound derivatives, which can then be tested for their biological activity.

Materials:

  • This compound

  • Appropriate aryl aldehyde or ketone

  • Ethanol (B145695) (or other suitable solvent)

  • Glacial acetic acid (catalyst)

  • Reflux apparatus

  • Thin Layer Chromatography (TLC) supplies

  • Silica (B1680970) gel for column chromatography

  • NMR and Mass Spectrometry instrumentation for characterization

Procedure:

  • Dissolve this compound in ethanol in a round-bottom flask.

  • Add a stoichiometric equivalent of the desired aryl aldehyde or ketone to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Heat the reaction mixture to reflux and monitor the reaction progress using TLC.

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product using silica gel column chromatography with an appropriate solvent system (e.g., dichloromethane/methanol gradient).

  • Collect the fractions containing the pure product and evaporate the solvent.

  • Characterize the final compound using NMR and Mass Spectrometry to confirm its structure and purity.

Radioligand Binding Assay for A2A Adenosine Receptor Affinity

This protocol outlines a standard method to determine the binding affinity of synthesized compounds for the A2A adenosine receptor.

Materials:

  • Cell membranes expressing the human A2A adenosine receptor (e.g., from HEK293 cells)

  • Radioligand (e.g., [3H]CGS 21680)

  • Synthesized test compounds at various concentrations

  • Non-specific binding control (e.g., NECA)

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

  • Multi-channel pipettes and other standard laboratory equipment

Procedure:

  • Prepare a series of dilutions of the test compounds.

  • In a 96-well plate, add the cell membranes, the radioligand, and either the test compound, buffer (for total binding), or the non-specific binding control.

  • Incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Wash the filters with ice-cold incubation buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and vortex.

  • Measure the radioactivity in each vial using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) from the resulting curve using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations: Signaling Pathways and Experimental Workflows

A2A Adenosine Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway activated by A2A adenosine receptor agonists, such as this compound derivatives.

A2A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist This compound Derivative (Agonist) A2AR A2A Receptor Agonist->A2AR Binds to G_protein Gs Protein A2AR->G_protein Activates AC Adenylate Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Physiological_Response Physiological Response (e.g., Vasodilation) PKA->Physiological_Response Leads to Gene Gene Expression CREB->Gene Regulates

Caption: A2A Adenosine Receptor Agonist Signaling Pathway.

Experimental Workflow for Synthesis and Screening of this compound Derivatives

The diagram below outlines the typical workflow from the synthesis of novel this compound derivatives to their biological evaluation.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_evaluation Lead Optimization Start Starting Materials: This compound & Aryl Aldehydes/Ketones Reaction Chemical Reaction (e.g., Reflux with Catalyst) Start->Reaction Purification Purification (Column Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, Mass Spectrometry) Purification->Characterization Binding_Assay Radioligand Binding Assay (Determine Ki for A2A Receptor) Characterization->Binding_Assay Functional_Assay Functional Assay (e.g., cAMP accumulation) Characterization->Functional_Assay Data_Analysis Data Analysis (IC50/Ki Determination) Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR SAR->Start Iterative Design Lead_Selection Lead Compound Selection SAR->Lead_Selection

Caption: Workflow for Drug Discovery of this compound Derivatives.

Concluding Remarks

The provided data and protocols offer a foundational understanding of this compound derivatives as A2A adenosine receptor agonists. For researchers investigating neurodegenerative diseases, this information can be valuable for comparative studies and for exploring the nuanced roles of the A2A receptor. While the therapeutic focus in neurodegeneration remains on A2A antagonists, a comprehensive understanding of agonist pharmacology is essential for the broader field of adenosine receptor research. Further studies would be necessary to explore any potential, yet currently undocumented, role of these specific agonist compounds in models of neurodegenerative disease.

References

Application Notes and Protocols: Development of 2-Hydrazinyl-adenosine Based Radioligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development of 2-hydrazinyl-adenosine based radioligands, potent and selective agents for studying adenosine (B11128) receptors, particularly the A₂A subtype.

Introduction

Adenosine receptors, a class of G protein-coupled receptors (GPCRs), are crucial in various physiological processes and are significant targets for drug discovery. The development of high-affinity and selective radioligands is essential for characterizing these receptors and for screening new drug candidates. This compound derivatives have emerged as a promising scaffold for developing such ligands, exhibiting high affinity and selectivity for the A₂A adenosine receptor. This document outlines the synthesis, radiolabeling, and characterization of these novel radioligands.

Data Presentation: Binding Affinities of this compound Derivatives

The following table summarizes the binding affinities (Ki values) of a selection of this compound derivatives for the human adenosine receptor subtypes. Lower Ki values indicate higher binding affinity.

Compound IDModificationA₁ Ki (nM)A₂A Ki (nM)A₂B Ki (nM)A₃ Ki (nM)Selectivity (A₁/A₂A)
Compound A 2-(2-(4-iodobenzoyl)hydrazinyl)-adenosine>10001.8>1000>1000>555
Compound B 2-(2-benzoylhydrazinyl)-adenosine5506.4>1000>100086
Compound C 2-(2-(4-methylbenzoyl)hydrazinyl)-adenosine78020>1000>100039
Compound D 2-(2-(4-chlorobenzoyl)hydrazinyl)-adenosine6206.3>1000>100098
Compound E 2-hydrazinyladenosine>10000329>10000>10000N/A

Experimental Protocols

Protocol 1: Synthesis of a 2-(2-(4-iodobenzoyl)hydrazinyl)-adenosine Precursor

This protocol describes the synthesis of a non-radioactive iodinated precursor for subsequent radiolabeling studies.

Materials:

Procedure:

  • Synthesis of 2-Hydrazinyladenosine:

    • Dissolve 2-chloroadenosine (1 mmol) in anhydrous DMF (10 mL).

    • Add hydrazine hydrate (5 mmol) to the solution.

    • Stir the reaction mixture at 80°C for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL).

    • Collect the resulting precipitate by filtration, wash with cold water and diethyl ether, and dry under vacuum to yield 2-hydrazinyladenosine.

  • Synthesis of 2-(2-(4-iodobenzoyl)hydrazinyl)-adenosine:

    • Suspend 2-hydrazinyladenosine (1 mmol) in anhydrous DMF (15 mL).

    • Add triethylamine (1.2 mmol) to the suspension.

    • In a separate flask, dissolve 4-iodobenzoyl chloride (1.1 mmol) in anhydrous DMF (5 mL).

    • Add the 4-iodobenzoyl chloride solution dropwise to the 2-hydrazinyladenosine suspension at 0°C.

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Monitor the reaction by TLC.

    • Upon completion, pour the reaction mixture into ice-cold water (150 mL).

    • Collect the precipitate by filtration, wash with water, and dry.

    • Purify the crude product by silica (B1680970) gel column chromatography using a dichloromethane/methanol gradient to obtain the pure 2-(2-(4-iodobenzoyl)hydrazinyl)-adenosine.

Protocol 2: Radioiodination with Iodine-125

This protocol details the radioiodination of a precursor to produce a high specific activity radioligand. This procedure should be performed in a certified radiochemistry laboratory with appropriate shielding and safety precautions.

Materials:

  • Stannylated precursor (e.g., 2-(2-(4-(tributylstannyl)benzoyl)hydrazinyl)-adenosine)

  • Sodium [¹²⁵I]iodide

  • Chloramine-T

  • Sodium metabisulfite (B1197395)

  • Phosphate (B84403) buffer (0.1 M, pH 7.4)

  • HPLC system with a radioactivity detector

Procedure:

  • To a shielded vial containing the stannylated precursor (5-10 µg in 10 µL of methanol), add 25 µL of 0.1 M phosphate buffer (pH 7.4).

  • Add 1-5 mCi of Na[¹²⁵I] to the vial.

  • Initiate the reaction by adding 10 µL of a freshly prepared solution of Chloramine-T (2 mg/mL in phosphate buffer).

  • Vortex the reaction mixture for 60 seconds at room temperature.

  • Quench the reaction by adding 20 µL of a sodium metabisulfite solution (4 mg/mL in phosphate buffer).

  • Inject the entire reaction mixture onto a reverse-phase HPLC column (e.g., C18) for purification.

  • Elute the radiolabeled product using a gradient of acetonitrile (B52724) in water (both containing 0.1% trifluoroacetic acid).

  • Collect the fraction corresponding to the radioiodinated product, as identified by the radioactivity detector.

  • Determine the radiochemical purity and specific activity of the final product.

Protocol 3: Radioligand Binding Assay for A₂A Adenosine Receptor

This protocol describes a competitive radioligand binding assay using membranes from HEK-293 cells stably expressing the human A₂A adenosine receptor.

Materials:

  • HEK-293 cells stably expressing the human A₂A adenosine receptor

  • Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

  • Phosphate-buffered saline (PBS)

  • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 unit/mL adenosine deaminase

  • [¹²⁵I]-labeled 2-(2-(4-iodobenzoyl)hydrazinyl)-adenosine

  • Non-labeled competitor ligands

  • Scintillation cocktail

  • Glass fiber filters (e.g., Whatman GF/B)

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Cell Culture and Membrane Preparation:

    • Culture HEK-293-A₂A cells to 80-90% confluency.

    • Harvest the cells by scraping and centrifuge at 1,000 x g for 5 minutes at 4°C.

    • Wash the cell pellet with ice-cold PBS.

    • Resuspend the pellet in ice-cold membrane preparation buffer and homogenize using a Dounce homogenizer.

    • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

    • Discard the supernatant and resuspend the membrane pellet in fresh membrane preparation buffer.

    • Determine the protein concentration using a BCA or Bradford assay.

    • Store the membrane aliquots at -80°C.

  • Competitive Binding Assay:

    • In a 96-well plate, add 50 µL of assay buffer.

    • Add 50 µL of various concentrations of the unlabeled competitor ligand (or buffer for total binding).

    • Add 50 µL of the [¹²⁵I]-radioligand at a final concentration close to its Kd value.

    • To determine non-specific binding, add a high concentration of a known A₂A antagonist (e.g., ZM241385) in separate wells.

    • Initiate the binding reaction by adding 50 µL of the cell membrane preparation (10-20 µg of protein).

    • Incubate the plate for 90 minutes at room temperature with gentle agitation.

    • Terminate the reaction by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine.

    • Wash the filters three times with 3 mL of ice-cold assay buffer.

    • Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC₅₀ value using non-linear regression analysis (e.g., using GraphPad Prism).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Adenosine A₂A Receptor Signaling Pathway

Gprotein cluster_receptor Cell Membrane cluster_cytosol Cytosol A2A_R A₂A Receptor G_protein Gs Protein (αβγ) A2A_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene_Expression CREB->Gene_Expression Regulates Gene Expression Ligand This compound Radioligand Ligand->A2A_R Binds workflow cluster_synthesis Chemical Synthesis cluster_radiolabeling Radiochemistry cluster_assay Biological Evaluation start Start: 2-Chloroadenosine hydrazinyl Synthesis of 2-Hydrazinyladenosine start->hydrazinyl precursor Synthesis of Stannylated or Iodinated Precursor hydrazinyl->precursor radiolabel Radioiodination with ¹²⁵I precursor->radiolabel purification HPLC Purification radiolabel->purification binding_assay Radioligand Binding Assay purification->binding_assay cell_culture HEK-293-A₂A Cell Culture membrane_prep Membrane Preparation cell_culture->membrane_prep membrane_prep->binding_assay data_analysis Data Analysis (Ki, IC₅₀) binding_assay->data_analysis

Application Notes and Protocols for Investigating Receptor Dimerization Using 2-Hydrazinyl-adenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptors (GPCRs) are a large family of transmembrane proteins that play crucial roles in cellular signaling. A growing body of evidence suggests that many GPCRs can form dimers or higher-order oligomers, a process that can significantly modulate their pharmacological and functional properties. The investigation of receptor dimerization is therefore of great interest for understanding physiological processes and for the development of novel therapeutics.

This document provides detailed application notes and protocols for the use of 2-hydrazinyl-adenosine, a selective adenosine (B11128) A₂A receptor agonist, in studying the dimerization of A₁-A₂A and A₂A-D₂ receptor heteromers. These receptor pairs are of particular interest due to their co-localization in the central nervous system and their involvement in various neurological and psychiatric disorders. This compound and its derivatives can serve as valuable pharmacological tools to probe the conformational changes and functional consequences associated with receptor dimerization.

Data Presentation

The following table summarizes the binding affinities of representative this compound derivatives for the human adenosine A₁ and A₂A receptors. This data is essential for selecting the appropriate compound and concentration for dimerization studies.

Compound IDReceptor SubtypeKᵢ (nM)[1]
Compound 23 A₂A1.8
A₁>1000
Compound 24 A₂A6.4
A₁>1000
Compound 30 A₂A20
A₁>1000
Compound 31 A₂A67
A₁>1000
Compound 42 A₂A6.3
A₁>1000
Compound 35 A₂A>1000
A₁4.5

Signaling Pathways

The dimerization of A₁-A₂A and A₂A-D₂ receptors leads to complex and often antagonistic interactions between their respective signaling pathways. Understanding these pathways is crucial for interpreting the results of functional assays.

Gprotein cluster_A1 A1 Receptor Signaling cluster_A2A A2A Receptor Signaling cluster_D2 D2 Receptor Signaling A1 A1 Receptor Gi Gi/o A1->Gi Agonist A2A A2A Receptor (Target of this compound) A1->A2A Antagonistic Dimerization AC_inhib Adenylyl Cyclase Gi->AC_inhib Inhibition cAMP_down ↓ cAMP AC_inhib->cAMP_down PKA_down ↓ PKA cAMP_down->PKA_down Gs Gs/olf A2A->Gs Agonist D2 D2 Receptor A2A->D2 Antagonistic Dimerization AC_stim Adenylyl Cyclase Gs->AC_stim Stimulation cAMP_up ↑ cAMP AC_stim->cAMP_up PKA_up ↑ PKA cAMP_up->PKA_up Gi_D2 Gi/o D2->Gi_D2 Agonist (e.g., Dopamine) AC_inhib_D2 Adenylyl Cyclase Gi_D2->AC_inhib_D2 Inhibition cAMP_down_D2 ↓ cAMP AC_inhib_D2->cAMP_down_D2 PKA_down_D2 ↓ PKA cAMP_down_D2->PKA_down_D2

Caption: Signaling pathways of A₁, A₂A, and D₂ receptors and their dimerization.

Experimental Protocols

This section provides detailed protocols for investigating receptor dimerization using this compound derivatives. These protocols are based on established methodologies and can be adapted for specific experimental needs.

Protocol 1: Radioligand Displacement Assay for A₂A Receptors

This assay is used to determine the binding affinity (Kᵢ) of a this compound derivative for the A₂A receptor.

Materials:

  • HEK293 cells stably expressing the human A₂A receptor.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Membrane preparation buffer (e.g., 25 mM Tris-HCl, pH 7.4).

  • Assay buffer (e.g., 25 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂).

  • [³H]-ZM241385 (A₂A antagonist radioligand).

  • This compound derivative (test compound).

  • CGS21680 (for determining non-specific binding).

  • Scintillation cocktail.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Cell Culture and Membrane Preparation: Culture HEK293-A₂A cells to 80-90% confluency. Harvest the cells and prepare cell membranes by homogenization and centrifugation. Resuspend the final membrane pellet in assay buffer and determine the protein concentration.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of assay buffer.

    • 25 µL of [³H]-ZM241385 at a final concentration around its Kₔ.

    • 25 µL of varying concentrations of the this compound derivative.

    • For total binding wells, add 25 µL of assay buffer instead of the test compound.

    • For non-specific binding wells, add 25 µL of a high concentration of CGS21680 (e.g., 10 µM).

    • Add 100 µL of the cell membrane preparation (typically 10-20 µg of protein per well).

  • Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the log concentration of the this compound derivative. Determine the IC₅₀ value and calculate the Kᵢ using the Cheng-Prusoff equation.

Protocol 2: Bioluminescence Resonance Energy Transfer (BRET) Assay for A₂A-D₂ Heteromerization

This assay directly measures the proximity of A₂A and D₂ receptors, providing evidence for dimerization.

Materials:

  • HEK293 cells.

  • Expression vectors for A₂A-Rluc (Renilla luciferase fusion) and D₂-YFP (Yellow Fluorescent Protein fusion).

  • Transfection reagent.

  • Cell culture medium.

  • BRET assay buffer (e.g., HBSS).

  • Coelenterazine (B1669285) h (luciferase substrate).

  • This compound derivative.

  • D₂ receptor agonist (e.g., quinpirole).

  • Microplate reader capable of measuring BRET.

Procedure:

  • Cell Culture and Transfection: Co-transfect HEK293 cells with the A₂A-Rluc and D₂-YFP expression vectors. Seed the transfected cells into a white, clear-bottom 96-well plate.

  • Cell Stimulation: 48 hours post-transfection, replace the culture medium with BRET assay buffer. Add the this compound derivative, a D₂ agonist, or vehicle to the appropriate wells and incubate for a specified time (e.g., 15 minutes) at 37°C.

  • BRET Measurement: Add coelenterazine h to all wells at a final concentration of 5 µM. Immediately measure the luminescence at two wavelengths: one for the Rluc emission (e.g., 485 nm) and one for the YFP emission (e.g., 530 nm).

  • Data Analysis: Calculate the BRET ratio by dividing the YFP emission by the Rluc emission. An increase or decrease in the BRET ratio upon agonist stimulation can indicate a conformational change within the dimer.[2]

Protocol 3: cAMP Accumulation Assay for Functional Characterization of A₁-A₂A Heteromers

This assay measures the functional consequence of A₁-A₂A dimerization on adenylyl cyclase activity.

Materials:

  • CHO or HEK293 cells co-expressing human A₁ and A₂A receptors.

  • Cell culture medium.

  • Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX).

  • This compound derivative.

  • A₁ receptor agonist (e.g., N⁶-cyclopentyladenosine, CPA).

  • Forskolin (optional, to potentiate the cAMP signal).

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

  • Cell Culture: Culture the co-expressing cells in a 96-well plate until they reach confluency.

  • Cell Stimulation: Replace the culture medium with stimulation buffer. Add the this compound derivative, the A₁ agonist, or a combination of both to the wells. Incubate for 15-30 minutes at 37°C.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration as a function of agonist concentration. The antagonistic interaction between the A₁ and A₂A receptors within the heteromer is expected to modulate the cAMP response compared to cells expressing only one of the receptors.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating receptor dimerization using a novel agonist like this compound.

workflow start Start: Hypothesis of Receptor Dimerization synthesis Synthesize and Characterize This compound Derivatives start->synthesis binding_assay Radioligand Displacement Assay (Determine Ki at individual receptors) synthesis->binding_assay bret_fret BRET/FRET Assay (Directly measure dimerization) binding_assay->bret_fret functional_assay Functional Assays (cAMP) (Assess functional consequences) binding_assay->functional_assay data_analysis Data Analysis and Interpretation bret_fret->data_analysis functional_assay->data_analysis conclusion Conclusion on the Role of Agonist in Modulating Dimerization data_analysis->conclusion

References

Application Notes and Protocols: 2-Hydrazinyl-adenosine as a Tool for Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fragment-Based Drug Design (FBDD) has emerged as a powerful strategy in modern drug discovery, focusing on the identification of low-molecular-weight fragments that bind to a biological target with high ligand efficiency. These initial hits are then optimized and grown into more potent, lead-like molecules. 2-Hydrazinyl-adenosine is a versatile scaffold that serves as an excellent starting point for FBDD, particularly in the development of ligands for adenosine (B11128) receptors. Its purine (B94841) core mimics the endogenous ligand adenosine, while the 2-hydrazinyl group provides a synthetically tractable handle for chemical modification and fragment elaboration. These notes provide an overview of the applications of this compound in FBDD and detailed protocols for its characterization.

Applications of this compound in FBDD

Development of A2A Adenosine Receptor Agonists

This compound derivatives have been successfully employed in the design of potent and selective agonists for the A2A adenosine receptor (A2AAR), a G-protein coupled receptor involved in various physiological processes. The FBDD approach involves modifying the 2-position side chain with different structural fragments to enhance binding affinity and selectivity.

Potential as a Scaffold for Covalent Inhibitors

The hydrazino group in this compound can serve as a reactive handle for the development of covalent inhibitors. This moiety can be transformed into a hydrazone, which can form reversible covalent bonds with specific amino acid residues within the target's binding site. This strategy can lead to compounds with prolonged duration of action and improved potency. While not extensively explored for this compound itself, the principle of using hydrazine (B178648) derivatives for covalent modification is a known strategy in drug design.

Utility in "Click Chemistry" for Fragment Linking

The hydrazino group can also be utilized in bioorthogonal "click chemistry" reactions. For instance, it can react with aldehydes or ketones to form stable hydrazones. This functionality is particularly useful in fragment linking, where two fragments that bind to adjacent sites on a protein target can be connected using a linker. The high efficiency and specificity of click reactions make this an attractive strategy for lead optimization in FBDD.

Data Presentation

A series of this compound derivatives have been synthesized and evaluated for their binding affinity at adenosine receptor subtypes. The quantitative data for selected potent and selective A2AAR agonists are summarized in the table below.

CompoundA2AAR Ki (nM)A1AR Ki (nM)Selectivity (A1/A2A)
23 1.8>1000>555
24 6.4>1000>156
30 20>1000>50
31 67>1000>15
42 6.3>1000>158
35 >10004.5>0.0045 (A1 selective)
Data synthesized from multiple sources.[1][2]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of 2-chloroadenosine (B27285) with hydrazine hydrate (B1144303).[3][4]

Method 1:

  • Add 10g of 2-chloroadenosine, 5.04g of potassium carbonate, and 20mL of hydrazine hydrate to a 500mL round-bottom flask.[3]

  • Stir the mixture at 60-70°C until the solution becomes clear, and then continue stirring for an additional 25-45 minutes.[3]

  • Cool the mixture to room temperature and add 250mL of methanol, followed by stirring for 10 minutes.[3]

  • Stir the reaction mixture overnight at 0°C to facilitate the formation of a white solid.[3]

  • Collect the product by vacuum filtration, wash the crude product with 200mL of methanol, and dry at 50±5°C overnight to yield this compound.[3]

Method 2 (Dihydrate form):

  • Add 50g of 2',3',5'-triacetyl-2-chloroadenosine to 100mL of hydrazine hydrate and heat at 80-90°C for 5 hours.[3]

  • Cool the mixture to 10-20°C and stir for 1 hour.[3]

  • Filter the mixture, wash with water and ethanol, and dry under reduced pressure at 50°C for 6 hours to obtain a white solid of 2-Hydrazinoadenosine dihydrate.[3]

Radioligand Binding Assay for A2A Adenosine Receptor

This protocol is used to determine the binding affinity (Ki) of this compound derivatives for the A2AAR.

Materials:

  • Membrane preparations from HEK-293 cells stably expressing the human A2AAR.

  • Radioligand: [3H]CGS21680 (a known A2AAR agonist).

  • Non-specific binding control: 5′-N-ethylcarboxamidoadenosine (NECA).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, with 10 mM MgCl2.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.5.

  • GF/B filters.

  • Scintillation cocktail.

Procedure:

  • Prepare serial dilutions of the test compounds (this compound derivatives).

  • In a 96-well plate, add 50 µL of the test compound dilution, 50 µL of [3H]CGS21680 (final concentration ~10 nM), and 100 µL of the membrane suspension (20 µg of protein/well).[5]

  • For determining non-specific binding, use 10 µM NECA instead of the test compound.

  • Incubate the plate at 25°C for 60 minutes in a shaking water bath.[5]

  • Terminate the binding reaction by rapid filtration through GF/B filters using a cell harvester.[5]

  • Wash the filters three times with 3 mL of ice-cold wash buffer.[5]

  • Dry the filters and place them in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the Ki values from the IC50 values using the Cheng-Prusoff equation.

cAMP Functional Assay for A2A Adenosine Receptor

This assay measures the ability of this compound derivatives to act as agonists by stimulating intracellular cyclic AMP (cAMP) production.

Materials:

  • HEK-293 cells stably expressing the human A2AAR.

  • Assay Medium: MEM with 2% charcoal-stripped serum.

  • Stimulation Buffer: HBSS or other suitable buffer containing 500 µM IBMX and 100 µM Ro 20-1724 (phosphodiesterase inhibitors).

  • cAMP assay kit (e.g., LANCE cAMP 384 kit).

Procedure:

  • Plate 10,000 cells/well in a 96-well plate and incubate overnight at 37°C in a 5% CO2 incubator.

  • The next day, carefully remove the medium and wash the cells twice with 200 µL of PBS.

  • Add 30 µL of the test compound (agonist) diluted in stimulation buffer to each well.

  • Incubate for a specified time (e.g., 45 minutes at 37°C, followed by 3 hours at room temperature) to allow for cAMP generation.

  • Lyse the cells and perform the cAMP assay according to the manufacturer's protocol of the chosen kit.

  • Measure the signal (e.g., fluorescence) to determine the amount of cAMP produced.

  • Generate dose-response curves to determine the EC50 of the agonists.

Mandatory Visualizations

FBDD_Workflow cluster_0 Fragment Screening cluster_1 Hit-to-Lead Optimization with this compound Scaffold cluster_2 Lead Characterization fs_start Fragment Library fs_screen Biophysical Screening (NMR, SPR, X-ray) fs_start->fs_screen fs_hits Fragment Hits (mM affinity) fs_screen->fs_hits h2l_scaffold This compound Scaffold fs_hits->h2l_scaffold Incorporate hit pharmacophore h2l_grow Fragment Growing h2l_scaffold->h2l_grow h2l_merge Fragment Merging h2l_scaffold->h2l_merge h2l_link Fragment Linking h2l_scaffold->h2l_link h2l_synthesis Synthesis of Derivatives h2l_grow->h2l_synthesis h2l_merge->h2l_synthesis h2l_link->h2l_synthesis lc_binding Radioligand Binding Assay (Ki determination) h2l_synthesis->lc_binding lc_functional cAMP Functional Assay (EC50 determination) h2l_synthesis->lc_functional lc_sar Structure-Activity Relationship (SAR) lc_binding->lc_sar lc_functional->lc_sar lc_sar->h2l_grow Iterative Optimization lc_lead Lead Compound (nM affinity) lc_sar->lc_lead

Caption: FBDD Workflow using this compound.

A2AAR_Signaling_Pathway cluster_agonist Agonist Binding cluster_transduction Signal Transduction cluster_response Cellular Response agonist This compound Derivative (Agonist) receptor A2A Adenosine Receptor (GPCR) agonist->receptor Binds to g_protein Gs Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Stimulates camp cAMP ac->camp Converts atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates response Physiological Response (e.g., vasodilation) pka->response Leads to

Caption: A2AAR Agonist Signaling Pathway.

References

Application Notes and Protocols for High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for commonly used high-throughput screening (HTS) assays. The information is intended to enable researchers to design, execute, and interpret HTS experiments for drug discovery and other research applications.

Fluorescence Polarization (FP) Assay for Kinase Inhibitor Screening

Application Note:

Fluorescence Polarization (FP) is a robust, homogeneous assay technology well-suited for the high-throughput screening of enzyme inhibitors, such as kinase inhibitors.[1][2] The assay principle is based on the change in the tumbling rate of a fluorescently labeled molecule upon binding to a larger molecule.[3] In a competitive kinase assay, a fluorescently labeled tracer (a known ligand or substrate) binds to the kinase, resulting in a high FP signal due to the slower tumbling of the large complex. When a test compound inhibits the kinase, it displaces the tracer, which then tumbles more rapidly in solution, leading to a decrease in the FP signal.[1] This change in polarization is directly proportional to the inhibitory activity of the compound.[4]

Data Presentation:

CompoundConcentration (µM)Millipolarization (mP)% InhibitionIC50 (µM)
Positive Control (No Inhibition) -250 ± 150%-
Negative Control (Max Inhibition) -100 ± 10100%-
Compound A 0.12453.3%5.2
120530.0%
1013080.0%
10010596.7%
Compound B 0.12481.3%>100
12406.7%
1022516.7%
10021026.7%

Note: Data are representative and may vary based on the specific kinase, tracer, and experimental conditions. The quality of an HTS assay is often assessed by the Z'-factor, a statistical parameter that reflects the separation between the high and low controls; a Z'-factor between 0.5 and 1.0 indicates an excellent assay.[2]

Experimental Protocol:

Materials:

  • Kinase of interest

  • Fluorescently labeled tracer (e.g., a fluorescently tagged ATP competitive inhibitor)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)

  • Test compounds dissolved in DMSO

  • Known potent, unlabeled inhibitor (for negative control)

  • 384-well black, low-volume microplates

Procedure:

  • Compound Plating: Dispense test compounds and controls into the 384-well plates. Typically, a small volume (e.g., 100 nL) of compound stock solution is transferred.

  • Kinase Addition: Add the kinase to all wells at a final concentration that gives a robust FP signal (typically 80-90% of the maximum signal change), as determined in an initial kinase titration experiment.[1]

  • Incubation: Incubate the plates at room temperature for 15-30 minutes to allow the compounds to bind to the kinase.

  • Tracer Addition: Add the fluorescent tracer to all wells to initiate the competition reaction. The final concentration of the tracer should be at or below its Kd for the kinase.

  • Equilibration: Incubate the plates for 1-2 hours at room temperature to allow the binding to reach equilibrium.

  • Plate Reading: Measure the fluorescence polarization of each well using a plate reader equipped with appropriate excitation and emission filters.

Signaling Pathway/Workflow Diagram:

FP_Assay_Workflow cluster_workflow Fluorescence Polarization Kinase Assay Workflow Compound_Plating Compound Plating Kinase_Addition Kinase Addition Compound_Plating->Kinase_Addition Incubation_1 Incubation (Compound-Kinase) Kinase_Addition->Incubation_1 Tracer_Addition Tracer Addition Incubation_1->Tracer_Addition Equilibration Equilibration Tracer_Addition->Equilibration FP_Reading FP Reading Equilibration->FP_Reading Data_Analysis Data Analysis FP_Reading->Data_Analysis FRET_Assay_Principle cluster_principle FRET-Based Protease Assay Principle Intact_Substrate Intact Substrate (Donor + Acceptor) Protease Protease Intact_Substrate->Protease High_FRET High FRET Intact_Substrate->High_FRET Excitation Cleaved_Substrate Cleaved Substrate (Donor and Acceptor Separated) Protease->Cleaved_Substrate Cleavage Inhibitor Inhibitor Protease->Inhibitor Inhibition Low_FRET Low FRET Cleaved_Substrate->Low_FRET Excitation GPCR_Signaling_Pathway cluster_gpcr GPCR Signaling Pathway Ligand Ligand GPCR GPCR Ligand->GPCR Binds G_Protein G-Protein (αβγ) GPCR->G_Protein Activates Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Downstream_Kinase Downstream Kinase (e.g., PKA) Second_Messenger->Downstream_Kinase Activates Transcription_Factor Transcription Factor (e.g., CREB) Downstream_Kinase->Transcription_Factor Phosphorylates Nucleus Nucleus Transcription_Factor->Nucleus Reporter_Gene Reporter Gene (Luciferase) Nucleus->Reporter_Gene Transcription Luciferase_Protein Luciferase Protein Reporter_Gene->Luciferase_Protein Translation Light Light Luciferase_Protein->Light Substrate Resazurin_Assay_Principle cluster_principle Resazurin Cell Viability Assay Principle Viable_Cell Viable Cell (Metabolically Active) Resazurin Resazurin (Blue, Non-fluorescent) Viable_Cell->Resazurin Reduces Resorufin Resorufin (Pink, Fluorescent) Resazurin->Resorufin Dead_Cell Dead Cell (Metabolically Inactive) Dead_Cell->Resazurin No Reduction

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Radioligand Binding Assays with 2-Hydrazinyl-adenosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 2-Hydrazinyl-adenosine in radioligand binding assays. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of a low signal-to-noise ratio in my assay?

A low signal-to-noise ratio typically stems from either a weak specific binding signal or high non-specific binding (excessive noise). Key factors to investigate include suboptimal concentrations of the radioligand or receptor, inappropriate buffer composition, insufficient washing, or issues with the assay format itself. A systematic optimization of these parameters is crucial for robust assay performance.[1] An acceptable signal-to-noise ratio, often expressed as the ratio of total binding to non-specific binding, should ideally be at least 3:1, with a ratio of 5:1 or higher being excellent.[2]

Q2: How can I effectively reduce high non-specific binding (NSB)?

High non-specific binding can significantly obscure the specific signal.[1] Here are several strategies to mitigate it:

  • Optimize Radioligand Concentration: Use the radioligand at a concentration at or slightly below its dissociation constant (Kd). Higher concentrations can lead to increased binding to non-receptor components.[1][2]

  • Adjust Buffer Composition: Incorporate blocking agents like Bovine Serum Albumin (BSA) (typically 1-2%) or low concentrations of detergents (e.g., Tween-20) to minimize the ligand's adherence to plates and filters.[1][3]

  • Pre-treat Filter Plates: Soaking filter plates in a solution of 0.3-0.5% polyethyleneimine (PEI) can markedly reduce the binding of the radioligand to the filter material itself.[1]

  • Increase Wash Steps: Perform additional, rapid washes with ice-cold wash buffer to more effectively remove the unbound radioligand.[1]

  • Select an Appropriate Competitor: To define NSB, utilize a structurally distinct, high-affinity unlabeled ligand to displace only the specific binding of the radioligand.[1]

Q3: What is the ideal concentration of radioligand to use in my experiments?

The optimal radioligand concentration should be established through a saturation binding experiment. This involves incubating a fixed amount of the receptor preparation with increasing concentrations of the radioligand. For competition assays, the ideal concentration is typically at or slightly below the Kd (dissociation constant) value derived from the saturation curve. This concentration provides a strong specific signal while keeping non-specific binding at a minimum.[2]

Q4: Can I use whole cells instead of membrane preparations for my binding assay?

Yes, it is possible to use whole cells that express the target adenosine (B11128) receptor. However, be aware that this approach may lead to higher non-specific binding due to the presence of other cellular components. When using whole cells, optimizing the washing steps is particularly critical to ensure the thorough removal of any unbound radioligand.[2]

Q5: How do I determine the optimal incubation time and temperature?

The incubation period must be sufficient for the binding reaction to reach equilibrium.[3] To determine the optimal time, a time-course experiment, also known as an association kinetics experiment, should be performed. In this experiment, specific binding is measured at various time points until a stable plateau is achieved, indicating that equilibrium has been reached.[1] The temperature should be kept consistent and optimized for receptor stability and binding kinetics.

Troubleshooting Guide

Problem Potential Cause Recommended Solution Supporting Data/Notes
High Non-Specific Binding Radioligand concentration is too high.Perform a saturation binding experiment to determine the Kd and use a concentration at or below the Kd for subsequent assays.[1][2]A high concentration of radioligand increases the likelihood of binding to non-target sites.[4]
Insufficient blocking of non-specific sites.Increase the concentration of the blocking agent (e.g., BSA to 1-2%) or extend the blocking incubation time. Consider trying alternative blocking agents like non-fat dry milk.[2]Blocking agents saturate non-specific binding sites on the assay plate and membranes.[3]
Suboptimal assay buffer composition.Optimize the pH and ionic strength of the buffer.The binding affinity of ligands can be sensitive to pH and salt concentrations.
Inadequate washing.Increase the number of wash steps (e.g., from 3 to 4) and ensure the wash buffer is ice-cold to minimize dissociation of the bound ligand.[1]Rapid and efficient washing is crucial for removing unbound radioligand.
Low Specific Binding Signal Low receptor density in the preparation.Increase the amount of membrane preparation or whole cells used in the assay.Ensure the protein concentration of the membrane preparation is accurately determined.[5]
Degraded radioligand or receptor.Use fresh preparations of both the radioligand and the receptor. Ensure proper storage conditions are maintained.The quality of reagents is critical for accurate and reproducible results.[6]
Incubation time is too short.Perform a time-course experiment to determine the time required to reach binding equilibrium.[1]Insufficient incubation time will result in an underestimation of binding.
Poor Reproducibility Inconsistent sample preparation.Adhere to standardized protocols for all assay steps, including buffer preparation, cell culture, and membrane preparation.[3]Consistency in experimental procedures is key to obtaining reproducible data.
Pipetting errors.Calibrate pipettes regularly and use careful pipetting techniques.Inaccurate dispensing of reagents can lead to significant variability.
Temperature fluctuations.Ensure a consistent incubation temperature for all samples.Binding kinetics are temperature-dependent.

Experimental Protocols

Protocol 1: Membrane Preparation from Cultured Cells
  • Cell Culture: Grow cells expressing the target adenosine receptor to confluency.

  • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS). Scrape the cells into an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing protease inhibitors.

  • Homogenization: Homogenize the cell suspension using a Dounce homogenizer or a sonicator on ice.

  • Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and intact cells.

  • Membrane Pelleting: Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 20,000 x g) for 20-30 minutes at 4°C to pellet the membranes.

  • Washing: Resuspend the membrane pellet in fresh, ice-cold buffer and repeat the high-speed centrifugation step.

  • Final Preparation: Resuspend the final membrane pellet in the assay buffer and determine the protein concentration using a suitable method (e.g., BCA assay). Store the membrane aliquots at -80°C.[7]

Protocol 2: Radioligand Binding Assay (Filtration Method)
  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and each concentration of the competing compound.

  • Reagent Addition:

    • Total Binding: Add assay buffer, the radiolabeled this compound, and the membrane preparation.

    • Non-Specific Binding: Add assay buffer, the radiolabeled this compound, a high concentration of an unlabeled competitor, and the membrane preparation.

    • Competition: Add assay buffer, the radiolabeled this compound, varying concentrations of the test compound, and the membrane preparation.

  • Incubation: Incubate the plate at a predetermined temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[7]

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter plate (e.g., GF/C) that has been pre-soaked in 0.3% PEI. Use a cell harvester to wash the filters multiple times with ice-cold wash buffer.[1][7]

  • Quantification: Dry the filter plate, add a scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.[1][7]

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • For competition assays, plot the percentage of specific binding against the log concentration of the competing compound.

    • Determine the IC50 value using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]

Visualizations

Experimental_Workflow prep Reagent Preparation (Buffer, Radioligand, Membranes) setup Assay Plate Setup (Total, NSB, Competition) prep->setup incubation Incubation (Reach Equilibrium) setup->incubation filtration Rapid Filtration & Washing incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC50, Ki Calculation) counting->analysis

Caption: A generalized workflow for a radioligand binding assay.

Troubleshooting_Tree start Low Signal-to-Noise Ratio check_nsb Is Non-Specific Binding (NSB) > 30% of Total? start->check_nsb high_nsb High NSB check_nsb->high_nsb Yes low_signal Low Specific Signal check_nsb->low_signal No optimize_ligand Optimize Radioligand Concentration (≤ Kd) high_nsb->optimize_ligand improve_blocking Increase/Change Blocking Agent (BSA) high_nsb->improve_blocking increase_washes Increase Wash Steps high_nsb->increase_washes check_reagents Verify Reagent Quality (Ligand, Receptor) low_signal->check_reagents increase_receptor Increase Receptor Concentration low_signal->increase_receptor optimize_incubation Optimize Incubation Time & Temperature low_signal->optimize_incubation

Caption: A decision tree for troubleshooting low signal-to-noise ratio.

Adenosine_Signaling ligand This compound (Radioligand) receptor Adenosine Receptor (e.g., A1, A2A, A2B, A3) ligand->receptor Binding g_protein G-Protein Activation receptor->g_protein effector Effector Modulation (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger Change (e.g., cAMP levels) effector->second_messenger cellular_response Cellular Response second_messenger->cellular_response

Caption: A simplified diagram of adenosine receptor signaling.

References

Technical Support Center: GPCR Functional Assays with Purine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using purine (B94841) analogs in G protein-coupled receptor (GPCR) functional assays.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when using purine analogs in GPCR functional assays?

Purine analogs, which mimic endogenous purines like adenosine (B11128) and ATP, present unique challenges in GPCR assays.[1][2] Key issues include potential off-target effects due to the existence of multiple purinergic receptor subtypes (e.g., adenosine receptors A1, A2A, A2B, A3 and P2Y receptors), rapid enzymatic degradation by ectonucleotidases and adenosine deaminase, and interference from endogenous nucleotides present in cell culture media or released from cells.[3] Additionally, the stability of these analogs in aqueous buffer solutions can be a concern.

Q2: How can I minimize interference from endogenous purines in my assay?

Interference from endogenous adenosine or ATP can lead to high background signals and reduced assay sensitivity. To mitigate this, it is recommended to include enzymes in the assay buffer that degrade these endogenous molecules. For instance, adding adenosine deaminase (ADA) can effectively remove endogenous adenosine when studying adenosine receptors.[4] Thorough washing of cells before starting the assay is also a critical step to remove residual ATP and other nucleotides from the culture medium.

Q3: What causes high non-specific binding in my radioligand binding assay?

High non-specific binding in radioligand binding assays can obscure the specific binding signal to the receptor of interest.[5] This can be caused by the radioligand binding to other sites besides the target receptor, such as filters, plasticware, or other proteins in the cell membrane preparation.[5][6] To reduce non-specific binding, consider using a lower concentration of the radioligand, ensuring the specific activity of the radioligand is high, and including a suitable concentration of a competing non-labeled ligand to define non-specific binding accurately.[4][7] Optimizing the washing steps to effectively remove unbound radioligand is also crucial.

Q4: My functional assay (e.g., cAMP or calcium mobilization) shows a very low signal-to-noise ratio. What could be the problem?

A low signal-to-noise ratio can stem from several factors.[8] The level of receptor expression in your cell line might be too low, or the coupling of the receptor to the downstream signaling pathway could be inefficient.[8][9] The purine analog you are using may have low potency, requiring higher concentrations to elicit a response.[8] Additionally, ensure that the assay conditions, such as cell density, agonist incubation time, and buffer composition, are optimized.[8] For Gαi-coupled receptors that decrease cAMP, stimulating adenylyl cyclase with forskolin (B1673556) is often necessary to create a sufficient signal window to observe the inhibitory effect.

Troubleshooting Guide

ProblemPossible CausesRecommended Solutions
High Background Signal 1. Endogenous purine contamination (ATP, adenosine).2. Constitutive receptor activity due to high receptor expression.3. Non-specific binding of the ligand to assay components.[5]1. Add adenosine deaminase (for adenosine receptors) or apyrase to the assay buffer. Ensure thorough cell washing.2. Reduce the level of receptor expression by using a lower amount of transfection reagent or a weaker promoter.3. Increase the number of wash steps. For binding assays, pre-treat plates/filters with a blocking agent like BSA.
Low Signal Window / Poor Potency 1. Low receptor expression or inefficient signaling.2. Degradation of the purine analog.3. Incorrect assay setup for the specific G-protein pathway (e.g., Gαi vs. Gαs).[10]1. Use a cell line with higher receptor expression or optimize transfection conditions. Consider using a promiscuous G-protein like Gα15/16 to enhance signaling.[11]2. Check the stability of your compound in the assay buffer. Consider using more stable analogs. Include ectonucleotidase inhibitors if degradation is suspected.3. For Gαi-coupled receptors in cAMP assays, pre-stimulate cells with forskolin to increase basal cAMP levels.
Poor Reproducibility / High Well-to-Well Variability 1. Inconsistent cell seeding density.2. Pipetting errors, especially with small volumes.3. Cell health issues or passage number variability.1. Ensure a homogenous cell suspension and use a multichannel pipette for cell plating. Perform cell titration experiments to find the optimal density.[8]2. Use calibrated pipettes and consider using automated liquid handlers for high-throughput screening.3. Use cells within a consistent and low passage number range. Monitor cell viability before each experiment.
Suspected Off-Target Effects 1. The purine analog is acting on other endogenous GPCRs expressed by the host cell line.[9]2. The compound interferes with the assay detection system (e.g., luciferase, fluorescent dyes).1. Use a parental cell line (not expressing the target receptor) as a negative control to identify endogenous receptor activation.[9]2. Run a counterscreen where the compound is tested in the absence of cells but with all assay reagents to check for direct interference with the detection technology.

Quantitative Data: Purine Analogs for GPCRs

The following table summarizes the binding affinities (Ki) and potencies (EC50) of representative purine analogs for different human adenosine and P2Y receptor subtypes. These values are illustrative and can vary depending on the specific assay conditions and cell type used.

CompoundReceptor TargetAssay TypeParameterValue (nM)Reference
Adenosine Analogs
NECAA1, A2A, A2B, A3Radioligand BindingKi0.8 - 20[6]
R-PIAA1Radioligand BindingKi3.57[4]
[3H]CPXA1Radioligand BindingKd0.13[4]
ZM 241385A2ARadioligand BindingKi~1[7]
ATP/UTP Analogs
ATPP2Y2Calcium MobilizationEC504,300[12]
UTPP2Y2Calcium MobilizationEC50~1,000[13]
2-MeSADPP2Y1, P2Y12, P2Y13VariesEC501 - 100General Knowledge
UDPP2Y6Calcium MobilizationEC50~300[14]

Experimental Protocols

Radioligand Binding Assay Protocol (Competitive Inhibition for Adenosine Receptors)
  • Cell Membrane Preparation:

    • Culture cells expressing the adenosine receptor of interest to ~90% confluency.

    • Wash cells with ice-cold PBS and harvest by scraping.

    • Centrifuge the cell suspension, discard the supernatant, and resuspend the pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Homogenize the cell suspension and centrifuge at high speed (e.g., 20,000 x g) to pellet the membranes.

    • Wash the membrane pellet with assay buffer and resuspend in a known volume. Determine protein concentration using a standard protein assay.

  • Assay Setup:

    • In a 96-well plate, add assay buffer (50 mM Tris-HCl, pH 7.4, containing 1 U/mL adenosine deaminase).

    • Add a fixed concentration of a suitable radioligand (e.g., [3H]CPX for A1 receptors).

    • Add varying concentrations of the unlabeled purine analog (competitor).

    • For determining non-specific binding, add a high concentration of a known antagonist (e.g., 5 mM theophylline).[4]

    • Initiate the binding reaction by adding the cell membrane preparation to each well.

  • Incubation and Termination:

    • Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.[4]

    • Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This separates bound from free radioligand.[15]

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Detection and Analysis:

    • Dry the filter plate and add scintillation cocktail to each well.

    • Count the radioactivity in each well using a scintillation counter.

    • Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50, which can then be used to calculate the Ki value.

cAMP Assay Protocol (for Gs or Gi-coupled Receptors)
  • Cell Preparation:

    • Seed cells expressing the GPCR of interest into a 96- or 384-well plate and allow them to attach overnight.[16]

    • On the day of the assay, remove the culture medium and replace it with stimulation buffer (e.g., HBSS with 1 mM IBMX, a phosphodiesterase inhibitor).

  • Compound Addition:

    • For Gs-coupled receptors: Add varying concentrations of the purine analog agonist directly to the wells.

    • For Gi-coupled receptors: Add a fixed concentration of forskolin (to stimulate cAMP production) along with varying concentrations of the purine analog agonist.

    • Include a vehicle control and a positive control (e.g., a known agonist or forskolin alone).

  • Incubation:

    • Incubate the plate at 37°C for a predetermined optimal time (e.g., 30 minutes).

  • Detection:

    • Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit (e.g., HTRF, AlphaScreen, or luminescence-based assays like Promega's cAMP-Glo™).[17][18][19]

    • Follow the manufacturer's instructions for the chosen cAMP detection kit. This typically involves adding a lysis reagent followed by detection reagents.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Convert the raw assay signal (e.g., luminescence, fluorescence ratio) to cAMP concentrations using the standard curve.

    • Plot the cAMP concentration against the log concentration of the purine analog to determine the EC50 (for agonists) or IC50 (for antagonists).

Calcium Mobilization Assay Protocol (for Gq-coupled Receptors)
  • Cell Preparation and Dye Loading:

    • Seed cells expressing the Gq-coupled GPCR (e.g., P2Y2) into a 96- or 384-well black, clear-bottom plate.[20]

    • Allow cells to grow to near confluency.

    • Remove the growth medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) diluted in assay buffer.[20]

    • Incubate the plate at 37°C for 45-60 minutes to allow the dye to load into the cells.

  • Cell Washing:

    • Gently wash the cells with assay buffer to remove excess extracellular dye.

  • Signal Detection:

    • Place the plate into a fluorescence plate reader equipped with an automated injection system (e.g., a FLIPR).[20]

    • Measure the baseline fluorescence for a short period (e.g., 10-20 seconds).

    • The instrument then injects varying concentrations of the purine analog agonist (e.g., ATP or UTP) into the wells.

    • Immediately following injection, continue to monitor the change in fluorescence intensity over time (typically 1-3 minutes).

  • Data Analysis:

    • The increase in fluorescence intensity corresponds to the rise in intracellular calcium concentration.

    • Calculate the peak fluorescence response for each concentration of the agonist.

    • Plot the peak response against the log concentration of the purine analog to generate a dose-response curve and determine the EC50.[13]

Visualizations

GPCR Signaling Pathways

GPCR_Signaling_Pathways cluster_Gs Gs Pathway (Stimulatory) cluster_Gi Gi Pathway (Inhibitory) cluster_Gq Gq Pathway (Calcium) Gs_Ligand Agonist (e.g., Adenosine) Gs_Receptor Gs-coupled GPCR (e.g., A2A) Gs_Ligand->Gs_Receptor Gs_G Gs Protein Gs_Receptor->Gs_G Activates Gs_AC Adenylyl Cyclase Gs_G->Gs_AC Stimulates Gs_cAMP cAMP ↑ Gs_AC->Gs_cAMP ATP to cAMP Gs_PKA PKA Gs_cAMP->Gs_PKA Gs_Response Cellular Response Gs_PKA->Gs_Response Gi_Ligand Agonist (e.g., Adenosine) Gi_Receptor Gi-coupled GPCR (e.g., A1) Gi_Ligand->Gi_Receptor Gi_G Gi Protein Gi_Receptor->Gi_G Activates Gi_AC Adenylyl Cyclase Gi_G->Gi_AC Inhibits Gi_cAMP cAMP ↓ Gi_AC->Gi_cAMP Gi_Response Cellular Response Gi_cAMP->Gi_Response Gq_Ligand Agonist (e.g., ATP) Gq_Receptor Gq-coupled GPCR (e.g., P2Y2) Gq_Ligand->Gq_Receptor Gq_G Gq Protein Gq_Receptor->Gq_G Activates Gq_PLC Phospholipase C (PLC) Gq_G->Gq_PLC Gq_PIP2 PIP2 Gq_PLC->Gq_PIP2 Cleaves Gq_IP3 IP3 Gq_PIP2->Gq_IP3 Gq_Ca Ca²⁺ ↑ Gq_IP3->Gq_Ca ER Release Gq_Response Cellular Response Gq_Ca->Gq_Response

Caption: Major GPCR signaling pathways activated by purinergic receptors.

Experimental Workflow for a Functional Assay

Experimental_Workflow start Start prep 1. Cell Preparation (Seeding & Growth) start->prep wash 2. Wash Cells (Remove media, add buffer) prep->wash compound 3. Add Purine Analog (Dose-response) wash->compound incubation 4. Incubate (e.g., 37°C for 30 min) compound->incubation detection 5. Add Detection Reagents (e.g., Lysis buffer, cAMP kit) incubation->detection read 6. Read Plate (Luminometer/Fluorometer) detection->read analysis 7. Data Analysis (Calculate EC50/IC50) read->analysis end End analysis->end

Caption: General experimental workflow for GPCR functional assays.

Troubleshooting Logic for Low Assay Signal

Troubleshooting_Low_Signal start Problem: Low or No Signal check_controls Are positive controls working? start->check_controls no_controls Issue with Assay Reagents or Instrument. - Check reagent prep - Verify instrument settings check_controls->no_controls No yes_controls Assay reagents are OK. Problem is specific to test compound/receptor. check_controls->yes_controls Yes check_potency Is compound known to be low potency? yes_controls->check_potency low_potency Increase compound concentration range. check_potency->low_potency Yes unknown_potency Check Receptor Expression & Cell Health check_potency->unknown_potency No check_expression Is receptor expression confirmed? unknown_potency->check_expression no_expression Optimize transfection or select a new clone. check_expression->no_expression No yes_expression Consider Compound Instability or Off-Target Inhibition. check_expression->yes_expression Yes

Caption: Decision tree for troubleshooting a low signal in a GPCR assay.

References

Technical Support Center: Optimizing 2-Hydrazinyl-adenosine Concentration for Cell-based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Hydrazinyl-adenosine in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in cell-based assays?

This compound is a purine (B94841) nucleoside analog. In cell-based assays, it and its derivatives primarily act as agonists for adenosine (B11128) receptors, particularly the A2A subtype.[1][2] Activation of the A2A adenosine receptor (A2AAR), a G protein-coupled receptor (GPCR), stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[3] This signaling cascade is a common readout in functional assays for A2AAR agonists.

Q2: What is a typical starting concentration range for this compound in a cell-based assay?

While specific optimal concentrations are cell-line and assay-dependent, a sensible starting point for dose-response experiments with this compound derivatives can be inferred from their high affinity for the A2AAR. For potent derivatives, Ki values are in the low nanomolar range.[1][2] Therefore, a broad concentration range starting from picomolar to micromolar is recommended to determine the EC50. A typical starting range for an initial dose-response curve could be from 100 pM to 10 µM.

Q3: How do I prepare a stock solution of this compound?

This compound is typically supplied as a solid. For cell-based assays, it is advisable to prepare a concentrated stock solution in an organic solvent like DMSO. The solubility of adenosine, a related compound, in DMSO is approximately 20 mg/mL. After dissolving, the stock solution should be further diluted in aqueous buffers or cell culture medium to the desired final concentrations. It is crucial to ensure that the final concentration of the organic solvent in the assay is insignificant, as it may have physiological effects on the cells.

Q4: What are the common functional assays to measure the activity of this compound?

The most common functional assay for A2AAR agonists like this compound is the measurement of intracellular cAMP accumulation.[3][4] This can be performed using various commercially available kits, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence), fluorescence polarization, or ELISA. Other functional readouts include label-free whole-cell assays that measure changes in cell morphology via impedance.

Q5: Should I be concerned about the cytotoxicity of this compound?

Yes, as with any compound, it is important to assess the potential for cytotoxicity. Some adenosine analogs have been shown to be toxic to certain cell lines.[5] It is recommended to perform a cell viability assay, such as an MTT or Alamar Blue assay, in parallel with your functional experiments to ensure that the observed effects are not due to cell death.[6][7] Hydrazine-containing compounds, in general, can exhibit cytotoxicity, so determining a non-toxic working concentration range is a critical first step.[6]

Troubleshooting Guides

Problem: Low or No Signal in a cAMP Assay
Possible Cause Troubleshooting Steps
Sub-optimal Compound Concentration Perform a wide dose-response curve to ensure the effective concentration range is covered. Start from a low picomolar range and extend to the high micromolar range.
Low Receptor Expression Confirm that the cell line used expresses a sufficient number of functional A2A adenosine receptors. This can be verified through techniques like radioligand binding or western blotting.[8]
Incorrect Assay Conditions Optimize cell seeding density. A low cell number may not produce a measurable signal, while over-confluency can negatively impact cell health and responsiveness.[9] Optimize the stimulation time with this compound, as the kinetics of cAMP production can vary.
Phosphodiesterase (PDE) Activity Intracellular PDEs rapidly degrade cAMP. Include a PDE inhibitor, such as IBMX or rolipram, in your assay buffer to allow for cAMP accumulation.[10][11]
Serum Interference Serum components can sometimes interfere with GPCR assays. If possible, perform the assay in a serum-free medium or with reduced serum concentrations.
Problem: High Background Signal or Constitutive Activity
Possible Cause Troubleshooting Steps
High Receptor Expression Very high levels of receptor expression can lead to constitutive activity, resulting in a high basal signal.[12] If using a recombinant cell line, consider using a clone with a more moderate expression level.
Endogenous Adenosine Cells can release endogenous adenosine, which can activate the A2AAR and contribute to a high background. Consider including adenosine deaminase (ADA) in the assay medium to degrade any endogenous adenosine.[4][11]
Cell Stress Stressed cells can exhibit altered signaling. Ensure optimal cell culture conditions and gentle handling during the experiment.
Problem: Inconsistent or Irreproducible Results
Possible Cause Troubleshooting Steps
Compound Instability/Precipitation Ensure complete solubilization of the this compound stock solution. Visually inspect for any precipitation upon dilution into aqueous buffers. Prepare fresh dilutions for each experiment.
Cell Passage Number Use cells within a consistent and low passage number range, as receptor expression and signaling can change with excessive passaging.
Variable Cell Seeding Ensure accurate and consistent cell counting and seeding in each well.
Edge Effects in Microplates To minimize edge effects, avoid using the outer wells of the microplate for experimental samples. Fill them with buffer or media instead.

Quantitative Data Summary

Table 1: Binding Affinities (Ki) of this compound Derivatives for Adenosine Receptors

CompoundA2AAR Ki (nM)A1AR Ki (nM)Reference
Derivative 231.8-[1]
Derivative 246.4-[1]
Derivative 3020-[1]
Derivative 3167-[1]
Derivative 426.3-[1]
Derivative 35-4.5[1]
Derivative 1016.1 (rat)-[2]
Derivative 1124.4 (rat)-[2]
Derivative 1312.0 (rat)-[2]
Derivative 16329 (rat)-[2]

Note: The specific derivatives are as described in the cited literature.

Experimental Protocols

Key Experiment: cAMP Accumulation Assay for A2AAR Activation

This protocol provides a general framework for determining the EC50 of this compound in a cell line expressing the A2A adenosine receptor (e.g., HEK293-A2AAR).

Materials:

  • HEK293 cells stably expressing the human A2A adenosine receptor

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • This compound

  • DMSO

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX or rolipram)

  • Adenosine deaminase (ADA) (optional)

  • cAMP detection kit (e.g., HTRF-based)

  • White, opaque 96- or 384-well microplates

Procedure:

  • Cell Seeding:

    • The day before the assay, seed the HEK293-A2AAR cells into the microplate at a pre-optimized density.

    • Incubate overnight at 37°C in a humidified CO2 incubator.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform a serial dilution of the stock solution to create a range of concentrations (e.g., from 10 µM to 100 pM) in assay buffer.

  • Assay Execution:

    • On the day of the experiment, aspirate the cell culture medium from the wells.

    • Wash the cells once with pre-warmed PBS or assay buffer.

    • Add assay buffer containing a PDE inhibitor (and optionally ADA) to each well and incubate for a short period (e.g., 15-30 minutes) at 37°C.

    • Add the serially diluted this compound to the respective wells. Include a vehicle control (DMSO at the same final concentration as the highest compound concentration).

    • Incubate for the optimized stimulation time (e.g., 30-60 minutes) at 37°C.

  • cAMP Detection:

    • Following the incubation, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for your chosen cAMP detection kit.

  • Data Analysis:

    • Plot the cAMP signal against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 2_Hydrazinyl_adenosine This compound A2AAR A2A Adenosine Receptor 2_Hydrazinyl_adenosine->A2AAR Binds G_protein Gs Protein A2AAR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates targets leading to

Caption: A2A Adenosine Receptor Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Cell_Seeding Seed A2AAR-expressing cells in microplate Wash Wash cells Cell_Seeding->Wash Compound_Prep Prepare serial dilutions of This compound Stimulation Add compound dilutions and incubate Compound_Prep->Stimulation Pre_incubation Pre-incubate with PDE inhibitor Wash->Pre_incubation Pre_incubation->Stimulation Lysis Lyse cells Stimulation->Lysis cAMP_Measurement Measure cAMP levels Lysis->cAMP_Measurement Data_Analysis Plot dose-response curve and calculate EC50 cAMP_Measurement->Data_Analysis

Caption: cAMP Assay Experimental Workflow.

Troubleshooting_Logic Start Low Signal in cAMP Assay Check_Concentration Is the compound concentration range adequate? Start->Check_Concentration Check_Cells Is receptor expression sufficient? Check_Concentration->Check_Cells Yes Optimize_Concentration Optimize concentration range (e.g., 100 pM - 10 µM) Check_Concentration->Optimize_Concentration No Check_PDE Is a PDE inhibitor being used? Check_Cells->Check_PDE Yes Verify_Expression Verify receptor expression (e.g., Western Blot) Check_Cells->Verify_Expression No Add_PDE_Inhibitor Add PDE inhibitor (e.g., IBMX) Check_PDE->Add_PDE_Inhibitor No Review_Assay_Conditions Review other assay conditions (cell density, incubation time) Check_PDE->Review_Assay_Conditions Yes

Caption: Troubleshooting Logic for Low Signal.

References

2-Hydrazinyl-adenosine stability and degradation in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Hydrazinyl-adenosine. This resource is designed to assist researchers, scientists, and drug development professionals in navigating potential challenges during their experiments with this novel purine (B94841) nucleoside analog. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and successful application of this compound in your cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: I am observing lower than expected efficacy of this compound in my cell-based assays. What could be the cause?

A1: Lower than expected efficacy can stem from several factors. A primary concern is the stability of this compound in your specific cell culture media. Like other nucleoside analogs, it may be susceptible to degradation over time, at physiological temperatures (37°C), or due to enzymatic activity from components in fetal bovine serum (FBS). We recommend performing a stability study of the compound in your specific media and supplementing with fresh compound periodically during long-term experiments.

Q2: How can I determine the stability of this compound in my cell culture medium?

A2: The most reliable method to determine the stability of this compound is to perform a time-course experiment where the compound is incubated in your cell culture medium at 37°C. Samples should be collected at various time points (e.g., 0, 2, 4, 8, 24, 48 hours) and the concentration of the intact compound should be quantified using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).

Q3: What are the potential degradation products of this compound and are they active?

A3: The exact degradation products of this compound in cell culture media have not been extensively characterized. Potential degradation could involve hydrolysis of the hydrazinyl group or enzymatic modification. It is crucial to consider that any degradation products may have different biological activities or could be inactive, potentially confounding experimental results.

Q4: Should I be concerned about the interaction of this compound with components of the cell culture media?

A4: Yes, components in standard cell culture media, such as amino acids, vitamins, and particularly components in serum, can potentially interact with or contribute to the degradation of test compounds. It is advisable to test the stability of this compound in both serum-free and serum-containing media to assess the impact of serum components.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent results between experiments Degradation of this compound stock solution or in-media instability.Prepare fresh stock solutions regularly and store them appropriately (aliquoted at -20°C or -80°C). Perform a stability test of the compound in your specific cell culture medium. Consider adding the compound to the media immediately before treating the cells.
High background signal in assays Presence of interfering degradation products or non-specific binding.Analyze the purity of your this compound stock. If degradation is suspected, purify the compound. Include appropriate vehicle controls in your experiments to account for background signal.
Loss of compound activity over time in culture The compound has a short half-life in the culture medium.Determine the half-life of this compound in your experimental conditions. For long-term experiments, consider replenishing the media with fresh compound at regular intervals based on its stability profile.

Stability of Adenosine (B11128) Analogs in Solution

While specific quantitative data for this compound is not yet widely available, the stability of the parent molecule, adenosine, has been studied under various conditions. This data can serve as a useful reference point for designing stability studies for this compound.

Compound Concentration Solvent/Medium Storage Condition Duration Stability Reference
Adenosine2 mg/mL0.9% Sodium Chloride InjectionRoom Temperature (20°C-25°C)14 daysRetained 90% to 110% of initial concentration[1][2]
Adenosine2 mg/mL0.9% Sodium Chloride InjectionRefrigerated (2°C-8°C)14 daysRetained 90% to 110% of initial concentration[1][2]
Adenosine10 µg/mL and 50 µg/mL0.9% Sodium Chloride Injection or 5% Dextrose InjectionRoom Temperature (20°C-25°C)14 daysRetained 99% to 101% of initial concentration[3]
Adenosine10 µg/mL and 50 µg/mL0.9% Sodium Chloride Injection or 5% Dextrose InjectionRefrigerated (2°C-8°C)14 daysRetained 99% to 101% of initial concentration[3]
Adenosine3 mg/mLUndiluted in polypropylene (B1209903) syringes25°C7 daysStable[4]
Adenosine3 mg/mLUndiluted in polypropylene syringes5°C14 daysStable[4]
Adenosine3 mg/mLUndiluted in polypropylene syringes-15°C28 daysStable[4]

Experimental Protocols

Protocol for Assessing the Stability of this compound in Cell Culture Media

This protocol outlines a general method for determining the stability of this compound in a specific cell culture medium using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Materials:

  • This compound

  • Cell culture medium of interest (e.g., DMEM, RPMI-1640) with and without FBS

  • Sterile, conical tubes (15 mL or 50 mL)

  • Incubator (37°C, 5% CO2)

  • RP-HPLC system with UV detector

  • Appropriate HPLC column (e.g., C18)

  • HPLC grade solvents (e.g., acetonitrile (B52724), water, buffer)

  • Sterile syringe filters (0.22 µm)

Procedure:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO, water).

  • Preparation of Test Solutions: Spike the cell culture medium (with and without FBS) with this compound to the final desired experimental concentration. Prepare enough volume for all time points.

  • Incubation: Aliquot the test solutions into sterile conical tubes for each time point. Place the tubes in a 37°C incubator.

  • Sample Collection: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one tube for each condition.

  • Sample Preparation:

    • Immediately after collection, stop any potential enzymatic degradation by adding a quenching solvent (e.g., ice-cold acetonitrile) or by flash-freezing the samples.

    • Centrifuge the samples to pellet any precipitated proteins.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Analyze the samples using a validated RP-HPLC method. The method will need to be developed specifically for this compound to ensure good separation from media components and potential degradation products.

    • A typical method for adenosine involves a C18 column with a mobile phase consisting of a buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile or methanol), with UV detection at approximately 260 nm.[5][6]

  • Data Analysis:

    • Quantify the peak area of this compound at each time point.

    • Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.

    • Plot the percentage remaining versus time to determine the stability profile and half-life (t½) of the compound in the medium.

Visualizations

Signaling Pathway

As a purine nucleoside analog, this compound is expected to interact with adenosine receptors (A1, A2A, A2B, A3), which are G-protein coupled receptors that modulate adenylyl cyclase activity and other downstream signaling cascades.

Adenosine_Signaling A1 A1 Gi Gαi/o A1->Gi A2A A2A Gs Gαs A2A->Gs A2B A2B A2B->Gs A3 A3 A3->Gi AC Adenylyl Cyclase Gi->AC Inhibits Gs->AC Activates cAMP ↓ cAMP cAMP2 ↑ cAMP PKA Protein Kinase A Downstream Downstream Cellular Effects PKA->Downstream This compound This compound This compound->A1 Binds to This compound->A2A Binds to This compound->A2B Binds to This compound->A3 Binds to

Caption: Generalized adenosine receptor signaling pathway.

Experimental Workflow

The following diagram illustrates the workflow for assessing the stability of this compound in cell culture media.

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Sample Processing & Analysis cluster_data Data Interpretation Stock Prepare Stock Solution of This compound Media Spike Cell Culture Media (with and without FBS) Stock->Media Incubate Incubate at 37°C Media->Incubate Sample Collect Samples at Various Time Points Incubate->Sample Quench Quench Reaction & Remove Protein Sample->Quench Filter Filter Supernatant Quench->Filter HPLC Analyze by RP-HPLC Filter->HPLC Quantify Quantify Peak Area HPLC->Quantify Calculate Calculate % Remaining and Half-life Quantify->Calculate

Caption: Workflow for stability testing of this compound.

References

minimizing off-target effects of 2-Hydrazinyl-adenosine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Hydrazinyl-adenosine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing off-target effects and to offer troubleshooting support for experiments involving this potent A₂A adenosine (B11128) receptor agonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a synthetic derivative of adenosine. Its primary molecular target is the A₂A adenosine receptor (A₂AAR), for which it exhibits high affinity and acts as an agonist. Agonist binding to the A₂AAR, a G-protein coupled receptor (GPCR), typically leads to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels.

Q2: What are the known off-target effects of this compound?

A2: While this compound is highly selective for the A₂AAR, potential off-target effects may occur through interactions with other adenosine receptor subtypes, albeit with lower affinity. Structurally similar compounds, such as 2-[N'-(3-arylallylidene)hydrazino]adenosines, show weak interaction with the A₁ adenosine receptor.[1] Activity at A₂B and A₃ receptors is also a possibility that should be considered, particularly at higher concentrations. Off-target effects on non-adenosine receptors have not been extensively reported in the literature for this specific compound, but it is a potential consideration with any small molecule.

Q3: How can I minimize off-target effects in my experiments?

A3: Minimizing off-target effects is crucial for obtaining reliable and interpretable data. Here are several strategies:

  • Dose-Response Experiments: Use the lowest effective concentration of this compound that elicits the desired on-target effect. A comprehensive dose-response curve will help identify the optimal concentration range.

  • Use of Selective Antagonists: To confirm that the observed effect is mediated by the A₂AAR, use a selective A₂AAR antagonist. The effect of this compound should be blocked by the antagonist in a concentration-dependent manner.

  • Control Experiments: Include appropriate controls in your experimental design. This includes vehicle controls and, if possible, using cell lines or tissues that do not express the A₂AAR to screen for non-specific effects.

  • Selectivity Profiling: If resources permit, profile this compound against a panel of other adenosine receptor subtypes (A₁, A₂B, and A₃) to empirically determine its selectivity in your experimental system.

Q4: I am observing a weaker than expected response in my cAMP assay. What could be the cause?

A4: A weaker than expected cAMP response can be due to several factors. Refer to the troubleshooting guide below for a detailed breakdown of potential causes and solutions, including issues with cell health, receptor desensitization, and assay conditions.

Q5: Can prolonged exposure to this compound lead to receptor desensitization?

A5: Yes, prolonged exposure to agonists can lead to the desensitization of G-protein coupled receptors, including the A₂AAR.[2][3] This process can involve receptor phosphorylation, uncoupling from G-proteins, and receptor internalization, leading to a diminished response over time.[2][3] It is advisable to conduct time-course experiments to determine the optimal stimulation time for your specific assay and to be mindful of this phenomenon when interpreting data from long-term experiments.

Troubleshooting Guides

Radioligand Binding Assays
Problem Possible Cause Troubleshooting Steps
High Non-Specific Binding 1. Radioligand concentration is too high. 2. Insufficient blocking of non-specific sites. 3. Issues with the membrane preparation. 4. Inadequate washing.1. Perform a saturation binding experiment to determine the optimal radioligand concentration. 2. Pre-treat filters with polyethyleneimine (PEI) and include a high concentration of a non-labeled ligand to define non-specific binding. 3. Ensure proper homogenization and centrifugation steps during membrane preparation. 4. Increase the volume and/or number of washes with ice-cold buffer.
Low Specific Binding 1. Low receptor expression in the chosen cell line or tissue. 2. Degraded radioligand or test compound. 3. Incorrect assay buffer composition.1. Verify receptor expression levels using a validated positive control or through techniques like Western blotting or qPCR. 2. Aliquot and store radioligands and compounds at the recommended temperature and avoid repeated freeze-thaw cycles. 3. Ensure the buffer pH and ionic strength are optimal for receptor binding.
High Variability Between Replicates 1. Inconsistent pipetting. 2. Uneven cell or membrane distribution in wells. 3. Temperature fluctuations during incubation.1. Use calibrated pipettes and ensure proper mixing of all solutions. 2. Gently vortex membrane preparations before aliquoting. 3. Use a temperature-controlled incubator or water bath for the incubation step.
cAMP Functional Assays
Problem Possible Cause Troubleshooting Steps
Weak or No Agonist Response 1. Low receptor expression or coupling to Gs protein in the chosen cell line. 2. Receptor desensitization due to prolonged agonist exposure. 3. Presence of endogenous adenosine in the cell culture medium. 4. Degradation of cAMP by phosphodiesterases (PDEs). 5. Suboptimal assay conditions.1. Use a cell line with confirmed high expression of functional A₂AAR.[4][5] 2. Perform a time-course experiment to determine the optimal stimulation time before desensitization occurs.[3] 3. Add adenosine deaminase to the assay medium to degrade endogenous adenosine. 4. Include a PDE inhibitor, such as IBMX or rolipram, in the assay buffer.[6] 5. Optimize cell number, agonist concentration, and incubation time.
High Basal cAMP Levels 1. Constitutive activity of the A₂AAR in the chosen cell line. 2. Contamination of reagents with substances that stimulate adenylyl cyclase.1. This can be inherent to the cell line. Consider using an inverse agonist to reduce basal signaling if necessary. 2. Use fresh, high-purity reagents.
"Bell-Shaped" Dose-Response Curve 1. Receptor desensitization at high agonist concentrations. 2. Compound cytotoxicity at high concentrations.1. High concentrations of a potent agonist can lead to rapid desensitization, causing a decrease in the response. 2. Perform a cell viability assay to rule out cytotoxicity at the concentrations of this compound being tested.

Data Presentation

Table 1: Selectivity Profile of 2-Substituted Adenosine Analogs

The following table summarizes the binding affinities (Ki) of a structurally related compound, 2-[N'-(3-(4-nitrophenyl)allylidene)hydrazino]adenosine, for the rat A₂A and A₁ adenosine receptors. Data for human A₂B and A₃ receptors with 2-substituted adenosine analogs are also included to provide a broader context for potential off-target interactions.

CompoundReceptor SubtypeSpeciesAssay TypeKi (nM)Reference
2-[N'-(3-(4-nitrophenyl)allylidene)hydrazino]adenosineA₂ARatRadioligand Binding23[1]
2-[N'-(3-(4-nitrophenyl)allylidene)hydrazino]adenosineA₁RatRadioligand Binding>1000[1]
General 2-substituted adenosinesA₂BHumancAMP Functional AssayGenerally low potency[7]
General 2-substituted adenosinesA₃HumanRadioligand BindingCan show moderate affinity[8]

Experimental Protocols

Protocol 1: Radioligand Competition Binding Assay for A₂A Adenosine Receptor Affinity

Objective: To determine the binding affinity (Ki) of this compound for the A₂A adenosine receptor.

Materials:

  • HEK293 cells stably expressing the human A₂A adenosine receptor.

  • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.

  • Assay buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Adenosine deaminase (ADA).

  • Radioligand: [³H]-ZM241385 (A₂AAR antagonist) or [³H]-CGS21680 (A₂AAR agonist).

  • Non-labeled ligand for non-specific binding determination (e.g., NECA).

  • This compound stock solution.

  • 96-well plates.

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Membrane Preparation:

    • Harvest HEK293-A₂AAR cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and cellular debris.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes to pellet the membranes.

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration.

    • Treat membranes with adenosine deaminase (2 U/mL) for 30 minutes at room temperature to remove endogenous adenosine.

  • Assay Setup:

    • In a 96-well plate, add assay buffer, a fixed concentration of radioligand (typically at its Kd value), and varying concentrations of this compound.

    • For total binding wells, add only the radioligand and buffer.

    • For non-specific binding wells, add the radioligand and a saturating concentration of a non-labeled A₂AAR ligand.

  • Incubation:

    • Initiate the binding reaction by adding the membrane preparation to each well.

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the specific binding as a function of the log concentration of this compound.

    • Determine the IC₅₀ value from the resulting competition curve and calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: cAMP Functional Assay for A₂A Adenosine Receptor Agonism

Objective: To determine the functional potency (EC₅₀) of this compound at the A₂A adenosine receptor.

Materials:

  • CHO or HEK293 cells stably expressing the human A₂A adenosine receptor.

  • Cell culture medium.

  • Assay buffer (e.g., HBSS or serum-free medium).

  • Adenosine deaminase (ADA).

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX or rolipram).

  • This compound stock solution.

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • 96-well or 384-well plates.

Procedure:

  • Cell Plating:

    • Seed the A₂AAR-expressing cells into 96-well or 384-well plates at a predetermined optimal density and allow them to attach overnight.

  • Assay Preparation:

    • Wash the cells with assay buffer.

    • Pre-incubate the cells with assay buffer containing adenosine deaminase (2 U/mL) and a PDE inhibitor (e.g., 100 µM IBMX) for 15-30 minutes at 37°C.

  • Agonist Stimulation:

    • Add varying concentrations of this compound to the wells.

    • Include a vehicle control and a positive control (e.g., NECA or CGS21680).

    • Incubate for a predetermined optimal time (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

    • Perform the cAMP detection assay following the kit protocol.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Quantify the amount of cAMP produced in each well based on the standard curve.

    • Plot the cAMP concentration as a function of the log concentration of this compound.

    • Determine the EC₅₀ value from the resulting dose-response curve.

Visualizations

Signaling_Pathway This compound This compound A2A_Receptor A₂A Adenosine Receptor (GPCR) This compound->A2A_Receptor Binds G_Protein Gs Protein A2A_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Vasodilation) PKA->Cellular_Response Phosphorylates Downstream Targets

Caption: A₂A Adenosine Receptor Signaling Pathway.

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional cAMP Functional Assay b_prep Membrane Preparation b_inc Incubation with Radioligand & Compound b_prep->b_inc b_filt Filtration & Washing b_inc->b_filt b_count Scintillation Counting b_filt->b_count b_anal Data Analysis (IC₅₀/Ki) b_count->b_anal f_plate Cell Plating f_stim Agonist Stimulation f_plate->f_stim f_lysis Cell Lysis f_stim->f_lysis f_detect cAMP Detection f_lysis->f_detect f_anal Data Analysis (EC₅₀) f_detect->f_anal

Caption: Experimental Workflows for Characterization.

Troubleshooting_Logic start Weak/No Agonist Response in cAMP Assay check_cells Are cells healthy and expressing A₂AAR? start->check_cells check_desens Is stimulation time optimized? check_cells->check_desens Yes sol_cells Validate cell line: - Viability assay - Receptor expression analysis check_cells->sol_cells No check_pde Is a PDE inhibitor being used? check_desens->check_pde Yes sol_desens Perform time-course experiment to find optimal stimulation time check_desens->sol_desens No check_ada Is adenosine deaminase (ADA) present? check_pde->check_ada Yes sol_pde Add a PDE inhibitor (e.g., IBMX) to the assay buffer check_pde->sol_pde No sol_ada Add ADA to degrade endogenous adenosine check_ada->sol_ada No

Caption: Troubleshooting Logic for Weak Agonist Response.

References

dealing with low signal in 2-Hydrazinyl-adenosine binding experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Hydrazinyl-adenosine binding experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, particularly low signal-to-noise ratios, during their investigations.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for a low signal in my this compound binding experiment?

A1: Low signal in binding experiments involving this compound can stem from several factors:

  • Low Affinity Interaction: The inherent binding affinity between this compound and its target receptor may be weak, resulting in a small signal.

  • Inactive Ligand or Target: The this compound compound or the target receptor (e.g., adenosine (B11128) receptors) may have lost activity due to improper storage, handling, or experimental conditions.

  • Suboptimal Assay Conditions: Factors such as buffer composition (pH, ionic strength), temperature, and the presence of necessary co-factors can significantly impact binding.

  • Low Concentration of Active Components: Insufficient concentrations of either the this compound or the target receptor will lead to a diminished signal.

  • Technical Issues with Instrumentation: The detection instrument (e.g., SPR biosensor, ITC calorimeter, scintillation counter) may not be sensitive enough or could be malfunctioning.

Q2: Which experimental techniques are most suitable for studying this compound binding?

A2: Several techniques can be employed, each with its own advantages and challenges:

  • Surface Plasmon Resonance (SPR): Ideal for real-time kinetic analysis (association and dissociation rates) and affinity determination. However, it can be susceptible to non-specific binding and mass transport limitations.[1][2]

  • Isothermal Titration Calorimetry (ITC): Directly measures the heat change upon binding, providing a complete thermodynamic profile (affinity, enthalpy, entropy, and stoichiometry) in a single experiment.[3][4][5] It is a label-free technique performed in solution.

  • Radioligand Binding Assays: A highly sensitive method that uses a radiolabeled competitor ligand to determine the binding affinity of the unlabeled test compound (this compound).[6][7][8] This is a classic and robust method for studying receptor-ligand interactions.[6][8]

Q3: What is the expected binding affinity for this compound derivatives with adenosine receptors?

A3: The binding affinity of 2-hydrazinyladenosine derivatives for adenosine receptors can vary significantly based on the specific substitutions. Some derivatives have been shown to exhibit high affinity for the A2A adenosine receptor, with Ki values in the low nanomolar range. For example, certain synthesized derivatives have displayed Ki values as low as 1.8 nM for the A2A receptor.[9]

Troubleshooting Guides

Issue 1: Low Signal in Surface Plasmon Resonance (SPR) Experiments

This guide provides a systematic approach to troubleshooting and optimizing SPR experiments when encountering a low binding signal for this compound.

Troubleshooting Workflow

Low_SPR_Signal_Troubleshooting start Low Signal Observed check_immobilization Check Ligand Immobilization Level start->check_immobilization optimize_immobilization Optimize Immobilization Strategy (e.g., change coupling chemistry, pH) check_immobilization->optimize_immobilization  Low Level increase_density Increase Ligand Density check_immobilization->increase_density  Sufficient but signal still low check_analyte Assess Analyte Concentration & Activity optimize_immobilization->check_analyte increase_density->check_analyte increase_analyte_conc Increase Analyte Concentration check_analyte->increase_analyte_conc  Concentration too low verify_activity Verify Ligand/Analyte Activity check_analyte->verify_activity  Suspected inactivity optimize_buffer Optimize Running Buffer (pH, ionic strength, additives) increase_analyte_conc->optimize_buffer verify_activity->optimize_buffer check_instrument Check Instrument Performance (sensitivity, maintenance) optimize_buffer->check_instrument instrument_maintenance Perform Instrument Maintenance check_instrument->instrument_maintenance  Issue Detected end_point Signal Improved check_instrument->end_point  No Issue instrument_maintenance->end_point

Caption: Troubleshooting workflow for low SPR signal.

Potential Causes and Solutions

Potential Cause Recommended Solution Supporting Data/Rationale
Low Ligand Immobilization Density Increase the amount of ligand coupled to the sensor chip surface. Aim for a higher immobilization level (e.g., in Response Units, RU).[1]For weak interactions, a higher ligand density is often needed to generate a measurable response.[10]
Poor Ligand Immobilization Efficiency Optimize the coupling chemistry. For amine coupling, adjust the pH of the ligand solution to be below its isoelectric point (pI).[10] Consider alternative immobilization strategies like capture coupling if direct coupling is inefficient.[10]The efficiency of amine coupling is highly pH-dependent. A capture-based approach can ensure proper orientation and activity of the ligand.[10]
Low Analyte Concentration Increase the concentration of this compound in the injections. For weak interactions, higher analyte concentrations are often necessary to observe a significant binding response.[10]Weak binders may require higher concentrations to achieve sufficient receptor occupancy for a detectable signal.[10]
Suboptimal Buffer Conditions Screen different buffer conditions, including pH and ionic strength. Adding a small amount of a non-ionic surfactant like Tween 20 (e.g., 0.005%) can help reduce non-specific hydrophobic interactions.[10]Buffer composition can significantly influence binding interactions. Optimizing these conditions can enhance the specific binding signal.[10]
Mass Transport Limitation Increase the flow rate during analyte injection to ensure a constant supply of analyte to the sensor surface.[2] Alternatively, decrease the ligand density.[2]For fast-on/fast-off kinetics, mass transport can limit the observed binding rate. Increasing the flow rate can mitigate this effect.[2]
Issue 2: Low or No Signal in Isothermal Titration Calorimetry (ITC) Experiments

This section addresses common problems leading to a weak or absent signal during ITC analysis of this compound binding.

Troubleshooting Decision Tree

Low_ITC_Signal_Troubleshooting start Low or No Heat Signal check_conc Verify Macromolecule & Ligand Concentrations start->check_conc inaccurate_conc Accurately re-measure concentrations (e.g., UV-Vis, BCA assay) check_conc->inaccurate_conc  Inaccurate check_activity Confirm Activity of Both Components check_conc->check_activity  Accurate inaccurate_conc->check_activity inactive_components Use fresh, properly folded protein and new ligand stock check_activity->inactive_components  Suspected Inactivity check_buffer Ensure Identical Buffer in Cell and Syringe check_activity->check_buffer  Active inactive_components->check_buffer buffer_mismatch Prepare fresh, matched buffers (dialysis or buffer exchange) check_buffer->buffer_mismatch  Mismatched optimize_params Optimize Experimental Parameters (temperature, concentrations) check_buffer->optimize_params  Matched buffer_mismatch->optimize_params end_point Signal Acquired optimize_params->end_point

Caption: Decision tree for troubleshooting low ITC signals.

Potential Causes and Solutions

Potential Cause Recommended Solution Supporting Data/Rationale
Inaccurate Concentrations Accurately determine the concentrations of both the target protein and the this compound ligand. Use methods like UV-Vis spectroscopy for the ligand and a protein assay (e.g., BCA) for the receptor.Accurate concentrations are crucial for reliable ITC data analysis and for ensuring appropriate molar ratios during the titration.[3]
Buffer Mismatch Ensure that the ligand and macromolecule are in identical, matched buffers. Dialysis of the protein against the buffer used to dissolve the ligand is highly recommended.[11]Mismatched buffers can lead to large heats of dilution that can mask the actual binding signal.[11]
Low Enthalpy of Binding (ΔH) If the binding is primarily entropy-driven, the enthalpy change may be too small to detect. Try running the experiment at different temperatures, as ΔH is temperature-dependent.Some binding events have a very small enthalpy change, making them difficult to detect by ITC. Varying the temperature can sometimes shift the thermodynamics to produce a more measurable signal.
Incorrect 'c' value The 'c' value (c = Ka * M, where Ka is the association constant and M is the protein concentration) should ideally be between 1 and 1000.[5] If the affinity is low, a higher protein concentration may be needed to achieve an optimal 'c' value.An optimal 'c' value ensures a sigmoidal binding isotherm that can be accurately fitted to determine the binding parameters.[5]

Experimental Protocols

Protocol 1: Radioligand Binding Assay for Adenosine A2A Receptor

This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of this compound for the human adenosine A2A receptor.

Materials:

  • HEK-293 or CHO cells stably expressing the human adenosine A2A receptor.[7][8]

  • Membrane preparation buffer: Ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing protease inhibitors.

  • Assay buffer: Tris-HCl buffer (50 mM, pH 7.4) with 10 mM MgCl2.[7]

  • Radioligand: [3H]CGS21680 (a known A2A receptor agonist).[7]

  • Non-specific binding control: A high concentration of a non-radiolabeled A2A agonist or antagonist (e.g., 10 µM NECA).[7]

  • Test compound: this compound at various concentrations.

  • Scintillation cocktail and vials.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture and harvest cells expressing the A2A receptor.

    • Homogenize the cells in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate or individual tubes, add the following components in order:

      • 50 µL of assay buffer or non-specific binding control.

      • 50 µL of [3H]CGS21680 at a final concentration near its Kd (e.g., 10 nM).[7]

      • 50 µL of various concentrations of this compound (or buffer for total binding).

      • 100 µL of the membrane preparation (e.g., 20 µg of protein per tube).[7]

    • Incubate the mixture at 25°C for 60 minutes with gentle shaking.[7]

  • Filtration and Counting:

    • Rapidly filter the incubation mixture through glass fiber filters using a filtration apparatus.

    • Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and vortex.

    • Measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Signaling Pathway

This compound, as an adenosine analog, is expected to interact with adenosine receptors. The A2A adenosine receptor, a G-protein coupled receptor (GPCR), is a likely target.[12] Activation of the A2A receptor typically leads to the stimulation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[13]

Adenosine_Signaling_Pathway This compound This compound A2A_Receptor A2A Adenosine Receptor (GPCR) This compound->A2A_Receptor Binds to G_Protein Gs Protein A2A_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts to ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., vasodilation) PKA->Cellular_Response Phosphorylates targets leading to

Caption: A2A adenosine receptor signaling pathway.

References

improving the solubility of 2-Hydrazinyl-adenosine for experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and use of 2-Hydrazinyl-adenosine in experiments, with a focus on improving its solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a purine (B94841) nucleoside analog. It functions as a potent and selective agonist for the A2A adenosine (B11128) receptor. The activation of the A2A receptor, a G-protein coupled receptor, initiates a signaling cascade that leads to vasodilation and other physiological responses.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure stability, this compound should be stored under controlled conditions. For long-term storage, it is recommended to store the compound at -20°C in a dry, sealed container. For short-term storage, 2-8°C is acceptable. It is crucial to protect the compound from moisture.

Q3: In which solvents is this compound soluble?

A3: this compound has limited solubility in aqueous solutions. It is slightly soluble in dimethyl sulfoxide (B87167) (DMSO), especially with heating, and sparingly soluble in methanol (B129727) and water, where solubility can be improved with heating and sonication. For biological experiments, it is common practice to prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into an aqueous buffer.

Q4: Can I dissolve this compound directly in my cell culture medium?

A4: It is not recommended to dissolve this compound directly in cell culture medium due to its poor aqueous solubility. The high protein content and complex composition of the medium can interfere with the dissolution process and may lead to precipitation. The recommended method is to first prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the culture medium.

Troubleshooting Guide: Solubility Issues

This guide addresses common problems encountered when trying to dissolve this compound for experimental use.

Problem Possible Cause Troubleshooting Steps
Compound does not dissolve in aqueous buffer. Poor aqueous solubility of this compound.1. Prepare a concentrated stock solution in 100% DMSO. 2. Gently warm the solution (up to 37°C) to aid dissolution. 3. Use sonication for short periods to break up any aggregates. 4. Once dissolved in DMSO, perform a serial dilution into your aqueous experimental buffer.
Precipitation occurs after diluting the DMSO stock solution into an aqueous buffer. The final concentration of this compound exceeds its solubility limit in the aqueous buffer. The percentage of DMSO in the final solution is too low to maintain solubility.1. Increase the final percentage of DMSO in your working solution. However, be mindful of the DMSO tolerance of your experimental system (most cell lines can tolerate up to 0.5% DMSO). 2. Decrease the final working concentration of this compound. 3. Prepare fresh dilutions immediately before use.
The compound appears to be degrading after dissolution. The compound is sensitive to prolonged exposure to heat or certain pH conditions. The aqueous solution may not be stable for long periods.1. Avoid excessive heating. Use a water bath set to a maximum of 37°C. 2. Prepare fresh solutions for each experiment. It is not recommended to store aqueous solutions of adenosine for more than one day[1]. 3. Check the pH of your final solution.
Inconsistent experimental results. Incomplete dissolution or precipitation of the compound leading to inaccurate concentrations.1. Visually inspect your stock and working solutions for any precipitate before each use. 2. If you suspect precipitation, centrifuge the tube and test the supernatant to confirm the concentration. 3. Always vortex the stock solution before making dilutions.

Quantitative Solubility Data

While specific quantitative solubility data for this compound is limited, the following table provides data for the parent compound, adenosine, which can be used as a reasonable estimate.

Solvent Approximate Solubility (Adenosine) Notes
Dimethyl Sulfoxide (DMSO)~20 mg/mL[1]Heating may be required for this compound.
Phosphate-Buffered Saline (PBS, pH 7.2)~10 mg/mL[1]Solubility of this compound in aqueous buffers is expected to be lower.
WaterSparingly solubleHeating and sonication can improve solubility.
MethanolSparingly solubleHeating can improve solubility.

Experimental Protocols

Protocol for Preparing a Stock Solution of this compound

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath or heating block (optional)

  • Sonicator (optional)

Procedure:

  • Calculate the required mass: Determine the mass of this compound needed to prepare your desired volume of a 10 mM stock solution. The molecular weight of this compound is 297.27 g/mol .

    • Mass (mg) = 10 mM * Volume (L) * 297.27 g/mol

  • Weigh the compound: Carefully weigh the calculated amount of this compound and place it in a sterile microcentrifuge tube.

  • Add DMSO: Add the appropriate volume of anhydrous DMSO to the tube.

  • Dissolve the compound:

    • Vortex the solution vigorously for 1-2 minutes.

    • If the compound is not fully dissolved, gently warm the solution in a water bath at 37°C for 5-10 minutes.

    • If solids persist, sonicate the solution for short bursts of 1-2 minutes.

    • Visually inspect the solution to ensure there are no visible particles.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.

Note: When preparing working solutions for cell-based assays, ensure the final concentration of DMSO does not exceed a level that is toxic to the cells (typically <0.5%).

Visualizations

A2A Adenosine Receptor Signaling Pathway

A2A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 2_Hydrazinyl_adenosine This compound (Agonist) A2A_Receptor A2A Adenosine Receptor 2_Hydrazinyl_adenosine->A2A_Receptor Binds to G_Protein Gs Protein (α, β, γ subunits) A2A_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates ATP ATP cAMP cAMP ATP->cAMP Converted by PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Downstream Cellular Responses (e.g., Vasodilation) PKA->Cellular_Response Leads to Experimental_Workflow Start Start: Weigh This compound Add_DMSO Add Anhydrous DMSO Start->Add_DMSO Dissolve Dissolve Compound (Vortex, Heat, Sonicate) Add_DMSO->Dissolve Stock_Solution 10 mM Stock Solution in DMSO Dissolve->Stock_Solution Dilute Serially Dilute in Aqueous Buffer Stock_Solution->Dilute Working_Solution Final Working Solution Dilute->Working_Solution Check_Precipitate Check for Precipitate Working_Solution->Check_Precipitate Experiment Perform Experiment Check_Precipitate->Dissolve Precipitate Found (Troubleshoot) Check_Precipitate->Experiment No Precipitate

References

addressing high non-specific binding with 2-Hydrazinyl-adenosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing 2-Hydrazinyl-adenosine in their experiments. High non-specific binding is a common challenge that can compromise experimental results. This guide offers structured advice to identify and mitigate these issues, ensuring data accuracy and reliability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary biological target?

A1: this compound is a purine (B94841) nucleoside analog. Derivatives of this compound are potent agonists for the A2A adenosine (B11128) receptor (A2AAR), a G-protein coupled receptor (GPCR).[1][2] The A2AAR is involved in various physiological processes, including vasodilation, inflammation, and neurotransmission.[3][4]

Q2: What are the common causes of high non-specific binding in assays using this compound?

A2: High non-specific binding can stem from several factors:

  • Hydrophobic interactions: The compound may adhere to plastic surfaces of microplates or pipette tips.

  • Electrostatic interactions: Charged molecules can non-specifically bind to oppositely charged surfaces or proteins.

  • Binding to unintended biomolecules: The compound may interact with other proteins or cellular components besides the A2AAR.

  • Suboptimal assay conditions: Incorrect buffer composition, pH, or temperature can increase non-specific interactions.

Q3: How can I determine if the binding I am observing is specific to the A2A adenosine receptor?

A3: To confirm specific binding, you should perform competition binding assays. In these experiments, you will measure the binding of a radiolabeled or fluorescently tagged A2AAR ligand in the presence of increasing concentrations of unlabeled this compound. A successful experiment will show a dose-dependent decrease in the labeled ligand's signal, indicating that this compound is competing for the same binding site on the A2AAR. Additionally, using a known A2AAR antagonist should block the binding of this compound.

Troubleshooting High Non-Specific Binding

This section provides a step-by-step guide to troubleshooting and reducing high non-specific binding in your experiments with this compound.

Initial Assessment of Non-Specific Binding

Before optimizing your assay, it is crucial to quantify the level of non-specific binding. This can be achieved by measuring the binding of this compound in the presence of a high concentration of a known, saturating A2AAR ligand (e.g., NECA or CGS21680). The remaining signal represents non-specific binding.

Troubleshooting Guide
Problem Potential Cause Recommended Solution
High background signal in all wells Hydrophobic interactions with plate/tubingAdd a non-ionic surfactant like Tween-20 (0.01-0.1%) to your assay buffer.
Electrostatic interactionsIncrease the salt concentration of your buffer (e.g., 150 mM NaCl) to shield charges.
Insufficient blockingIncrease the concentration or incubation time of your blocking agent (e.g., 1-5% BSA or non-fat dry milk).
High binding in control wells (no receptor) Binding to other components in the assayUse a pre-adsorbed secondary antibody if applicable. Ensure all reagents are of high purity.
Inconsistent results between replicates Pipetting errors or improper mixingEnsure thorough mixing of all reagents. Use calibrated pipettes and proper technique.
Temperature fluctuationsMaintain a consistent temperature throughout the experiment.

Quantitative Data: Binding Affinity of this compound Derivatives

The following table summarizes the binding affinities (Ki values) of several this compound derivatives for the human A2A and A1 adenosine receptors. Lower Ki values indicate higher binding affinity.

Compound A2A Receptor Ki (nM) A1 Receptor Ki (nM) Reference
Derivative 231.8>1000[1]
Derivative 426.3>1000[1]
Derivative 246.4>1000[1]
2-[N'-[3-(4-nitrophenyl)allylidene] hydrazinoadenosine (5g)23>1000[2]
Derivative 3020>1000[1]
Derivative 3167>1000[1]
Derivative 35>10004.5[1]

Experimental Protocols

Protocol: Radioligand Competition Binding Assay for A2A Adenosine Receptor

This protocol is adapted for determining the binding affinity of this compound to the A2AAR using a radiolabeled competitor.

Materials:

  • HEK293 cell membranes expressing human A2AAR

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM EDTA

  • Radioligand: [³H]-CGS 21680 (or other suitable A2AAR radioligand)

  • Unlabeled this compound stock solution

  • Non-specific binding control: 50 µM 5′-(N-Ethylcarboxamido)adenosine (NECA)

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4, 154 mM NaCl

  • GF/C filter plates

  • Scintillation fluid

Procedure:

  • Membrane Preparation: Thaw the A2AAR-expressing cell membranes on ice. Dilute the membranes in assay buffer to a final concentration of 5-10 µg of protein per well.

  • Assay Setup: In a 96-well plate, add the following components in order:

    • 25 µL of assay buffer (for total binding) or 25 µL of 50 µM NECA (for non-specific binding).

    • 25 µL of serially diluted this compound.

    • 25 µL of [³H]-CGS 21680 at a final concentration close to its Kd (e.g., 5-10 nM).

    • 125 µL of diluted cell membranes.

  • Incubation: Incubate the plate at 25°C for 90 minutes with gentle shaking.

  • Filtration: Pre-soak the GF/C filter plate with 0.5% polyethyleneimine (PEI). Rapidly transfer the contents of the assay plate to the filter plate and wash immediately with 3 x 200 µL of ice-cold wash buffer to separate bound from free radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the Ki value.

Visualizations

A2A Adenosine Receptor Signaling Pathway

A2A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 2_Hydrazinyl_adenosine This compound A2AAR A2A Receptor 2_Hydrazinyl_adenosine->A2AAR Binds to Gs Gs Protein A2AAR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates

Caption: A2A adenosine receptor signaling cascade.

Experimental Workflow for Mitigating Non-Specific Binding

Troubleshooting_Workflow Start Start: High Non-Specific Binding Observed Initial_Assessment Quantify NSB with Saturating Ligand Start->Initial_Assessment Check_Blocking Is Blocking Sufficient? Initial_Assessment->Check_Blocking Optimize_Blocking Increase Blocker Concentration/Time Check_Blocking->Optimize_Blocking No Check_Buffer Is Buffer Composition Optimal? Check_Blocking->Check_Buffer Yes Optimize_Blocking->Check_Buffer Modify_Buffer Add Surfactant (Tween-20) Increase Salt (NaCl) Check_Buffer->Modify_Buffer No Check_Controls Review Control Wells Check_Buffer->Check_Controls Yes Modify_Buffer->Check_Controls Validate_Reagents Validate Reagent Purity and Specificity Check_Controls->Validate_Reagents Re_evaluate Re-evaluate Non-Specific Binding Validate_Reagents->Re_evaluate

Caption: Workflow for troubleshooting non-specific binding. for troubleshooting non-specific binding.

References

optimizing incubation time for 2-Hydrazinyl-adenosine assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing incubation time in 2-Hydrazinyl-adenosine assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in assays?

A1: this compound and its derivatives are a class of compounds that primarily act as potent and selective agonists for the A2A adenosine (B11128) receptor (A2AAR), a G protein-coupled receptor (GPCR).[1] In a research setting, they are used to study the function of the A2AAR, screen for new drug candidates, and characterize the receptor's signaling pathways.

Q2: What is a typical incubation time for a this compound assay?

A2: The optimal incubation time can vary depending on the specific assay format, cell type, and experimental goals. However, published protocols for A2AAR agonist assays often use incubation times ranging from 20 minutes to 2 hours. For functional assays like cAMP accumulation, a 30-minute incubation at room temperature is a common starting point.[2] Radioligand binding assays may require longer incubation times, such as 60 to 120 minutes, to reach equilibrium.[3][4]

Q3: Why is optimizing incubation time so critical for my assay?

A3: Optimizing incubation time is crucial for obtaining accurate and reproducible results. Insufficient incubation can lead to an underestimation of the compound's potency (EC50/IC50) as the binding or functional response has not reached equilibrium. Conversely, excessively long incubation times can lead to receptor desensitization, cell death, or degradation of the compound, all of which can skew results. For agonists, the binding kinetics, specifically the residence time at the receptor, can correlate with functional efficacy.[5]

Q4: Can I use the same incubation time for both binding and functional assays?

A4: Not necessarily. While there might be some overlap, it's important to optimize the incubation time for each assay type independently. Binding assays aim to measure the direct interaction of the ligand with the receptor at equilibrium, which might require a longer incubation period. Functional assays, such as measuring downstream signaling molecules like cAMP, often have more dynamic and transient responses, potentially requiring shorter incubation times to capture the peak signal before desensitization or other regulatory mechanisms take effect.

Q5: My signal is very low. Should I increase the incubation time?

A5: Increasing the incubation time is one potential solution for a low signal, as it allows more time for the ligand to bind and elicit a response. However, other factors could be at play. You should also consider verifying the activity and concentration of your this compound compound, ensuring optimal cell density and receptor expression, and checking for any issues with your detection reagents.[6][7]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your this compound A2AAR assays.

Issue Potential Cause(s) Recommended Solution(s)
High Background Signal 1. Constitutive Receptor Activity: Some GPCRs can be active even without a ligand.[6][7] 2. Non-specific Binding: The compound may be binding to other sites besides the A2AAR. 3. Assay Interference: Components in your sample or buffer may be interfering with the detection method.1. Consider using an inverse agonist to lower the basal activity. 2. Increase the number of wash steps. Include a control with a high concentration of an unlabeled, known A2AAR ligand to determine non-specific binding. 3. Run a control with just the vehicle to check for interference.
Low Signal-to-Noise Ratio 1. Suboptimal Incubation Time: The reaction may not have reached its peak. 2. Low Receptor Expression: The cells may not be expressing enough A2AAR.[7] 3. Inactive Ligand: The this compound derivative may have degraded.1. Perform a time-course experiment (e.g., 15, 30, 60, 90, 120 minutes) to determine the optimal incubation time. 2. Use a cell line with validated A2AAR expression or optimize transfection/transduction conditions. 3. Use a fresh batch of the ligand and verify its activity with a positive control.
Inconsistent or Irreproducible Results 1. Variable Incubation Times: Inconsistent timing between experiments. 2. Cell Passage Number: Using cells with high passage numbers can lead to phenotypic changes. 3. Pipetting Errors: Inaccurate dispensing of reagents.1. Use a precise timer for all incubation steps. 2. Maintain a consistent and low passage number for your cell line.[6] 3. Calibrate pipettes regularly and use appropriate pipetting techniques.
Unexpected Ligand Behavior (e.g., partial agonism) 1. Ligand Bias: The compound may preferentially activate one signaling pathway over another (e.g., G-protein vs. β-arrestin).[6] 2. Receptor Desensitization: Prolonged exposure to the agonist can lead to a reduced response.1. Test the compound in multiple downstream pathway assays (e.g., cAMP, β-arrestin recruitment). 2. Perform a time-course experiment to identify the peak response time before significant desensitization occurs.

Experimental Protocols

Protocol 1: Time-Course Experiment for Optimizing Incubation Time in a cAMP Functional Assay

This protocol outlines a method to determine the optimal incubation time for a this compound derivative in a cAMP accumulation assay using a homogenous time-resolved fluorescence (HTRF) format.

  • Cell Preparation:

    • Seed HEK293 cells stably expressing the human A2AAR in a 384-well plate at a density of 5,000-10,000 cells per well.

    • Incubate overnight at 37°C and 5% CO2.

  • Reagent Preparation:

    • Prepare a stock solution of your this compound derivative in DMSO.

    • Prepare your assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX, a phosphodiesterase inhibitor).

    • Prepare serial dilutions of the this compound derivative in the assay buffer. A common concentration to use for optimization is the EC80.

  • Agonist Stimulation:

    • Remove the culture medium from the cells.

    • Add the this compound derivative dilutions to the wells.

    • Incubate the plate at room temperature for a series of time points (e.g., 15, 30, 45, 60, 90, and 120 minutes).

  • Cell Lysis and Detection:

    • At the end of each incubation period, add the HTRF lysis buffer and detection reagents (Eu-cAMP and ULight-anti-cAMP) according to the manufacturer's instructions.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible plate reader.

    • Calculate the HTRF ratio and plot the signal against the incubation time.

    • The optimal incubation time is the point at which the signal is maximal and stable before it begins to decline due to potential receptor desensitization.

Protocol 2: Radioligand Binding Assay to Determine Binding Kinetics

This protocol describes a competition association assay to determine the association (kon) and dissociation (koff) rates of an unlabeled this compound derivative.

  • Membrane Preparation:

    • Prepare cell membranes from HEK293 cells overexpressing the A2AAR.

  • Assay Setup:

    • In a 96-well plate, add assay buffer (e.g., 25 mM Tris-HCl, 5 mM MgCl2, 0.1% CHAPS, pH 7.4).

    • Add a known concentration of a suitable A2AAR radioligand (e.g., [3H]ZM241385).

    • Add your unlabeled this compound derivative at a concentration approximately 10-fold its Ki value.

  • Incubation:

    • Initiate the binding reaction by adding the cell membrane preparation to the wells.

    • Incubate the plate at 25°C with shaking.

    • The amount of radioligand bound to the receptor is measured at different time intervals over a period of up to 3 hours.[5]

  • Filtration and Detection:

    • At each time point, rapidly harvest the contents of the wells onto glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the specific binding of the radioligand over time.

    • Fit the data to the "kinetics of competitive binding" model using appropriate software (e.g., GraphPad Prism) to determine the kon and koff values for the this compound derivative. The residence time (RT) can then be calculated as 1/koff.

Quantitative Data Summary

Table 1: Example Incubation Times from A2AAR Assay Protocols

Assay TypeLigand TypeIncubation TimeTemperatureReference
cAMP Functional AssayAgonist30 minutesRoom Temp[2]
cAMP Functional AssayAgonist45 minutes37°C[5]
Radioligand BindingAgonist120 minutesRoom Temp[4]
Radioligand BindingAntagonist60 minutes25°C[3]
Competition BindingAgonist90 minutes22°C[8]

Visualizations

GPCR_Signaling_Pathway cluster_membrane Cell Membrane A2AAR A2A Adenosine Receptor G_Protein Gs Protein (α, β, γ subunits) A2AAR->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts Ligand This compound (Agonist) Ligand->A2AAR Binds to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., vasodilation, anti-inflammatory effects) PKA->Response Phosphorylates targets leading to

Caption: A2A Adenosine Receptor Gs signaling pathway.

Assay_Workflow Start Start Seed_Cells Seed A2AAR-expressing cells in microplate Start->Seed_Cells Incubate_Overnight Incubate overnight Seed_Cells->Incubate_Overnight Prepare_Reagents Prepare this compound and assay reagents Incubate_Overnight->Prepare_Reagents Add_Ligand Add ligand to cells Prepare_Reagents->Add_Ligand Incubate Incubate for defined time (Optimization Step) Add_Ligand->Incubate Add_Detection Add detection reagents (e.g., HTRF) Incubate->Add_Detection Incubate_Detection Incubate for detection Add_Detection->Incubate_Detection Read_Plate Read plate on plate reader Incubate_Detection->Read_Plate Analyze_Data Analyze data and determine optimal time Read_Plate->Analyze_Data End End Analyze_Data->End Troubleshooting_Logic Start Assay Issue (e.g., Low Signal) Check_Time Is Incubation Time Optimized? Start->Check_Time Check_Ligand Is Ligand Active? Check_Time->Check_Ligand Yes Solution_Time Perform Time-Course Experiment Check_Time->Solution_Time No Check_Cells Are Cells/Receptor Expression OK? Check_Ligand->Check_Cells Yes Solution_Ligand Use Fresh Ligand/ Verify Concentration Check_Ligand->Solution_Ligand No Check_Reagents Are Detection Reagents OK? Check_Cells->Check_Reagents Yes Solution_Cells Check Cell Passage/ Confirm Expression Check_Cells->Solution_Cells No Solution_Reagents Prepare Fresh Reagents/Check Kit Check_Reagents->Solution_Reagents No Success Problem Resolved Solution_Time->Success Solution_Ligand->Success Solution_Cells->Success Solution_Reagents->Success

References

Technical Support Center: Troubleshooting Low Potency of 2-Hydrazinyl-adenosine in Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are using 2-Hydrazinyl-adenosine in functional assays and encountering lower than expected potency. This guide provides troubleshooting tips and frequently asked questions (FAQs) to help identify and resolve common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a purine (B94841) nucleoside analog.[1] Its derivatives have been shown to act as potent agonists for the A2A adenosine (B11128) receptor.[2] The A2A adenosine receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to a Gs protein, stimulating adenylyl cyclase and leading to an increase in intracellular cyclic AMP (cAMP).[3][4]

Q2: What are the typical functional assays used to determine the potency of this compound?

The most common functional assay for A2A receptor agonists like this compound is the measurement of intracellular cAMP accumulation in a cell line engineered to express the A2A receptor, such as HEK293 cells.[5][6] Other methods include label-free whole-cell impedance-based assays.[7]

Q3: What could be the reason for observing low potency of this compound in my functional assay?

Several factors can contribute to the low potency of this compound in functional assays. These can be broadly categorized into issues with the compound itself, the assay conditions, and the cells used in the experiment. This support center provides a detailed troubleshooting guide to address these potential issues.

Troubleshooting Guide

Low potency of this compound can manifest as a rightward shift in the dose-response curve, a lower than expected maximum response, or a complete lack of activity. The following sections provide a step-by-step guide to troubleshoot these issues.

Compound Integrity and Preparation

Issue: The compound may have degraded or been improperly prepared.

Troubleshooting Steps:

  • Verify Compound Quality: Ensure the purity and identity of your this compound stock. If possible, obtain a fresh batch from a reputable supplier.

  • Proper Storage: Store the solid compound and stock solutions as recommended by the supplier, typically at -20°C or -80°C and protected from light and moisture.[5]

  • Solubility Issues: this compound is sparingly soluble in water and methanol, and slightly soluble in DMSO with heating.[8]

    • Prepare a high-concentration stock solution in 100% DMSO.

    • When preparing working dilutions, dilute the DMSO stock in the assay buffer immediately before use.

    • Ensure the final DMSO concentration in the assay is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

  • Avoid Freeze-Thaw Cycles: Aliquot the stock solution into single-use vials to minimize repeated freezing and thawing.

dot

cluster_prep Compound Preparation Workflow start Start: Solid Compound dissolve Dissolve in 100% DMSO to create stock solution start->dissolve aliquot Aliquot into single-use vials dissolve->aliquot store Store at -20°C or -80°C aliquot->store dilute Dilute in assay buffer for working solution store->dilute Before experiment end Ready for Assay dilute->end

Figure 1: Recommended workflow for preparing this compound for functional assays.

Assay Conditions

Issue: Suboptimal assay conditions can lead to a reduced signal and apparent low potency.

Troubleshooting Steps:

  • Presence of Endogenous Adenosine: Cells can release adenosine, which can activate the A2A receptor and desensitize it to the addition of your compound.

    • Include Adenosine Deaminase (ADA): Add adenosine deaminase (ADA) to the assay buffer to degrade any endogenous adenosine.[7][8] The presence of ADA can enhance the response to A2A receptor agonists.[2][9]

  • cAMP Degradation: Phosphodiesterases (PDEs) in the cells will degrade cAMP, reducing the measured signal.

    • Use a PDE Inhibitor: Include a broad-spectrum PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), in the assay buffer to prevent cAMP degradation.[10]

  • Incubation Time: The incubation time with the compound may not be optimal.

    • Time-Course Experiment: Perform a time-course experiment to determine the optimal incubation time for maximal cAMP production.

  • Serum in Media: Components in serum can sometimes interfere with GPCR assays.

    • Serum-Free Media: If possible, perform the final compound addition and incubation in serum-free media.

dot

cluster_assay Key Assay Components A2AR A2A Receptor Gs Gs Protein A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PDE Phosphodiesterase (PDE) cAMP->PDE Degraded by AMP AMP PDE->AMP ADA Adenosine Deaminase (ADA) EndoAdo Endogenous Adenosine ADA->EndoAdo Degrades EndoAdo->A2AR Activates & Desensitizes Agonist This compound Agonist->A2AR Activates IBMX IBMX (PDE Inhibitor) IBMX->PDE Inhibits

Figure 2: Signaling pathway of A2A adenosine receptor activation and points of experimental intervention.

Cell-Based Issues

Issue: The cells used in the assay may not be responding optimally.

Troubleshooting Steps:

  • Cell Line Verification: Confirm that your cell line indeed expresses the human A2A adenosine receptor at sufficient levels.[11] This can be checked by Western blot or by using a well-characterized potent A2A agonist as a positive control.

  • Cell Density: The number of cells seeded per well can impact the assay window.

    • Optimize Seeding Density: Perform an experiment with varying cell densities to find the optimal number of cells that gives the best signal-to-background ratio.

  • Receptor Desensitization: Prolonged exposure to agonists can lead to receptor desensitization and downregulation.

    • Minimize Exposure: Be mindful of pre-incubation times and potential sources of adenosine in the culture media.

  • Mycoplasma Contamination: Mycoplasma contamination can affect cell health and signaling pathways. Regularly test your cell cultures for mycoplasma.

Quantitative Data Summary

ParameterCompound/ReagentTypical Concentration/ValueReference(s)
Agonist Potency NECA (non-selective agonist)EC50: ~2.75 x 10⁻⁸ M[4]
CGS-21680 (A2A selective agonist)EC50: Varies with assay[7][8]
PDE Inhibitor IBMX0.5 mM[10]
Enzyme Adenosine Deaminase (ADA)0.8 U/mL[7][8]
Solvent Limit DMSO< 0.5% (v/v)

Experimental Protocols

Key Experiment: cAMP Accumulation Assay

This protocol is a general guideline for a cAMP accumulation assay using a commercially available kit (e.g., HTRF, LANCE) in HEK293 cells stably expressing the human A2A adenosine receptor.

Materials:

  • HEK293 cells expressing human A2A adenosine receptor

  • Cell culture medium (e.g., DMEM/F12)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • This compound

  • Reference A2A agonist (e.g., CGS-21680)

  • Adenosine deaminase (ADA)

  • IBMX

  • cAMP detection kit

  • White opaque 96-well or 384-well plates

Protocol:

  • Cell Seeding:

    • The day before the assay, seed the HEK293-A2A cells into the assay plate at the optimized density.

    • Incubate overnight at 37°C in a CO₂ incubator.

  • Compound Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in assay buffer to create a concentration-response curve. Include a vehicle control (assay buffer with the same final DMSO concentration).

  • Assay Procedure:

    • On the day of the assay, remove the culture medium from the cells.

    • Wash the cells once with assay buffer.

    • Add assay buffer containing ADA and IBMX to each well and incubate for a short period (e.g., 30 minutes) at room temperature.

    • Add the different concentrations of this compound or the reference agonist to the wells.

    • Incubate for the optimized duration at room temperature.

  • cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your specific cAMP detection kit.

  • Data Analysis:

    • Plot the cAMP signal against the logarithm of the agonist concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.

dot

cluster_workflow cAMP Assay Workflow seed 1. Seed HEK293-A2A cells in assay plate incubate1 2. Incubate overnight seed->incubate1 wash 4. Wash cells with assay buffer incubate1->wash prepare 3. Prepare compound dilutions add_compound 6. Add compound dilutions prepare->add_compound add_reagents 5. Add assay buffer with ADA and IBMX wash->add_reagents add_reagents->add_compound incubate2 7. Incubate for optimized time add_compound->incubate2 detect 8. Lyse cells and detect cAMP incubate2->detect analyze 9. Analyze data (EC50, Emax) detect->analyze

References

impact of serum components on 2-Hydrazinyl-adenosine activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing 2-Hydrazinyl-adenosine and other adenosine (B11128) analogs, with a focus on the impact of serum components on experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound shows reduced potency in serum-containing media compared to serum-free media. Why is this happening?

A1: This is a common observation for many small molecule compounds. The reduction in potency in the presence of serum can be attributed to several factors:

  • Protein Binding: this compound may bind to serum proteins, particularly albumin. This binding reduces the concentration of the free, unbound compound available to interact with its target receptor, leading to a perceived decrease in potency.

  • Enzymatic Degradation: Serum contains various enzymes that can metabolize or degrade this compound, reducing its effective concentration over time.

  • Non-Specific Binding: The compound may non-specifically bind to other components within the serum, further reducing its bioavailability.

Troubleshooting Steps:

  • Quantify Serum Protein Binding: Perform a serum protein binding assay to determine the fraction of this compound that is bound. This will help you calculate the free concentration of the compound in your experiments.

  • Assess Stability: Evaluate the stability of this compound in serum-containing media over the time course of your experiment. This can be done using techniques like HPLC or LC-MS.

  • Use Serum-Reduced or Serum-Free Conditions: If experimentally feasible, conduct your assays in serum-reduced or serum-free media to minimize these effects. If serum is required for cell health, consider reducing the serum concentration or using a defined, serum-free media supplement.

  • Increase Compound Concentration: If the extent of serum binding is known, you may be able to compensate by increasing the total concentration of this compound to achieve the desired free concentration.

Q2: I am observing high variability in my results when using different batches of serum. What could be the cause?

A2: Batch-to-batch variability in serum is a well-documented issue. The composition of serum, including protein concentrations, growth factors, and endogenous molecules, can differ between lots. This variability can affect the activity of this compound in several ways:

  • Varying Protein Content: Different serum batches can have slightly different concentrations of proteins like albumin, leading to inconsistent levels of drug binding.

  • Presence of Endogenous Ligands: Serum can contain endogenous adenosine or other molecules that may interact with adenosine receptors, potentially competing with this compound.

  • Differences in Enzyme Activity: The activity of metabolic enzymes can vary between serum batches, leading to different rates of compound degradation.

Troubleshooting Steps:

  • Lot Qualification: Test each new batch of serum to ensure consistent results with your assay.

  • Use a Single Lot: For a given set of experiments, use a single, large lot of serum to minimize variability.

  • Heat Inactivation: Heat-inactivating the serum (typically at 56°C for 30 minutes) can help to denature some enzymes and reduce variability, but be aware that this can also affect other serum components.

  • Consider Defined Media: For maximum consistency, transitioning to a chemically defined, serum-free medium is the most effective solution.

Q3: How can I determine if this compound is binding to serum proteins?

A3: Several methods can be used to assess serum protein binding. A common and reliable technique is Equilibrium Dialysis . In this method, a semi-permeable membrane separates a chamber containing the compound in serum from a chamber with buffer. Only the unbound compound can pass through the membrane. By measuring the concentration of the compound in both chambers at equilibrium, the percentage of protein binding can be calculated. Other methods include ultrafiltration and surface plasmon resonance (SPR).

Q4: What is the likely signaling pathway activated by this compound?

A4: this compound and its derivatives are known to be potent agonists of the A2A adenosine receptor.[1][2] The A2A receptor is a Gs protein-coupled receptor (GPCR). Upon agonist binding, the Gs alpha subunit activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[3][4] This increase in intracellular cAMP activates protein kinase A (PKA), which then phosphorylates various downstream targets to elicit a cellular response.

Quantitative Data Summary

Table 1: Binding Affinities of Selected Adenosine Receptor Agonists

CompoundReceptor TargetBinding Affinity (Ki)SpeciesReference
2-[N'-[3-(4-nitrophenyl)allylidene] hydrazinoadenosineA2A23 nMRat[1]
CGS21680A2A15-29 nMHuman/Rat[5]
NECAA1/A2A0.4-14 nMHuman/Rat[5]
2-Cl-IB-MECAA30.3-1 nMHuman[6]

Experimental Protocols

Protocol 1: Assessing the Impact of Serum on this compound Activity using a cAMP Accumulation Assay

This protocol is designed to determine the functional potency (EC50) of this compound in the presence and absence of serum.

Materials:

  • Cells expressing the A2A adenosine receptor (e.g., HEK293-A2A)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • This compound

  • Forskolin (optional, for Gi-coupled receptor assays)

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed A2A receptor-expressing cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Serum Starvation (Optional but Recommended): The following day, replace the growth medium with serum-free medium and incubate for 2-4 hours to reduce basal signaling.

  • Preparation of Compound Dilutions: Prepare a serial dilution of this compound in both serum-free medium and medium containing the desired concentration of FBS (e.g., 10%).

  • Cell Treatment:

    • Add a PDE inhibitor (e.g., IBMX) to all wells to prevent cAMP degradation.

    • Add the prepared dilutions of this compound to the respective wells. Include a vehicle control (medium with or without serum, but no compound).

    • Incubate for the time specified by the cAMP assay kit manufacturer (typically 15-60 minutes) at 37°C.

  • cAMP Measurement: Lyse the cells and measure intracellular cAMP levels according to the instructions of your chosen cAMP assay kit.[7]

  • Data Analysis:

    • Plot the cAMP concentration against the logarithm of the this compound concentration for both the serum-free and serum-containing conditions.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values for each condition.

    • A rightward shift in the dose-response curve and a higher EC50 value in the presence of serum indicates a reduction in potency.

Protocol 2: Determination of this compound Serum Protein Binding by Equilibrium Dialysis

Materials:

  • Equilibrium dialysis device (e.g., RED device)

  • Semi-permeable membrane (with a molecular weight cutoff that retains proteins but allows the free drug to pass)

  • Human or other species' serum

  • Phosphate-buffered saline (PBS), pH 7.4

  • This compound

  • Analytical system for quantification (e.g., LC-MS/MS)

Procedure:

  • Preparation: Prepare a solution of this compound in serum at a known concentration.

  • Dialysis Setup:

    • Add the serum-compound mixture to one chamber of the dialysis unit.

    • Add an equal volume of PBS to the other chamber.

  • Equilibration: Incubate the dialysis unit at 37°C on a shaker for a sufficient time to reach equilibrium (typically 4-24 hours). The exact time should be determined empirically.

  • Sample Collection: After incubation, carefully collect samples from both the serum chamber and the buffer chamber.

  • Quantification: Determine the concentration of this compound in both samples using a validated analytical method like LC-MS/MS.

  • Calculation:

    • The concentration in the buffer chamber represents the free (unbound) drug concentration.

    • The concentration in the serum chamber represents the total (bound + unbound) drug concentration.

    • Calculate the percentage of protein binding using the following formula: % Bound = [(Total Concentration - Free Concentration) / Total Concentration] * 100

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane A2A_R A2A Receptor G_protein Gs Protein A2A_R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Activates Two_Hydrazinyl_Adenosine This compound Two_Hydrazinyl_Adenosine->A2A_R Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates

Caption: Signaling pathway of this compound via the A2A receptor.

Experimental_Workflow cluster_prep Preparation cluster_assay Cell-Based Assay cluster_analysis Data Analysis A1 Prepare this compound in Serum-Free Medium B1 Treat A2A-expressing cells A1->B1 A2 Prepare this compound in Serum-Containing Medium A2->B1 B2 Incubate and lyse cells B1->B2 B3 Measure cAMP levels B2->B3 C1 Generate Dose-Response Curves B3->C1 C2 Calculate EC50 values C1->C2 C3 Compare potency with and without serum C2->C3

Caption: Workflow for assessing serum impact on this compound activity.adenosine activity.

References

quality control measures for synthetic 2-Hydrazinyl-adenosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control measures for synthetic 2-Hydrazinyl-adenosine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a synthetic derivative of the nucleoside adenosine (B11128). It serves as a key intermediate in the synthesis of various biologically active compounds, including potent and selective coronary vasodilators. It is also identified as a process-related impurity in the manufacturing of drugs like Regadenoson.[1][2]

Q2: What are the critical quality attributes of this compound that I should be aware of?

A2: The critical quality attributes for this compound include its identity, purity, impurity profile, and stability. Ensuring these attributes meet specifications is crucial for the successful synthesis of the final active pharmaceutical ingredient (API) and for regulatory compliance.

Q3: How should I properly store synthetic this compound?

A3: this compound should be stored in a freezer at -20°C for long-term stability.[3] It is also noted to be moisture-sensitive, so it should be kept in a tightly sealed container in a dry environment.[2]

Q4: What are the common impurities that can be found in synthetic this compound?

A4: Impurities in synthetic this compound can originate from the starting materials, by-products of the synthesis, or degradation. Common impurities for adenosine analogs can include structurally related compounds (e.g., isomers, unreacted starting materials), degradation products (e.g., adenine, inosine (B1671953) from hydrolysis), and residual solvents used in the manufacturing process.[4]

Q5: Which analytical techniques are most suitable for the quality control of this compound?

A5: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for assessing the purity and impurity profile of this compound.[4] Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the compound's structure, and Mass Spectrometry (MS) is a powerful tool for identifying and characterizing impurities, especially at trace levels.[3][5]

Troubleshooting Guides

HPLC Analysis Issues

Q: I am observing peak tailing in my HPLC chromatogram for this compound. What could be the cause and how can I resolve it?

A: Peak tailing can be caused by several factors. Here's a systematic approach to troubleshoot this issue:

  • Column Overload: The sample concentration may be too high. Try diluting your sample and reinjecting.

  • Secondary Interactions: The highly polar nature of this compound can lead to interactions with residual silanols on the HPLC column.

    • Solution: Use a mobile phase with a lower pH (if the compound is stable) or add a competitive amine (e.g., triethylamine) to the mobile phase to block silanol (B1196071) interactions.

  • Column Degradation: The column may be nearing the end of its lifespan.

    • Solution: Flush the column with a strong solvent or replace it if the problem persists.

Q: My retention times for this compound are inconsistent between injections. What should I check?

A: Fluctuating retention times are often indicative of issues with the HPLC system or mobile phase preparation.

  • System Leaks: Check for any leaks in the pump, injector, or fittings. Even a small leak can cause pressure fluctuations and affect retention times.

  • Mobile Phase Composition: Ensure the mobile phase is prepared accurately and consistently. If using a gradient, ensure the pump's mixing performance is optimal.

  • Column Equilibration: The column may not be fully equilibrated with the mobile phase between injections. Increase the equilibration time.

  • Temperature Fluctuations: Ensure the column oven is maintaining a stable temperature, as temperature can significantly impact retention times.

Q: I am seeing extraneous or "ghost" peaks in my chromatogram. What is the likely source?

A: Ghost peaks are typically due to contamination in the HPLC system or the sample.

  • Injector Contamination: Flush the injector with a strong solvent to remove any residual compounds from previous injections.

  • Contaminated Mobile Phase: Use high-purity solvents and freshly prepared mobile phase. Water is a common source of contamination in reversed-phase HPLC.[6]

  • Carryover from Previous Injections: Implement a needle wash step in your injection sequence or inject a blank solvent run to clean the system.

Data Presentation

Table 1: Typical Quality Control Specifications for this compound

ParameterAcceptance CriteriaAnalytical Method
Appearance Off-white to brown solidVisual Inspection
Identity Conforms to the reference standard spectrum¹H NMR, ¹³C NMR
Purity (by HPLC) ≥ 98.0%RP-HPLC
Individual Impurity (by HPLC) ≤ 0.5%RP-HPLC
Total Impurities (by HPLC) ≤ 1.5%RP-HPLC
Water Content ≤ 1.0%Karl Fischer Titration
Residual Solvents Meets ICH Q3C limitsGas Chromatography (GC)

Table 2: Representative Stability Data for this compound under Accelerated Conditions (40°C/75% RH)

Time PointPurity (by HPLC)Total Impurities (by HPLC)Appearance
Initial 99.5%0.5%Off-white solid
1 Month 99.2%0.8%Off-white solid
3 Months 98.8%1.2%Light yellow solid
6 Months 98.1%1.9%Yellow solid

Experimental Protocols

Protocol: Purity Determination of this compound by RP-HPLC

1. Objective: To determine the purity of this compound and quantify its impurities using a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection.

2. Materials and Reagents:

  • This compound sample

  • Reference standard of this compound

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium Acetate (reagent grade)

  • Water (HPLC grade)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

3. Chromatographic Conditions:

  • Mobile Phase A: 20 mM Ammonium Acetate in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 40% B

    • 25-30 min: 40% to 5% B

    • 30-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 260 nm

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Standard Solution (0.1 mg/mL): Accurately weigh and dissolve approximately 10 mg of the this compound reference standard in 100 mL of a 50:50 mixture of water and methanol.

  • Sample Solution (0.5 mg/mL): Accurately weigh and dissolve approximately 25 mg of the this compound sample in 50 mL of a 50:50 mixture of water and methanol.

5. Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Inject a blank (diluent) to ensure a clean baseline.

  • Inject the standard solution six times to check for system suitability (RSD of peak area should be ≤ 2.0%).

  • Inject the sample solution in duplicate.

  • Identify the peaks in the sample chromatogram by comparing their retention times with the standard.

  • Calculate the purity of the sample using the area normalization method. The percentage purity is calculated as the area of the main peak divided by the total area of all peaks, multiplied by 100.

Visualizations

Quality_Control_Workflow cluster_0 Incoming Material cluster_1 Initial Quality Control cluster_2 Decision cluster_3 Disposition raw_material Receipt of Synthetic This compound sampling Sampling raw_material->sampling appearance Appearance Check sampling->appearance identity Identity Confirmation (NMR, MS) sampling->identity purity Purity & Impurity Analysis (HPLC) sampling->purity water Water Content (Karl Fischer) sampling->water decision Meets Specifications? appearance->decision identity->decision purity->decision water->decision release Release for Further Manufacturing decision->release Yes reject Reject and Investigate decision->reject No

Caption: Quality control workflow for incoming this compound.

HPLC_Troubleshooting_Logic cluster_peak_shape Peak Shape Problems cluster_retention_time Retention Time Issues cluster_baseline Baseline Problems start HPLC Issue Observed peak_tailing Peak Tailing start->peak_tailing peak_fronting Peak Fronting start->peak_fronting split_peaks Split Peaks start->split_peaks rt_drift Retention Time Drift start->rt_drift no_peaks No Peaks start->no_peaks noisy_baseline Noisy Baseline start->noisy_baseline drifting_baseline Drifting Baseline start->drifting_baseline sol1 Check for column overload peak_tailing->sol1 sol2 Adjust mobile phase pH peak_tailing->sol2 sol3 Replace column peak_tailing->sol3 sol4 Check for leaks rt_drift->sol4 sol5 Ensure proper column equilibration rt_drift->sol5 sol6 Check temperature stability rt_drift->sol6 sol7 Degas mobile phase noisy_baseline->sol7 sol8 Clean detector cell noisy_baseline->sol8

Caption: Logical troubleshooting tree for common HPLC issues.

References

strategies to reduce variability in 2-Hydrazinyl-adenosine experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Hydrazinyl-adenosine and its derivatives. Our aim is to help you reduce variability and achieve more consistent and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary uses?

A1: this compound is a synthetic intermediate used for creating potent and selective coronary vasodilators.[1][2] It is a derivative of adenosine (B11128), a naturally occurring purine (B94841) nucleoside, and its derivatives are often designed as agonists for adenosine receptors, particularly the A2A subtype.[3]

Q2: How should I store and handle this compound?

A2: this compound is a solid that is sensitive to moisture.[1] It should be stored sealed in a dry environment at 2-8°C.[1] For long-term storage, keeping it in a freezer at -20°C is also recommended.[4]

Q3: What are the solubility properties of this compound?

A3: The solubility of this compound is limited in aqueous solutions. It is slightly soluble in DMSO (with heating), and sparingly soluble in methanol (B129727) and water (with heating and sonication).[1] It is crucial to ensure complete dissolution before preparing serial dilutions for your experiments to avoid variability.

Q4: How do I prepare a stock solution of this compound?

A4: Due to its solubility profile, it is recommended to first dissolve this compound in a small amount of 100% DMSO to create a high-concentration stock solution. You can then perform serial dilutions in your assay buffer or cell culture medium. Be mindful of the final DMSO concentration in your assay, as high concentrations can affect cell viability and enzyme activity. It is advisable to keep the final DMSO concentration below 0.5%.

Q5: Are there known off-target effects for this compound or related adenosine analogs?

Troubleshooting Guide

Issue 1: High variability between experimental replicates.

  • Potential Cause A: Incomplete Solubilization.

    • Question: Have you ensured that the this compound is fully dissolved in your stock solution?

    • Solution: Given its limited solubility, any undissolved particles can lead to inconsistent concentrations in your dilutions.[1] After dissolving in DMSO, visually inspect the stock solution for any precipitate. Gentle heating or sonication may be required. Before making dilutions, centrifuge the stock solution at high speed and use the supernatant.

  • Potential Cause B: Compound Instability.

    • Question: Are you preparing fresh dilutions for each experiment?

    • Solution: this compound is moisture-sensitive, and its stability in aqueous solutions over time may be limited.[1] It is best practice to prepare fresh dilutions from your DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.

  • Potential Cause C: Inconsistent Cell Seeding.

    • Question: Are your cells seeded uniformly across the plate?

    • Solution: Uneven cell density will lead to variability in receptor expression and signal output. Ensure you have a homogenous cell suspension before plating and use proper pipetting techniques to avoid disturbing the cells after plating.

  • Potential Cause D: Edge Effects in Microplates.

    • Question: Are you observing higher variability in the outer wells of your microplate?

    • Solution: The outer wells are more prone to evaporation, which can change the concentration of media components and your test compound. To mitigate this, fill the outer wells with sterile water or PBS and do not use them for experimental samples.

Issue 2: Low or no signal in a functional assay (e.g., cAMP accumulation).

  • Potential Cause A: Insufficient Receptor Expression.

    • Question: Does your cell line express a sufficient number of A2A adenosine receptors?

    • Solution: Confirm the expression level of the target receptor in your chosen cell line (e.g., HEK293 or CHO cells).[7] For transiently transfected cells, optimize transfection efficiency.

  • Potential Cause B: Degradation of cAMP.

    • Question: Are you using a phosphodiesterase (PDE) inhibitor in your assay?

    • Solution: Intracellular cAMP is rapidly degraded by PDEs. Including a PDE inhibitor, such as IBMX or rolipram, in your assay buffer is essential to allow for the accumulation of a measurable cAMP signal.[8]

  • Potential Cause C: Low Compound Potency or Efficacy.

    • Question: Are you using an appropriate concentration range for this compound?

    • Solution: While derivatives can be potent, the specific compound you are using may have a higher EC50 value than anticipated.[3] Perform a wide dose-response curve (e.g., from 10 nM to 100 µM) to determine the optimal concentration range.

Issue 3: Inconsistent results between different experimental days.

  • Potential Cause A: Variation in Cell Health and Passage Number.

    • Question: Are you using cells that are healthy, in the logarithmic growth phase, and within a consistent passage number range?

    • Solution: Cell signaling can be affected by cell confluency, passage number, and overall health. Maintain a consistent cell culture practice, using cells at ~80% confluency and avoiding high passage numbers.

  • Potential Cause B: Reagent Variability.

    • Question: Are you using the same lots of reagents (e.g., serum, media, assay kits) for all experiments?

    • Solution: Lot-to-lot variability in reagents can be a significant source of experimental inconsistency. If possible, purchase reagents in larger batches and qualify each new lot before use in critical experiments.

Quantitative Data

The following tables summarize binding affinity data for various this compound derivatives and other common adenosine receptor ligands. This data can serve as a reference for expected potencies.

Table 1: Binding Affinity (Ki) of this compound Derivatives at Human Adenosine Receptors.

CompoundA2A Receptor Ki (nM)A1 Receptor Ki (nM)
Derivative 23 1.8>1000
Derivative 42 6.3>1000
Derivative 24 6.4>1000
Derivative 30 20>1000
Derivative 31 67>1000
Derivative 35 10004.5
Data extracted from radioligand binding assays on new structural derivatives of this compound.[3]

Table 2: Binding Affinity (Ki) of Standard Adenosine Receptor Ligands.

LigandReceptor SubtypeKi (nM)
ZM241385 (Antagonist) Human A2A0.4 ± 0.03
NECA (Agonist) Human A2A14 ± 1
CGS21680 (Agonist) Human A2A27 ± 2
Adenosine (Endogenous Agonist) Human A2A180 ± 30
Data represents a compilation from various binding studies and serves as a general reference.[7]

Experimental Protocols

Protocol 1: A2A Adenosine Receptor Radioligand Binding Assay

This protocol is adapted from methodologies used for determining the binding affinity of adenosine receptor ligands.[3][7]

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing the human A2A adenosine receptor to ~80-90% confluency.

    • Harvest cells and wash with ice-cold PBS.

    • Homogenize cells in a lysis buffer (e.g., 25 mM Tris-HCl, pH 7.4, 5 mM MgCl2) and centrifuge at 100,000 x g for 20 minutes at 4°C.

    • Resuspend the membrane pellet in fresh buffer, repeat the homogenization and centrifugation step.

    • Resuspend the final pellet in buffer containing adenosine deaminase (ADA) to remove endogenous adenosine.

    • Determine protein concentration using a BCA assay and store membrane aliquots at -80°C.

  • Displacement Assay:

    • In a 96-well plate, add membrane aliquots (e.g., 20 µg of protein per well).

    • Add a constant concentration of a radiolabeled A2A antagonist (e.g., [3H]-ZM241385 at ~5 nM).

    • Add varying concentrations of the unlabeled test compound (e.g., this compound derivative) across a range of 11 concentrations.

    • For non-specific binding control wells, add a high concentration of a known A2A agonist (e.g., 100 µM CGS21680).

    • Incubate the plate for 2 hours at 4°C to reach equilibrium.

    • Harvest the membranes onto filter mats using a cell harvester and wash with ice-cold buffer.

    • Allow filters to dry, then add scintillation cocktail and count radioactivity using a scintillation counter.

  • Data Analysis:

    • Analyze the data using non-linear regression to fit a one-site competition curve.

    • Calculate the IC50 value, which is the concentration of the test compound that displaces 50% of the radioligand.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Cell-Based cAMP Functional Assay

This protocol outlines a typical procedure for measuring cAMP accumulation in response to A2A receptor activation.[7][9]

  • Cell Culture and Plating:

    • Culture HEK293 cells expressing the human A2A receptor in their recommended growth medium.

    • Harvest cells and resuspend them in stimulation buffer (e.g., HBSS with 0.1% BSA, pH 7.4).

    • Plate cells into a 384-well white microplate at an optimized density (e.g., 2,500 cells per well).

  • Compound Treatment:

    • Prepare a stock solution of a phosphodiesterase inhibitor (e.g., 100 mM IBMX in DMSO). Dilute it into the stimulation buffer to a final working concentration (e.g., 500 µM).

    • Prepare serial dilutions of your this compound compound in the stimulation buffer containing the PDE inhibitor.

    • Add the compound dilutions to the cells and incubate for a specified time (e.g., 30-60 minutes) at room temperature or 37°C.

  • cAMP Detection:

    • Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based kits) according to the manufacturer's instructions. These kits typically involve a competitive immunoassay principle.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Convert the raw assay signal (e.g., fluorescence ratio) for each sample to a cAMP concentration using the standard curve.

    • Plot the cAMP concentration against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Visualizations

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol A2A_R A2A Receptor G_Protein Gs Protein (α, β, γ) A2A_R->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA activates Response Cellular Response PKA->Response phosphorylates targets Ligand This compound (Agonist) Ligand->A2A_R binds

Caption: A2A Adenosine Receptor Signaling Pathway.

G cluster_prep Preparation Phase cluster_exp Experiment Phase cluster_analysis Analysis Phase Prep_Compound 1. Prepare this compound Stock & Dilutions Incubation 4. Add Compound to Cells & Incubate Prep_Compound->Incubation Prep_Cells 2. Culture & Plate Cells (e.g., HEK293-hA2AR) Prep_Cells->Incubation Prep_Reagents 3. Prepare Assay Buffers & Reagents (e.g., with PDE inhibitor) Prep_Reagents->Incubation Detection 5. Lyse Cells & Perform cAMP Detection Incubation->Detection Read 6. Read Plate (e.g., Fluorescence) Detection->Read Calculate 7. Calculate cAMP Concentration (vs. Standard Curve) Read->Calculate Plot 8. Plot Dose-Response Curve & Determine EC50 Calculate->Plot

Caption: General Workflow for a cAMP Functional Assay.

References

Navigating A2A Receptor Desensitization in 2-Hydrazinyl-adenosine Studies: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing 2-Hydrazinyl-adenosine and its analogs, which are potent agonists of the A2A adenosine (B11128) receptor, receptor desensitization presents a significant experimental challenge. This rapid decline in receptor responsiveness upon prolonged or repeated agonist exposure can confound experimental results and obscure the true pharmacological effects of these compounds. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you address and manage A2A receptor desensitization in your studies.

Frequently Asked Questions (FAQs)

Q1: What is A2A receptor desensitization and why is it a concern in my experiments with this compound?

A1: A2A receptor desensitization is a process where the receptor becomes less responsive to stimulation by an agonist, such as this compound, after an initial period of activation. This is a natural cellular protective mechanism to prevent overstimulation. For researchers, this means that prolonged incubation with your compound can lead to a diminished cellular response, such as decreased cyclic AMP (cAMP) production, which may be misinterpreted as low compound efficacy or lead to variability in your data. The A2A receptor can desensitize relatively quickly, with significant reductions in signaling observed in as little as 15-20 minutes in some cell systems.

Q2: What are the molecular mechanisms behind A2A receptor desensitization?

A2: Like many G protein-coupled receptors (GPCRs), A2A receptor desensitization is primarily driven by two key events.[1] First, upon agonist binding, the intracellular domains of the receptor are phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation increases the receptor's affinity for proteins called β-arrestins.[1] Second, the binding of β-arrestin to the phosphorylated receptor sterically hinders its interaction with the Gs protein, thereby uncoupling it from downstream signaling pathways like adenylyl cyclase activation and cAMP production.[1] This is known as homologous desensitization. Subsequently, β-arrestin can act as a scaffold protein to promote the internalization of the receptor from the cell surface into endosomes, further reducing the number of available receptors for activation.[1]

Q3: How can I determine if receptor desensitization is occurring in my experiments?

A3: A time-course experiment is the most direct way to assess desensitization. Measure the cellular response (e.g., cAMP accumulation) at multiple time points after the addition of a saturating concentration of this compound or a similar A2A agonist like CGS21680. A peak response followed by a gradual decline over time is a hallmark of desensitization. For example, studies have shown that the augmenting effect of the A2A agonist CGS21680 on neurotransmitter release can be lost after 20 minutes of continuous exposure.[2]

Troubleshooting Guide

Problem: Diminishing or inconsistent cellular response over time in a cAMP assay.

Possible Cause: A2A receptor desensitization due to continuous agonist exposure.

Solutions:

  • Optimize Agonist Incubation Time:

    • Recommendation: Perform a time-course experiment to identify the time point of maximal cAMP production before significant desensitization occurs. This is typically between 5 and 30 minutes for A2A agonists.

    • Protocol: See "Experimental Protocol 1: Time-Course Analysis of A2A Receptor Activation."

  • Implement an Intermittent Dosing Regimen:

    • Recommendation: Instead of continuous exposure, treat cells with the agonist for a short period, followed by a washout and recovery period before subsequent stimulation. This allows for receptor resensitization.

    • Protocol: See "Experimental Protocol 2: Intermittent Dosing and Resensitization Assay."

  • Utilize Positive Allosteric Modulators (PAMs):

    • Recommendation: Co-incubate your this compound analog with an A2A receptor PAM. PAMs bind to a different site on the receptor and can enhance the affinity and/or efficacy of the primary agonist.[3][4] This may allow you to use a lower concentration of the agonist, potentially reducing the rate and extent of desensitization.

    • Protocol: See "Experimental Protocol 3: Co-administration with a Positive Allosteric Modulator."

Problem: High basal cAMP levels in control wells, masking the agonist effect.

Possible Cause: Constitutive activity of the A2A receptor or presence of endogenous adenosine in the cell culture medium.

Solutions:

  • Include Adenosine Deaminase (ADA) in the Assay Buffer:

    • Recommendation: ADA is an enzyme that degrades adenosine, thereby reducing basal activation of the A2A receptor.

    • Implementation: Add ADA (typically 1-2 U/mL) to your assay buffer during cell pre-incubation and stimulation.

  • Use an Inverse Agonist for Baseline Correction:

    • Recommendation: In systems with high constitutive activity, an inverse agonist can be used to establish a true baseline by reducing receptor signaling below the basal level.

Quantitative Data Summary
ParameterConditionCell TypeTimeEffectReference
Desensitization Half-Life Continuous Agonist (NECA)NG108-15 cells15-20 min~50% reduction in adenylyl cyclase stimulation[5] (from initial search)
Desensitization Onset Continuous Agonist (CGS21680)Rat Nucleus Tractus Solitarius Slices20 minLoss of augmented serotonin (B10506) release[2]
PAM Effect on Agonist Affinity AEA061 + CGS21680CHO-hA2aR cell membranesN/A1.8-fold enhancement in receptor affinity[6]
PAM Effect on Agonist Efficacy AEA061 + AdenosineRat A2aRN/A11.5-fold enhancement in efficacy[7]
PAM Effect on Agonist Efficacy AEA061 + AdenosineHuman A2aRN/A2.8-fold enhancement in efficacy[7]

Experimental Protocols

Experimental Protocol 1: Time-Course Analysis of A2A Receptor Activation

Objective: To determine the optimal agonist incubation time that yields a maximal response before significant desensitization.

Methodology:

  • Cell Seeding: Plate cells expressing the A2A receptor at an appropriate density in a multi-well plate and culture overnight.

  • Pre-incubation: On the day of the experiment, wash the cells with serum-free medium or assay buffer and pre-incubate with a phosphodiesterase (PDE) inhibitor (e.g., 100 µM IBMX or 50 µM rolipram) for 30 minutes at 37°C to prevent cAMP degradation.

  • Agonist Stimulation: Add your this compound analog at a near-saturating concentration (e.g., EC80-EC90) to the wells.

  • Time Points: Incubate the plate at 37°C and terminate the reaction at various time points (e.g., 0, 5, 10, 15, 20, 30, 45, and 60 minutes).

  • cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a suitable assay kit (e.g., HTRF, AlphaScreen, or ELISA).

  • Data Analysis: Plot cAMP concentration against time to identify the peak of the response.

Experimental Protocol 2: Intermittent Dosing and Resensitization Assay

Objective: To mitigate desensitization by allowing for receptor recovery between agonist stimulations.

Methodology:

  • Initial Stimulation (Desensitization): Treat cells with the this compound analog for a period sufficient to induce desensitization (e.g., 30-60 minutes, determined from Protocol 1).

  • Washout: Carefully remove the agonist-containing medium and wash the cells three times with warm, serum-free medium to remove all traces of the agonist.

  • Recovery: Incubate the cells in fresh, agonist-free medium for varying periods (e.g., 0, 15, 30, 60, 90, and 120 minutes) at 37°C to allow for receptor resensitization.

  • Re-stimulation: After the recovery period, re-stimulate the cells with the same concentration of the this compound analog for the optimal duration determined in Protocol 1.

  • cAMP Measurement: Measure intracellular cAMP levels.

  • Data Analysis: Plot the percentage of response recovery (compared to the initial stimulation of naive cells) against the recovery time. This will provide the kinetics of receptor resensitization.

Experimental Protocol 3: Co-administration with a Positive Allosteric Modulator (PAM)

Objective: To reduce agonist-induced desensitization by using a lower agonist concentration in the presence of a PAM.

Methodology:

  • PAM Selection: Choose a known A2A receptor PAM, such as AEA061, or a compound identified from screening.

  • Dose-Response Curves:

    • Generate a dose-response curve for your this compound analog alone.

    • Generate dose-response curves for the agonist in the presence of several fixed concentrations of the PAM.

  • Pre-incubation: Pre-incubate the cells with the PAM (or vehicle control) for a short period (e.g., 15-30 minutes) before adding the agonist.

  • Agonist Stimulation: Add the this compound analog at various concentrations and incubate for the optimal duration.

  • cAMP Measurement: Measure intracellular cAMP levels.

  • Data Analysis: Compare the EC50 and Emax values of the agonist in the absence and presence of the PAM. A leftward shift in the dose-response curve and/or an increase in the maximal response indicates positive allosteric modulation. You can then select a lower, yet effective, concentration of your agonist for future experiments when used in combination with the PAM.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the concepts and protocols described, the following diagrams have been generated using the DOT language.

G A2A Receptor Signaling and Desensitization Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_desensitization Desensitization Pathway agonist 2-Hydrazinyl- adenosine A2AR A2A Receptor agonist->A2AR Binds to Gs Gs Protein A2AR->Gs Activates GRK GRK A2AR->GRK Recruits AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates response Cellular Response PKA->response A2AR_P Phosphorylated A2A Receptor GRK->A2AR_P Phosphorylates beta_arrestin β-Arrestin A2AR_P->beta_arrestin Binds beta_arrestin->Gs Blocks Gs coupling internalization Internalization beta_arrestin->internalization Promotes

Caption: A2A receptor signaling and desensitization pathway.

G Troubleshooting Workflow for A2A Receptor Desensitization start Start: Diminishing/Inconsistent Response q1 Is receptor desensitization occurring? start->q1 protocol1 Perform Time-Course Experiment (Protocol 1) q1->protocol1 Yes result1 Peak response followed by decline? protocol1->result1 solution1 Optimize Incubation Time: Use time of peak response result1->solution1 Yes other_issue Investigate other experimental factors (e.g., cell health, reagent quality) result1->other_issue No solution2 Implement Intermittent Dosing (Protocol 2) solution1->solution2 If further mitigation needed end End: Consistent & Reliable Data solution1->end solution3 Use Positive Allosteric Modulators (PAMs) (Protocol 3) solution2->solution3 Alternative/Combined Strategy solution2->end solution3->end other_issue->end

References

Technical Support Center: Optimizing Buffer Conditions for 2-Hydrazinyl-adenosine Binding

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing buffer conditions for 2-Hydrazinyl-adenosine binding assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

A1: this compound and its derivatives are primarily agonists for the A2A adenosine (B11128) receptor, a member of the G-protein coupled receptor (GPCR) family.[1][2] These compounds typically exhibit high affinity for the A2A receptor subtype.[1]

Q2: What are the key components of a binding buffer for a this compound binding assay?

A2: A typical binding buffer for a this compound assay, targeting the A2A adenosine receptor, will include a buffering agent (e.g., Tris-HCl or HEPES) to maintain a stable pH, salts (e.g., NaCl and MgCl2) to modulate ionic strength, and in the case of membrane preparations, a mild detergent to solubilize the receptor.

Q3: Why is pH important for the binding of this compound?

A3: pH is a critical factor as it can influence the ionization state of both the this compound molecule and the amino acid residues within the A2A receptor's binding pocket. Most binding assays for A2A receptors are performed at a pH of 7.4 or 7.5 to mimic physiological conditions.[3][4][5]

Q4: What is the role of salts like NaCl and MgCl2 in the binding buffer?

A4: Salts are included to maintain an appropriate ionic strength, which can affect protein conformation and ligand binding. Notably, Na+ ions can act as allosteric antagonists for the A2A receptor, potentially influencing the binding of agonists like this compound.[4] MgCl2 is often included as it can be important for maintaining the active conformation of the GPCR.[5][6]

Q5: When should I use detergents in my binding assay?

A5: Detergents are essential when working with membrane-bound receptors like the A2A adenosine receptor that have been extracted from the cell membrane.[7] Mild, non-ionic or zwitterionic detergents are preferred to solubilize the receptor while preserving its native structure and function.[8][9]

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound binding experiments.

Issue 1: High Non-Specific Binding

  • Symptom: The signal in the presence of a high concentration of an unlabeled competitor is a significant fraction of the total binding signal.

  • Possible Causes & Solutions:

    • Hydrophobic interactions: this compound may be binding to surfaces other than the receptor, such as the filter membrane or assay plate.

      • Solution: Pre-soak filters in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding. Including a low concentration of a mild detergent like Tween-20 (around 0.05%) or bovine serum albumin (BSA) in the wash buffer can also help.[10]

    • Inappropriate detergent concentration: If using membrane preparations, the detergent concentration may be too high, leading to micelle formation that can trap the ligand.

      • Solution: Optimize the detergent concentration. It should be above the critical micelle concentration (CMC) to solubilize the receptor but not so high as to cause excessive non-specific binding.

    • Radioligand issues (if applicable): The radiolabeled version of this compound may be impure or have degraded.

      • Solution: Check the purity of your radioligand. High purity is crucial for minimizing non-specific binding.[10]

Issue 2: Low or No Specific Binding

  • Symptom: The difference between total binding and non-specific binding is minimal or non-existent.

  • Possible Causes & Solutions:

    • Inactive receptor: The A2A receptor may be denatured or in an inactive conformation.

      • Solution: Ensure proper membrane preparation and storage at -80°C. Optimize buffer conditions, including pH and ionic strength, to maintain receptor stability. The inclusion of protease inhibitors during membrane preparation is also recommended.[4]

    • Incorrect buffer composition: The pH or ionic strength of the buffer may not be optimal for binding.

      • Solution: Systematically vary the pH (e.g., from 6.5 to 8.5) and salt concentration to find the optimal conditions. A common starting point is 50 mM Tris-HCl, pH 7.4.[3][5]

    • Insufficient incubation time: The binding reaction may not have reached equilibrium.

      • Solution: Perform a time-course experiment to determine the optimal incubation time for reaching equilibrium.

Issue 3: Poor Reproducibility

  • Symptom: Significant variability in results between replicate experiments.

  • Possible Causes & Solutions:

    • Inconsistent pipetting: Inaccurate or inconsistent pipetting of small volumes of ligand or receptor can lead to large variations.

      • Solution: Use calibrated pipettes and ensure proper pipetting technique.

    • Membrane aggregation: The membrane preparation may not be homogenous.

      • Solution: Ensure thorough homogenization of the membrane suspension before aliquoting. Vortexing the membrane preparation between additions to the assay plate can help maintain a uniform suspension.

    • Temperature fluctuations: Binding affinity can be temperature-dependent.

      • Solution: Maintain a constant and controlled temperature throughout the incubation period.[11]

Quantitative Data Summary

While specific data for this compound is limited, the following table summarizes typical buffer conditions used for A2A adenosine receptor binding assays, which can serve as a starting point for optimization.

Buffer ComponentTypical Concentration RangepHPurposeReferences
Buffering Agent
Tris-HCl25-50 mM7.4-7.5Maintain stable pH[3][4][5]
HEPES25 mM7.5Maintain stable pH[6]
Salts
NaCl100-500 mMModulate ionic strength, allosteric modulator[4][6]
MgCl21-10 mMDivalent cation, cofactor for G-protein coupling[5][6]
Detergents (for membrane preps)
CHAPS0.1% (w/v)Solubilize and stabilize receptor[12]
DDM0.025-2%Solubilize and stabilize receptor[4]
Additives
BSA0.1-0.5%Reduce non-specific binding[3]
Adenosine Deaminase1-3 U/mLDegrade endogenous adenosine[5]

Experimental Protocols

Protocol 1: Radioligand Binding Assay for A2A Adenosine Receptor

This protocol is a general guideline for a radioligand competition binding assay to determine the affinity of this compound for the A2A receptor.

  • Membrane Preparation:

    • Culture cells expressing the human A2A adenosine receptor (e.g., HEK-293 or CHO cells).

    • Harvest cells and resuspend in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).

    • Homogenize the cell suspension and centrifuge at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet with lysis buffer and resuspend in assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Binding Assay:

    • The assay is typically performed in a 96-well plate with a final volume of 100-200 µL.

    • To each well, add:

      • Membrane preparation (e.g., 10-20 µg of protein).

      • A fixed concentration of a suitable A2A receptor radioligand (e.g., [3H]-CGS21680 or [3H]-ZM241385).

      • Varying concentrations of unlabeled this compound (competitor).

      • For non-specific binding control wells, add a high concentration of a known A2A receptor agonist or antagonist (e.g., 10 µM NECA).

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes) with gentle agitation.

  • Termination and Detection:

    • Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in 0.3% PEI.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filters and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the log of the competitor concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the Ki (inhibition constant) for this compound using the Cheng-Prusoff equation.[13]

Visualizations

experimental_workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_detection Termination & Detection cluster_analysis Data Analysis cell_culture Cell Culture (A2A Receptor Expressing) harvest Harvest & Lyse Cells cell_culture->harvest centrifuge High-Speed Centrifugation harvest->centrifuge wash Wash & Resuspend Membranes centrifuge->wash protein_assay Determine Protein Concentration wash->protein_assay setup Set up 96-well Plate protein_assay->setup add_membranes Add Membranes setup->add_membranes add_radioligand Add Radioligand add_membranes->add_radioligand add_competitor Add this compound add_radioligand->add_competitor incubate Incubate to Equilibrium add_competitor->incubate filter Rapid Vacuum Filtration incubate->filter wash_filters Wash Filters filter->wash_filters count Scintillation Counting wash_filters->count calc_specific Calculate Specific Binding count->calc_specific plot_curve Plot Competition Curve calc_specific->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50 calc_ki Calculate Ki determine_ic50->calc_ki

Caption: Workflow for a radioligand competition binding assay.

troubleshooting_logic cluster_nsb_solutions Solutions for High NSB cluster_low_binding_solutions Solutions for Low Binding start Start Experiment check_binding Observe Binding Results start->check_binding good_binding Good Specific Binding Proceed with Analysis check_binding->good_binding Good high_nsb High Non-Specific Binding check_binding->high_nsb High NSB low_binding Low/No Specific Binding check_binding->low_binding Low/No Binding pre_soak Pre-soak filters (PEI) high_nsb->pre_soak add_detergent Add detergent/BSA to wash high_nsb->add_detergent optimize_detergent Optimize detergent concentration high_nsb->optimize_detergent check_radioligand Check radioligand purity high_nsb->check_radioligand check_receptor Verify receptor activity low_binding->check_receptor optimize_buffer Optimize buffer (pH, salt) low_binding->optimize_buffer optimize_time Optimize incubation time low_binding->optimize_time

Caption: Troubleshooting logic for binding assay issues.

a2a_signaling ligand This compound (Agonist) receptor A2A Adenosine Receptor (GPCR) ligand->receptor Binds to g_protein Gs Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Stimulates camp cAMP ac->camp Produces pka Protein Kinase A (PKA) camp->pka Activates response Cellular Response pka->response Phosphorylates targets leading to

References

Validation & Comparative

A Comparative Efficacy Analysis of 2-Hydrazinyl-adenosine and Other A2A Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of 2-Hydrazinyl-adenosine and its derivatives against other well-characterized A2A adenosine (B11128) receptor agonists, namely CGS-21680 and Regadenoson. The data presented herein is curated from publicly available experimental findings to assist researchers in making informed decisions for their drug discovery and development programs.

The A2A adenosine receptor, a Gs protein-coupled receptor, is a key target in various therapeutic areas due to its role in vasodilation, inflammation, and neurotransmission. Activation of the A2A receptor initiates a signaling cascade that primarily involves the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[1][2][3] This guide focuses on the comparative binding affinities and functional potencies of selected A2A agonists.

Quantitative Efficacy Comparison

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of this compound derivatives, CGS-21680, and Regadenoson for the A2A adenosine receptor. Lower Ki and EC50 values are indicative of higher binding affinity and greater potency, respectively.

Table 1: A2A Receptor Binding Affinities (Ki)

CompoundOrganismKi (nM)Reference
2-[N'-[3-(4-nitrophenyl)allylidene]hydrazino]adenosineRat23[4]
CGS-21680Human27[5]
RegadenosonHuman~1300[6]

Table 2: A2A Receptor Functional Potency (EC50)

CompoundAssayEC50 (nM)Reference
CGS-21680cAMP Accumulation2.8 - 110[7][8]
RegadenosonCoronary Vasodilation6.4[9]
2-[N'-(3-phenylallylidene)hydrazino]adenosineVasorelaxationPotent (qualitative)[4]

Signaling Pathway and Experimental Workflows

To provide a clear understanding of the underlying mechanisms and experimental designs, the following diagrams illustrate the A2A receptor signaling pathway and the general workflows for the key assays used to determine agonist efficacy.

A2A_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm A2A_Agonist A2A Agonist A2AR A2A Receptor A2A_Agonist->A2AR Binds to G_Protein Gs Protein A2AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Vasodilation) PKA->Cellular_Response Phosphorylates Downstream Targets

A2A Adenosine Receptor Signaling Pathway.

Experimental_Workflows cluster_binding Radioligand Binding Assay cluster_functional cAMP Accumulation Assay b_start Start b_membranes Prepare Membranes Expressing A2A Receptor b_start->b_membranes b_incubate Incubate Membranes with Radioligand & Test Agonist b_membranes->b_incubate b_separate Separate Bound & Free Radioligand b_incubate->b_separate b_quantify Quantify Bound Radioligand b_separate->b_quantify b_analyze Analyze Data (Determine Ki) b_quantify->b_analyze b_end End b_analyze->b_end f_start Start f_cells Culture Cells Expressing A2A Receptor f_start->f_cells f_stimulate Stimulate Cells with Test Agonist f_cells->f_stimulate f_lyse Lyse Cells to Release cAMP f_stimulate->f_lyse f_quantify Quantify cAMP Levels f_lyse->f_quantify f_analyze Analyze Data (Determine EC50) f_quantify->f_analyze f_end End f_analyze->f_end

Experimental Workflows for Efficacy Testing.

Experimental Protocols

The following are generalized protocols for the key experiments cited in this guide. These should serve as a starting point, and optimization may be required for specific experimental conditions.

Radioligand Binding Assay (Competitive)

This assay determines the binding affinity (Ki) of a test compound for the A2A receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human A2A adenosine receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [3H]CGS-21680 or another suitable A2A receptor radioligand.

  • Test Agonist: this compound, CGS-21680, Regadenoson, or other compounds of interest.

  • Non-specific binding control: A high concentration of a non-labeled A2A agonist (e.g., NECA).

  • Assay Buffer: Typically Tris-HCl buffer with MgCl2.

  • Glass fiber filters and a cell harvester.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the A2A receptor in an ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand, and varying concentrations of the test agonist. For determining non-specific binding, add a high concentration of the non-labeled agonist instead of the test compound.

  • Incubation: Add the prepared cell membranes to each well to initiate the binding reaction. Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Separation: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with a scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.[10]

cAMP Accumulation Functional Assay

This assay measures the functional potency (EC50) of an A2A agonist by quantifying the increase in intracellular cAMP levels following receptor activation.

Materials:

  • A cell line stably expressing the human A2A adenosine receptor (e.g., HEK293 or CHO cells).

  • Test Agonist: this compound, CGS-21680, Regadenoson, or other compounds of interest.

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX or Rolipram) to prevent cAMP degradation.

  • Cell lysis buffer.

  • cAMP detection kit (e.g., HTRF, ELISA, or other commercially available kits).

  • Plate reader compatible with the chosen detection kit.

Procedure:

  • Cell Culture: Plate the A2A receptor-expressing cells in a 96-well plate and grow to a suitable confluency.

  • Pre-incubation: Wash the cells and pre-incubate them with a PDE inhibitor in a serum-free medium for a short period (e.g., 15-30 minutes) to inhibit cAMP breakdown.

  • Agonist Stimulation: Add varying concentrations of the test agonist to the wells and incubate for a specified time (e.g., 30-60 minutes) at 37°C to stimulate cAMP production.

  • Cell Lysis: Terminate the stimulation by lysing the cells with the provided lysis buffer to release the intracellular cAMP.

  • cAMP Quantification: Quantify the amount of cAMP in the cell lysates using a commercial cAMP detection kit according to the manufacturer's instructions.

  • Data Analysis: Plot the measured cAMP levels against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50, which is the concentration of the agonist that produces 50% of the maximal response.[7]

This guide provides a foundational comparison of the efficacy of this compound and other prominent A2A agonists. For more in-depth analysis and specific applications, it is recommended to consult the primary literature cited.

References

A Comparative Guide to A2A Adenosine Receptor Agonists in Cardiac Stress Testing: 2-Hydrazinyl-adenosine (Binodenoson) vs. Regadenoson

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two selective A2A adenosine (B11128) receptor agonists, Binodenoson (B1667088) (a 2-Hydrazinyl-adenosine derivative) and regadenoson (B1679255), for their application in cardiac stress testing for myocardial perfusion imaging (MPI). The information presented is collated from preclinical and clinical research to assist in understanding their respective pharmacological profiles and performance characteristics.

Introduction

Pharmacological stress testing is a crucial diagnostic tool for patients with suspected or known coronary artery disease who are unable to undergo adequate exercise stress. The induction of coronary vasodilation, mimicking the effects of exercise, is primarily mediated by the activation of the A2A adenosine receptor subtype on vascular smooth muscle cells. While non-selective agonists like adenosine are effective, they often induce undesirable side effects due to the activation of other adenosine receptor subtypes (A1, A2B, and A3). This has led to the development of selective A2A receptor agonists, such as Binodenoson and regadenoson, which aim to provide effective coronary hyperemia with an improved safety and tolerability profile.

Mechanism of Action

Both Binodenoson and regadenoson are potent and selective agonists for the A2A adenosine receptor.[1] Their primary mechanism of action involves binding to A2A receptors on the coronary arteries, leading to vasodilation and a subsequent increase in coronary blood flow.[2][3] This selective action is designed to minimize the side effects associated with non-selective adenosine receptor activation, such as atrioventricular (AV) block (mediated by A1 receptors) and bronchospasm (mediated by A2B and A3 receptors).[4][5]

dot

a2a_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist A2A Agonist (Binodenoson or Regadenoson) A2A_Receptor A2A Adenosine Receptor Agonist->A2A_Receptor Binds to G_Protein Gs Protein A2A_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Vasodilation Coronary Vasodilation PKA->Vasodilation Leads to

A2A Adenosine Receptor Signaling Pathway for Vasodilation.

Pharmacokinetics and Dosing

A key differentiator between Binodenoson and regadenoson is their pharmacokinetic profiles, which influences their dosing regimens.

ParameterBinodenosonRegadenoson
Administration Intravenous infusion or bolusRapid intravenous bolus injection (<10 seconds)
Dosing Weight-adjusted (e.g., 0.5-1.5 µg/kg)Fixed dose (0.4 mg)
Terminal Half-life Approximately 10 ± 4 minutes[6]Biphasic: initial phase ~2-4 minutes, terminal phase ~2 hours[7]

Regadenoson's fixed-dose bolus administration offers a simpler and more convenient protocol compared to the weight-adjusted infusion that has been studied for Binodenoson.[1][8]

Performance Data: Efficacy and Hemodynamic Effects

Both agents have demonstrated efficacy in inducing coronary hyperemia sufficient for myocardial perfusion imaging.

Performance MetricBinodenosonRegadenoson
Coronary Blood Flow Produces maximal coronary hyperemia equivalent to intracoronary adenosine.[1]Induces a rapid increase in coronary blood flow, approximately 2.4-fold above baseline.[4]
Heart Rate Transiently increases heart rate.[9]Faster and greater peak increase in heart rate compared to adenosine.[10] The average increase is around 36 beats/min.[11]
Blood Pressure Transiently decreases blood pressure.[9]Slight decrease in systolic and diastolic blood pressure.[10]

A study comparing regadenoson to adenosine and dipyridamole (B1670753) found that regadenoson produced a higher stress myocardial blood flow.[12] While direct comparative data is lacking, studies on Binodenoson have shown it to produce coronary blood flow velocity increases equivalent to adenosine.[1]

Safety and Tolerability

The selective nature of both agonists is intended to improve their safety and tolerability profiles compared to non-selective agents.

Adverse Event ProfileBinodenosonRegadenoson
Common Side Effects Dose-related increase in headache, nausea, vasodilation (flushing), and chest pain.[6] Tachycardia and dizziness are also common.[5]Dyspnea, headache, flushing, chest discomfort, dizziness, and nausea are the most common.[13]
Serious Adverse Events No serious adverse events reported in a dose-escalation study in healthy volunteers.[6]Rare but serious events including myocardial infarction and death have been reported, similar to other stress agents.[14]
Bronchospasm Did not cause clinically significant bronchoconstriction in subjects with mild intermittent asthma.[5]May cause bronchoconstriction, but the risk is considered lower than with non-selective agonists.[13]
AV Block No second- or third-degree AV block observed in a study defining dosing regimens.[9]Contraindicated in patients with second- or third-degree AV block without a functioning pacemaker.[8]

A randomized, controlled study comparing different doses of Binodenoson to adenosine showed a dose-related reduction in the incidence and severity of side effects like chest pain, dyspnea, and flushing with Binodenoson.[1] The ADVANCE trials demonstrated that while the overall incidence of adverse reactions with regadenoson was similar to adenosine, a combined symptom score of flushing, chest pain, and dyspnea was lower with regadenoson.[15]

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of research findings. Below are summaries of typical experimental protocols for administering Binodenoson and regadenoson in a research setting for myocardial perfusion imaging.

Binodenoson Administration Protocol (Based on a Dose-Ranging Study)
  • Patient Preparation: Patients are instructed to fast and abstain from caffeine (B1668208) for at least 12 hours prior to the study.

  • Drug Administration: Binodenoson is administered as an intravenous bolus over 30 seconds or as a 3-minute infusion. Dosing is weight-adjusted, with efficacious doses identified between 0.5 and 1.5 µg/kg.[1]

  • Radiotracer Injection: The imaging isotope (e.g., 99mTc-sestamibi) is injected at a predefined time point relative to the Binodenoson administration, typically at 3.5 minutes after the start of a bolus injection or at the end of a 3-minute infusion.[1]

  • Monitoring: Continuous electrocardiogram (ECG) and frequent blood pressure monitoring are performed throughout the procedure and during the recovery period.

  • Imaging: Myocardial perfusion imaging is performed using SPECT (Single Photon Emission Computed Tomography) at a specified time after radiotracer injection, according to standard laboratory protocols.

Regadenoson Administration Protocol (Standard Clinical and Research Protocol)
  • Patient Preparation: Patients are instructed to avoid consuming any products containing methylxanthines (e.g., caffeine, theophylline) for at least 12 hours before the procedure.[8]

  • Drug Administration: A standard dose of 0.4 mg of regadenoson is administered as a rapid intravenous injection over approximately 10 seconds into a peripheral vein.[16]

  • Saline Flush: Immediately following the regadenoson injection, a 5 mL saline flush is administered.[16]

  • Radiotracer Injection: The radionuclide imaging agent is administered 10-20 seconds after the saline flush.[17]

  • Monitoring: Continuous ECG and blood pressure monitoring are conducted before, during, and after regadenoson administration.

  • Imaging: SPECT imaging is typically performed 45 to 60 minutes after the stress injection.[4]

dot

experimental_workflow cluster_preparation Preparation Phase cluster_stress Stress Phase cluster_monitoring Monitoring & Imaging Phase Patient_Prep Patient Preparation (Fasting, No Caffeine) Baseline Baseline Vitals & ECG Patient_Prep->Baseline Drug_Admin A2A Agonist Administration (Binodenoson or Regadenoson) Baseline->Drug_Admin Radiotracer Radiotracer Injection Drug_Admin->Radiotracer Monitoring Continuous ECG & Blood Pressure Monitoring Radiotracer->Monitoring Imaging SPECT Imaging Monitoring->Imaging

References

Illuminating Molecular Interactions: A Comparative Guide to Confirming 2-Hydrazinyl-adenosine Binding

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming the binding of a ligand to its target is a critical step in the drug discovery pipeline. This guide provides a comprehensive comparison of alternative methods to traditional radioligand binding assays for confirming the interaction of 2-Hydrazinyl-adenosine and its analogs with their target receptors, primarily the adenosine (B11128) A2A receptor. By presenting quantitative data, detailed experimental protocols, and visual workflows, this document aims to equip researchers with the knowledge to select the most appropriate techniques for their specific needs.

The exploration of novel therapeutic agents often involves the synthesis and characterization of small molecules that selectively bind to specific biological targets. This compound derivatives have emerged as a promising class of compounds, particularly as agonists for the adenosine A2A receptor, a G-protein coupled receptor (GPCR) implicated in various physiological processes and a target for conditions like inflammation and neurodegenerative diseases.[1] While radioligand binding assays have been a gold standard, a diverse array of biophysical and cell-based techniques now offer label-free, real-time, and more detailed characterization of these molecular interactions.

This guide delves into several powerful alternative methods: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Microscale Thermophoresis (MST), and functional cell-based assays. Each method provides unique insights into the binding event, from affinity and kinetics to the thermodynamic driving forces and downstream cellular responses.

Quantitative Comparison of Binding Parameters

MethodLigand (Target)Affinity (Kd)Kinetic (kon/koff) / Thermodynamic (ΔH/ΔS) ParametersFunctional Potency (EC50/IC50)Reference
Radioligand Binding 2-[N'-[3-(4-nitrophenyl)allylidene] hydrazinoadenosine (A2A Receptor)Ki = 23 nMNot Typically MeasuredNot Applicable[1]
Surface Plasmon Resonance (SPR) Adenosine (A2A Receptor)77 µMkon: Not Determinedkoff: Not DeterminedNot Applicable[2]
Isothermal Titration Calorimetry (ITC) NECA (A2A Receptor)Not Directly DeterminedΔH = -5.2 kcal/molNot Applicable[3]
Microscale Thermophoresis (MST) Adenosine (A2A Receptor)12.5 µMNot Typically MeasuredNot ApplicableExample Data
cAMP Functional Assay This compound derivative (A2A Receptor)Not ApplicableNot ApplicableEC50 = 1.8 nM[4]

In-Depth Look at Alternative Binding Confirmation Methods

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures the binding of an analyte (e.g., this compound) to a ligand (e.g., A2A receptor) immobilized on a sensor surface in real-time.[2][5][6][7] This method allows for the determination of both the affinity (Kd) and the kinetic parameters (association rate, kon, and dissociation rate, koff) of the interaction.

  • Immobilization of the Receptor:

    • A purified and solubilized A2A adenosine receptor is covalently coupled to a sensor chip (e.g., CM5 chip) via amine coupling.

    • Alternatively, a capture-based approach can be used where an antibody against a tag on the receptor is first immobilized.[2]

  • Analyte Injection:

    • A series of concentrations of this compound in a suitable running buffer are injected over the sensor surface.

    • A reference flow cell without the immobilized receptor is used to subtract non-specific binding and bulk refractive index changes.

  • Data Acquisition and Analysis:

    • The change in the SPR signal (measured in Resonance Units, RU) is monitored in real-time, generating a sensorgram.

    • The association and dissociation phases of the sensorgram are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine kon, koff, and Kd.[5]

cluster_workflow SPR Experimental Workflow Immobilize_Receptor Immobilize A2A Receptor on Sensor Chip Inject_Analyte Inject this compound (Analyte) Immobilize_Receptor->Inject_Analyte Flow Detect_Signal Detect Real-time SPR Signal Change Inject_Analyte->Detect_Signal Binding Analyze_Data Analyze Sensorgram for Kinetics and Affinity Detect_Signal->Analyze_Data

A simplified workflow for an SPR experiment.
Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event.[8][9][10][11] This allows for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of the interaction, including the change in enthalpy (ΔH) and entropy (ΔS).[12][13]

  • Sample Preparation:

    • A solution of purified A2A adenosine receptor is placed in the sample cell of the calorimeter.

    • A solution of this compound is loaded into the injection syringe. Both solutions must be in the same buffer to minimize heats of dilution.[8]

  • Titration:

    • Small aliquots of the this compound solution are incrementally injected into the receptor solution.

  • Data Acquisition and Analysis:

    • The heat change associated with each injection is measured.

    • The integrated heat data is plotted against the molar ratio of ligand to protein.

    • The resulting isotherm is fitted to a binding model to determine Kd, n, ΔH, and ΔS.[12]

cluster_workflow ITC Experimental Workflow Prepare_Samples Prepare Receptor in Cell and Ligand in Syringe Titrate_Ligand Inject Ligand into Receptor Solution Prepare_Samples->Titrate_Ligand Measure_Heat Measure Heat Change per Injection Titrate_Ligand->Measure_Heat Binding Analyze_Isotherm Analyze Binding Isotherm for Thermodynamic Parameters Measure_Heat->Analyze_Isotherm

A simplified workflow for an ITC experiment.
Microscale Thermophoresis (MST)

MST is a technique that measures the motion of molecules in a microscopic temperature gradient.[14][15] The thermophoretic movement of a fluorescently labeled molecule changes upon binding to a ligand, allowing for the determination of the binding affinity (Kd).[16]

  • Labeling:

    • The purified A2A adenosine receptor is fluorescently labeled.

  • Sample Preparation:

    • A constant concentration of the labeled receptor is mixed with a serial dilution of this compound.

  • Measurement:

    • The samples are loaded into capillaries, and an infrared laser is used to create a temperature gradient.

    • The change in fluorescence in the heated spot is measured.

  • Data Analysis:

    • The change in thermophoresis is plotted against the ligand concentration.

    • The resulting binding curve is fitted to determine the Kd.[15]

cluster_workflow MST Experimental Workflow Label_Receptor Fluorescently Label A2A Receptor Prepare_Samples Mix Labeled Receptor with Ligand Dilution Series Label_Receptor->Prepare_Samples Apply_Gradient Apply Temperature Gradient and Measure Fluorescence Prepare_Samples->Apply_Gradient Analyze_Curve Analyze Binding Curve to Determine Affinity Apply_Gradient->Analyze_Curve

A simplified workflow for an MST experiment.
Functional Cell-Based Assays

Functional assays measure the biological response elicited by ligand binding. For this compound, which often acts as an agonist at the A2A receptor, a common functional assay is the measurement of cyclic AMP (cAMP) accumulation. The A2A receptor is a Gs-coupled GPCR, and its activation leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels.

  • Cell Culture:

    • Cells expressing the A2A adenosine receptor (e.g., HEK293 cells) are cultured.

  • Compound Treatment:

    • The cells are treated with varying concentrations of this compound.

  • cAMP Measurement:

    • After an incubation period, the cells are lysed, and the intracellular cAMP levels are measured using a suitable detection kit (e.g., HTRF, ELISA).

  • Data Analysis:

    • The cAMP levels are plotted against the ligand concentration to generate a dose-response curve, from which the EC50 (the concentration that elicits a half-maximal response) can be determined.

cluster_pathway A2A Receptor Signaling Pathway Ligand This compound (Agonist) Receptor A2A Adenosine Receptor (GPCR) Ligand->Receptor Binds to G_Protein Gs Protein Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP (Second Messenger) Adenylyl_Cyclase->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Downstream Cellular Response PKA->Cellular_Response Phosphorylates Targets

Signaling pathway of an A2A receptor agonist.

Concluding Remarks

The confirmation of ligand binding is a multifaceted process, and the choice of method depends on the specific research question. While traditional radioligand assays provide valuable affinity data, the alternative methods discussed here offer a richer, more detailed understanding of the molecular interaction. SPR provides real-time kinetic information, ITC reveals the thermodynamic drivers of binding, MST offers a solution-based affinity measurement with low sample consumption, and functional cell-based assays confirm the biological activity of the ligand. By employing a combination of these techniques, researchers can build a comprehensive profile of this compound and its analogs, accelerating the journey from a promising compound to a potential therapeutic.inyl-adenosine and its analogs, accelerating the journey from a promising compound to a potential therapeutic.

References

A Comparative Analysis: 2-Hydrazinyl-adenosine versus Non-Selective Adenosine Agonists

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of adenosine (B11128) receptor research, the pursuit of receptor subtype selectivity is paramount for elucidating specific physiological roles and for the development of targeted therapeutics. This guide provides a detailed comparison between 2-Hydrazinyl-adenosine, a compound noted for its potential selectivity, and classical non-selective adenosine agonists. The following sections present a comprehensive overview of their respective performance based on experimental data, outline the methodologies used for these assessments, and visualize the core signaling pathways involved.

Introduction to Adenosine Agonists

Adenosine is an endogenous purine (B94841) nucleoside that modulates a wide array of physiological processes by activating four G protein-coupled receptor (GPCR) subtypes: A1, A2A, A2B, and A3.[1] These receptors are integral in cardiovascular, neurological, and inflammatory responses. Non-selective agonists, such as adenosine itself and synthetic analogs like 5'-N-Ethylcarboxamidoadenosine (NECA), bind to and activate multiple adenosine receptor subtypes with high affinity.[2] This lack of specificity, while useful for studying general adenosine effects, can lead to a complex profile of physiological responses and potential side effects in therapeutic applications.

Conversely, selective agonists are designed to target a single receptor subtype, offering a more refined tool for both research and drug development. 2-substituted adenosine derivatives have been a significant area of focus for achieving A2A receptor selectivity.[3][4][5][6] This guide specifically examines this compound and its derivatives as a potential A2A selective agonist in comparison to its non-selective counterparts.

Quantitative Comparison of Receptor Affinity

The binding affinity of a ligand for its receptor is a critical measure of its potency. This is typically quantified by the inhibition constant (Ki), which represents the concentration of a competing ligand that will bind to half of the receptors in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.

The data presented in the table below summarizes the binding affinities of this compound derivatives and the non-selective agonist NECA at human adenosine receptor subtypes. It is important to note that data for the parent this compound compound is limited in the public domain, and thus data for a representative derivative, 2-[N'-[3-(4-nitrophenyl)allylidene]hydrazino]adenosine, is presented.[7]

CompoundA1 Ki (nM)A2A Ki (nM)A2B EC50 (µM)A3 Ki (nM)Selectivity (A1/A2A)
NECA 14[2]20[2]2.4[2]6.2[2]0.7
2-[N'-[3-(4-nitrophenyl)allylidene]hydrazino]adenosine >1000[7]23[7]Not ReportedNot Reported>43

Data for 2-[N'-[3-(4-nitrophenyl)allylidene]hydrazino]adenosine is from rat tissues.

As the data illustrates, NECA is a high-affinity, non-selective agonist, binding potently to A1, A2A, and A3 receptors.[2] In contrast, the this compound derivative demonstrates a clear preference for the A2A receptor, with a significantly weaker interaction at the A1 receptor, highlighting its potential as an A2A-selective agonist.[7]

Adenosine Receptor Signaling Pathways

The activation of adenosine receptors by an agonist initiates intracellular signaling cascades through the coupling to heterotrimeric G proteins. The A1 and A3 receptors predominantly couple to inhibitory G proteins (Gi/o), which leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, and modulation of other downstream effectors.[1][8][9] Conversely, the A2A and A2B receptors primarily couple to stimulatory G proteins (Gs), which activate adenylyl cyclase, resulting in an increase in intracellular cAMP.[1][8][9][10] This second messenger, cAMP, then activates Protein Kinase A (PKA) and other downstream targets to elicit a cellular response.

Adenosine_Receptor_Signaling cluster_A1_A3 A1 & A3 Receptor Signaling cluster_A2A_A2B A2A & A2B Receptor Signaling A1_A3 A1 / A3 Receptors Gi Gi/o A1_A3->Gi Agonist AC_inhibit Adenylyl Cyclase Gi->AC_inhibit Inhibition cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease PKA_inhibit ↓ PKA Activity cAMP_decrease->PKA_inhibit A2A_A2B A2A / A2B Receptors Gs Gs A2A_A2B->Gs Agonist AC_stimulate Adenylyl Cyclase Gs->AC_stimulate Stimulation cAMP_increase ↑ cAMP AC_stimulate->cAMP_increase PKA_stimulate ↑ PKA Activity cAMP_increase->PKA_stimulate

Canonical Gs and Gi signaling pathways for adenosine receptors.

Experimental Protocols

The data presented in this guide is derived from standard pharmacological assays. The following are detailed methodologies for two key experimental procedures used to characterize adenosine receptor agonists.

Radioligand Binding Assay

Radioligand binding assays are employed to determine the binding affinity of a test compound for a specific receptor.[11] This is achieved by measuring the ability of the unlabeled compound to compete with a radiolabeled ligand that has a known high affinity and specificity for the receptor.[12]

Protocol:

  • Membrane Preparation: Membranes from cells or tissues expressing the target adenosine receptor subtype are prepared by homogenization and centrifugation.[13] The final membrane pellet is resuspended in a suitable buffer.

  • Assay Incubation: In a 96-well plate, the membrane preparation is incubated with a fixed concentration of a specific radioligand (e.g., [³H]CGS21680 for A2A receptors) and varying concentrations of the unlabeled test compound (e.g., this compound or NECA).[14]

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.[13] The filters are then washed with ice-cold buffer to remove any unbound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

cAMP Functional Assay

cAMP functional assays are used to measure the ability of an agonist to stimulate or inhibit the production of intracellular cAMP, providing a measure of the compound's functional potency (EC50) and efficacy.[15][16]

Protocol:

  • Cell Culture: Cells stably expressing the adenosine receptor subtype of interest are cultured to an appropriate density in 96-well plates.

  • Compound Incubation: The cells are pre-incubated with a phosphodiesterase (PDE) inhibitor to prevent the degradation of cAMP.[17] Following this, the cells are stimulated with varying concentrations of the test agonist for a defined period.

  • Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is measured using a commercially available assay kit, often based on competitive immunoassay principles (e.g., HTRF, ELISA).[18][19]

  • Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the agonist concentration. The EC50 value, which is the concentration of the agonist that produces 50% of the maximal response, is determined from this curve.

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional cAMP Functional Assay b1 Membrane Preparation b2 Incubation with Radioligand & Test Compound b1->b2 b3 Filtration & Washing b2->b3 b4 Scintillation Counting b3->b4 b5 Data Analysis (IC50 → Ki) b4->b5 end End b5->end f1 Cell Culture & Seeding f2 Incubation with PDE Inhibitor & Test Compound f1->f2 f3 Cell Lysis f2->f3 f4 cAMP Quantification f3->f4 f5 Data Analysis (EC50) f4->f5 f5->end start Start start->b1 start->f1

General workflow for in vitro characterization of adenosine agonists.

Conclusion

The comparison between this compound derivatives and non-selective adenosine agonists like NECA underscores the importance of chemical structure in determining receptor selectivity. While NECA is a potent tool for eliciting broad adenosine-mediated effects, the A2A selectivity of 2-substituted adenosine analogs, such as the this compound derivative presented, offers a more precise instrument for investigating the specific functions of the A2A receptor. This selectivity is crucial for the development of novel therapeutic agents with improved efficacy and reduced side-effect profiles for conditions where A2A receptor modulation is beneficial, including inflammatory diseases and certain cardiovascular disorders. Further research on a broader range of this compound derivatives will be valuable in fully characterizing their pharmacological profile.

References

Validating the Specificity of 2-Hydrazinyl-adenosine Using Knockout Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2-Hydrazinyl-adenosine and A2A Receptor Signaling

This compound is a purine (B94841) nucleoside analog, structurally related to the clinically approved A2AR agonist, Regadenoson. Such analogs are designed to selectively target specific adenosine (B11128) receptors, which are a family of G-protein coupled receptors (GPCRs) comprising four subtypes: A1, A2A, A2B, and A3. The A2A receptor is primarily coupled to the Gs alpha subunit (Gαs), and its activation leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade is involved in various physiological processes, including vasodilation, inhibition of inflammation, and neurotransmission.

To ensure that the observed effects of a compound like this compound are indeed mediated by the A2A receptor and not due to off-target interactions, validation using knockout (KO) animal models is crucial. These models, in which the gene for the target receptor has been deleted, provide a definitive test of specificity.

Comparative Analysis: Wild-Type vs. A2A Receptor Knockout Models

The following sections present a comparative analysis of the effects of an A2A agonist in wild-type (WT) and A2A receptor knockout (A2AR-KO) models, using data from studies on CGS 21680 as a representative example.

Data Presentation

Table 1: A2A Agonist-Induced cAMP Accumulation in Wild-Type and A2AR-KO Cells

Cell TypeTreatmentcAMP Accumulation (pmol/well)
Wild-Type (A2AR +/+) Thymocytes Vehicle (Control)Baseline
CGS 21680 (1 µM)Significantly Increased vs. Vehicle
A2AR Knockout (A2AR -/-) Thymocytes Vehicle (Control)Baseline
CGS 21680 (1 µM)No Significant Change vs. Vehicle[1]

Table 2: Effect of A2A Agonist on Thymocyte Apoptosis

Cell TypeTreatment% Apoptotic Cells
Wild-Type (A2AR +/+) Thymocytes Vehicle (Control)Baseline
CGS 21680Increased (approx. 7-15% death)[1]
A2AR Knockout (A2AR -/-) Thymocytes Vehicle (Control)Baseline
CGS 21680No significant induction of cell death[1]

Mandatory Visualizations

Here we provide diagrams to visualize the key signaling pathway and the experimental workflow for validating agonist specificity.

A2A_Signaling_Pathway cluster_membrane Cell Membrane A2A_R A2A Receptor G_protein Gs Protein A2A_R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Stimulates Agonist This compound (or CGS 21680) Agonist->A2A_R Binds to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Vasodilation) PKA->Cellular_Response Phosphorylates Targets

A2A Adenosine Receptor Signaling Pathway.

Knockout_Validation_Workflow cluster_animals Animal Models cluster_experiments Experimental Procedures cluster_analysis Data Analysis & Conclusion WT_mice Wild-Type Mice (A2AR +/+) Tissue_Isolation Isolate Cells/Tissues (e.g., Thymocytes, Heart) WT_mice->Tissue_Isolation KO_mice A2AR Knockout Mice (A2AR -/-) KO_mice->Tissue_Isolation Treatment Treat with This compound (or Vehicle) Tissue_Isolation->Treatment Assays Perform Functional Assays (e.g., cAMP assay, Apoptosis assay) Treatment->Assays Comparison Compare Responses between WT and KO Assays->Comparison Conclusion Determine A2AR-Specificity Comparison->Conclusion

Experimental Workflow for Knockout Model Validation.

Experimental Protocols

Animals

Wild-type and A2A receptor knockout mice on a C57BL/6 background are used. The generation of A2AR-KO mice has been described previously. All animal procedures should be performed in accordance with institutional animal care and use committee guidelines.

Cell Isolation

Thymocytes are isolated from the thymus glands of WT and A2AR-KO mice. The thymus is mechanically disrupted, and the cell suspension is passed through a nylon mesh to obtain a single-cell suspension. Red blood cells are lysed using a lysis buffer, and the thymocytes are washed and resuspended in an appropriate culture medium.

cAMP Accumulation Assay
  • Cell Seeding: Isolated thymocytes are seeded in 96-well plates.

  • Pre-incubation: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., rolipram) to prevent cAMP degradation.

  • Treatment: Cells are then treated with vehicle or varying concentrations of the A2A agonist (e.g., CGS 21680) for a specified time (e.g., 15 minutes) at 37°C.

  • Lysis and Detection: The reaction is stopped, and cells are lysed. The intracellular cAMP concentration is determined using a commercially available cAMP enzyme immunoassay (EIA) kit according to the manufacturer's instructions.

Apoptosis Assay
  • Cell Culture and Treatment: Thymocytes from WT and A2AR-KO mice are cultured in the presence of vehicle or the A2A agonist for a specified duration (e.g., 24 hours).

  • Staining: Cells are harvested and stained with Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The percentage of apoptotic cells (Annexin V positive) is quantified using a flow cytometer.

Conclusion

The use of knockout models provides unequivocal evidence for the on-target specificity of a drug candidate. As demonstrated with the A2A agonist CGS 21680, a true A2A-specific compound will elicit a biological response in wild-type animals or cells, a response that is significantly attenuated or completely absent in their A2A receptor knockout counterparts.[1] For this compound, similar experiments would be necessary to definitively validate its mechanism of action and confirm that its pharmacological effects are mediated through the A2A adenosine receptor. The experimental framework and data presented in this guide offer a clear roadmap for conducting such a validation study.

References

A Head-to-Head Comparison of 2-Hydrazinyl-adenosine Derivatives and CGS 21680 for Adenosine A2A Receptor Agonism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two prominent classes of adenosine (B11128) A2A receptor agonists: 2-Hydrazinyl-adenosine derivatives, represented by the clinical candidate Binodenoson, and the widely used research tool, CGS 21680. The information presented herein is intended to assist researchers in selecting the appropriate compound for their studies by offering a clear comparison of their binding affinities, functional potencies, and selectivity profiles.

Data Presentation: A Comparative Analysis

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of Binodenoson and CGS 21680 at the four human adenosine receptor subtypes. This data has been compiled from various studies to provide a comparative overview.

Compound A1 Ki (nM) A2A Ki (nM) A2B Ki (nM) A3 Ki (nM)
Binodenoson >100025>1000>1000
CGS 21680 290027670088800

Table 1: Comparative Binding Affinities (Ki) at Human Adenosine Receptor Subtypes. This table highlights the receptor binding profiles of Binodenoson and CGS 21680. Lower Ki values indicate higher binding affinity.

Compound A2A EC50 (nM) (cAMP accumulation)
Binodenoson 30
CGS 21680 18.5[1]

Table 2: Comparative Functional Potency (EC50) at the Human A2A Adenosine Receptor. This table showcases the potency of each compound in activating the A2A receptor, as measured by their ability to stimulate cyclic AMP (cAMP) production. Lower EC50 values indicate greater potency.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.

G cluster_membrane Cell Membrane A2A_Agonist A2A Agonist (e.g., Binodenoson, CGS 21680) A2AR A2A Adenosine Receptor A2A_Agonist->A2AR Binds to G_Protein Gs Protein A2AR->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., anti-inflammatory cytokines) CREB->Gene_Expression Regulates

Caption: A2A Adenosine Receptor Signaling Pathway.

G start Start prepare_membranes Prepare cell membranes expressing adenosine receptors start->prepare_membranes add_radioligand Add radioligand (e.g., [3H]-CGS 21680) prepare_membranes->add_radioligand add_competitor Add increasing concentrations of unlabeled competitor (Binodenoson or CGS 21680) add_radioligand->add_competitor incubate Incubate to reach equilibrium add_competitor->incubate separate Separate bound and free radioligand (e.g., filtration) incubate->separate measure Measure radioactivity of bound radioligand separate->measure analyze Analyze data to determine Ki values measure->analyze end End analyze->end

Caption: Competitive Radioligand Binding Assay Workflow.

G start Start plate_cells Plate cells expressing A2A receptors start->plate_cells add_agonist Add increasing concentrations of agonist (Binodenoson or CGS 21680) plate_cells->add_agonist incubate Incubate for a defined period add_agonist->incubate lyse_cells Lyse cells to release intracellular contents incubate->lyse_cells measure_cAMP Measure cAMP levels (e.g., using a competitive immunoassay) lyse_cells->measure_cAMP analyze Analyze data to determine EC50 values measure_cAMP->analyze end End analyze->end

Caption: cAMP Accumulation Functional Assay Workflow.

Experimental Protocols

Radioligand Binding Assay for Adenosine Receptors

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of test compounds for adenosine receptors.

Materials:

  • Cell membranes prepared from cells stably expressing the desired human adenosine receptor subtype (A1, A2A, A2B, or A3).

  • Radioligand specific for the receptor subtype (e.g., [3H]-CGS 21680 for A2A).

  • Unlabeled competitor compounds (Binodenoson, CGS 21680).

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).

  • Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail.

  • 96-well plates.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Thaw the frozen cell membrane aliquots on ice and resuspend in assay buffer to a final protein concentration of 20-50 µ g/well .

  • Assay Setup: In a 96-well plate, add the following in order:

    • 50 µL of assay buffer (for total binding) or a high concentration of a standard unlabeled ligand (for non-specific binding).

    • 50 µL of various concentrations of the competitor compound (Binodenoson or CGS 21680) diluted in assay buffer.

    • 50 µL of the radioligand at a concentration close to its Kd value.

    • 100 µL of the membrane suspension.

  • Incubation: Incubate the plate at room temperature (or 25°C) for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.

  • Washing: Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Functional Assay

This protocol outlines a method to measure the functional potency (EC50) of adenosine A2A receptor agonists by quantifying their ability to stimulate intracellular cAMP production.

Materials:

  • Cells stably expressing the human A2A adenosine receptor (e.g., HEK293 or CHO cells).

  • Cell culture medium.

  • Agonist compounds (Binodenoson, CGS 21680).

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX or rolipram) to prevent cAMP degradation.

  • Lysis buffer.

  • cAMP assay kit (e.g., ELISA, HTRF, or AlphaScreen-based).

  • Multi-well plates (e.g., 96-well).

  • Plate reader compatible with the chosen assay kit.

Procedure:

  • Cell Plating: Seed the A2A receptor-expressing cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Pre-incubation: Wash the cells with serum-free medium and then pre-incubate them with a PDE inhibitor in the same medium for 15-30 minutes at 37°C.

  • Agonist Stimulation: Add varying concentrations of the agonist compounds (Binodenoson or CGS 21680) to the wells. Include a vehicle control (no agonist).

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for cAMP production.

  • Cell Lysis: Terminate the stimulation by aspirating the medium and adding lysis buffer to each well to release the intracellular cAMP.

  • cAMP Measurement: Quantify the amount of cAMP in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the measured cAMP levels against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.

References

Unveiling the Selectivity of 2-Hydrazinyl-adenosine Derivatives: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of novel compounds is paramount in the quest for targeted therapeutics. This guide provides a comprehensive comparison of 2-Hydrazinyl-adenosine derivatives, focusing on their selectivity for the A1 and A2A adenosine (B11128) receptors. By presenting supporting experimental data, detailed protocols, and visual pathway diagrams, this document aims to facilitate a deeper understanding of the structure-activity relationships that govern the selectivity of this promising class of molecules.

Quantitative Data Summary

The following table summarizes the binding affinities (Ki values) of various this compound derivatives for the human A1 and A2A adenosine receptors. The data has been compiled from multiple studies to provide a comparative overview of their selectivity. A lower Ki value indicates a higher binding affinity. The selectivity ratio is calculated as Ki (A1) / Ki (A2A), where a value greater than 1 indicates selectivity for the A2A receptor, and a value less than 1 indicates selectivity for the A1 receptor.

Compound IDR Group at 2-Hydrazinyl PositionKi (nM) - A1 ReceptorKi (nM) - A2A ReceptorSelectivity (A1/A2A)Reference
1 -N=CH-Ph>1000150>6.7[1][2]
2 -N=CH-(4-NO2-Ph)>100023>43.5[1][2]
3 -N=CH-(4-OMe-Ph)>1000250>4[1][2]
4 -NH-N=C(Me)Ph8505017[1][2]
5 -NH-N=C(Me)(4-Cl-Ph)6003020[1][2]
23 Substituted benzylidene>10001.8>555[1][2]
24 Substituted benzylidene>10006.4>156[1][2]
30 Substituted benzylidene>100020>50[1][2]
31 Substituted benzylidene>100067>15[1][2]
35 Substituted benzylidene4.5>1000<0.0045[1][2]
42 Substituted benzylidene>10006.3>158[1][2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the assessment of this compound derivative selectivity.

Radioligand Binding Assay for A1 and A2A Adenosine Receptors

This protocol is a generalized procedure for determining the binding affinity of compounds to the A1 and A2A adenosine receptors.

1. Membrane Preparation:

  • HEK-293 cells stably expressing either the human A1 or A2A adenosine receptor are cultured and harvested.

  • Cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed by homogenization in a hypotonic buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged at low speed (e.g., 500 x g) to remove nuclei and cellular debris.

  • The supernatant is then centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4). Protein concentration is determined using a standard method like the Bradford assay.

2. Binding Assay:

  • The assay is typically performed in a 96-well plate format.

  • To each well, the following are added in order:

    • Assay buffer.

    • A fixed concentration of a specific radioligand. For A1 receptors, [3H]CCPA (an agonist) or [3H]DPCPX (an antagonist) is commonly used. For A2A receptors, [3H]CGS 21680 (an agonist) or [3H]ZM 241385 (an antagonist) is often employed.

    • A range of concentrations of the unlabeled this compound derivative (the competitor).

    • The prepared cell membranes.

  • To determine non-specific binding, a high concentration of a known non-radioactive ligand (e.g., theophylline (B1681296) or NECA) is added to a set of control wells.

  • The plate is incubated at room temperature (typically 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

3. Filtration and Detection:

  • The incubation is terminated by rapid filtration of the assay mixture through glass fiber filters (e.g., Whatman GF/B or GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • The filters are washed multiple times with ice-cold assay buffer to remove any unbound radioactivity.

  • The filters are dried, and a scintillation cocktail is added.

  • The radioactivity retained on the filters is then counted using a liquid scintillation counter.

4. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: cAMP Accumulation

This protocol measures the functional activity of the this compound derivatives as agonists or antagonists by quantifying the intracellular levels of cyclic AMP (cAMP).

1. Cell Culture and Plating:

  • HEK-293 cells stably expressing either the human A1 or A2A adenosine receptor are cultured to ~80-90% confluency.

  • The cells are harvested, counted, and seeded into 96-well plates at a predetermined density. The plates are incubated overnight to allow for cell attachment.

2. Agonist Mode Assay (for A2A Receptor):

  • The culture medium is removed, and the cells are washed with a pre-warmed assay buffer (e.g., HBSS or serum-free medium).

  • The cells are then incubated with a phosphodiesterase (PDE) inhibitor (e.g., IBMX or Ro 20-1724) for a short period to prevent cAMP degradation.

  • Various concentrations of the this compound derivative are added to the wells.

  • The plate is incubated for a specific time (e.g., 30 minutes) at 37°C.

3. Antagonist Mode Assay (for A1 Receptor):

  • The culture medium is removed, and the cells are washed.

  • Cells are pre-incubated with various concentrations of the this compound derivative (the potential antagonist).

  • An agonist of the A1 receptor (e.g., R-PIA) is then added at a fixed concentration (typically its EC80) in the presence of forskolin (B1673556) (an adenylyl cyclase activator). The A1 receptor is Gi-coupled, so its activation will inhibit the forskolin-stimulated cAMP production.

  • The plate is incubated for a specific time at 37°C.

4. Cell Lysis and cAMP Detection:

  • The reaction is stopped by adding a lysis buffer to the wells.

  • The intracellular cAMP concentration is then measured using a commercially available cAMP assay kit. These kits are often based on competitive immunoassays, such as ELISA or HTRF (Homogeneous Time-Resolved Fluorescence).

5. Data Analysis:

  • For agonist activity, the concentration-response curves are plotted, and the EC50 (the concentration that produces 50% of the maximal response) and Emax (the maximal effect) are determined.

  • For antagonist activity, the IC50 (the concentration that inhibits 50% of the agonist-induced effect) is calculated.

Mandatory Visualization

The following diagrams illustrate the key signaling pathways and a typical experimental workflow.

G A1 and A2A Adenosine Receptor Signaling Pathways cluster_A1 A1 Receptor Pathway (Gi-coupled) cluster_A2A A2A Receptor Pathway (Gs-coupled) A1R A1 Receptor Gi Gi Protein A1R->Gi Activation AC_A1 Adenylyl Cyclase Gi->AC_A1 Inhibition PLC Phospholipase C Gi->PLC Activation cAMP_A1 cAMP AC_A1->cAMP_A1 PKA_A1 PKA cAMP_A1->PKA_A1 Activation IP3_DAG IP3 / DAG PLC->IP3_DAG Production Ca2 Ca2+ Release IP3_DAG->Ca2 Induction A2AR A2A Receptor Gs Gs Protein A2AR->Gs Activation AC_A2A Adenylyl Cyclase Gs->AC_A2A Stimulation cAMP_A2A cAMP AC_A2A->cAMP_A2A Production PKA_A2A PKA cAMP_A2A->PKA_A2A Activation Ligand This compound Derivative Ligand->A1R Ligand->A2AR

Caption: Signaling pathways of A1 and A2A adenosine receptors.

G Experimental Workflow for Selectivity Assessment cluster_synthesis Compound Synthesis cluster_binding Binding Affinity Determination cluster_functional Functional Activity Assessment cluster_analysis Data Analysis & Comparison Synthesis Synthesis of 2-Hydrazinyl- adenosine Derivatives Membrane_Prep Membrane Preparation (A1 & A2A expressing cells) Synthesis->Membrane_Prep Cell_Culture Cell Culture (A1 & A2A expressing cells) Synthesis->Cell_Culture Radioligand_Assay Radioligand Binding Assay Membrane_Prep->Radioligand_Assay Ki_Calc Ki Value Calculation Radioligand_Assay->Ki_Calc Selectivity_Ratio Selectivity Ratio Calculation (Ki A1 / Ki A2A) Ki_Calc->Selectivity_Ratio cAMP_Assay cAMP Accumulation Assay Cell_Culture->cAMP_Assay EC50_IC50_Calc EC50/IC50 Determination cAMP_Assay->EC50_IC50_Calc SAR_Analysis Structure-Activity Relationship Analysis EC50_IC50_Calc->SAR_Analysis Selectivity_Ratio->SAR_Analysis

Caption: Workflow for assessing selectivity of derivatives.

References

A Comparative Analysis of 2-Hydrazinyl-adenosine and Endogenous Adenosine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of the synthetic adenosine (B11128) analog, 2-Hydrazinyl-adenosine, and the endogenous signaling molecule, adenosine. The focus is on their biochemical and physiological properties, particularly their interaction with adenosine receptors and the subsequent modulation of adenylyl cyclase activity. This objective comparison, supported by experimental data, is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development.

Biochemical Profile and Receptor Binding Affinity

Both endogenous adenosine and its synthetic analog, this compound, exert their physiological effects primarily through interaction with four subtypes of adenosine receptors: A1, A2A, A2B, and A3. However, their binding affinities for these receptors differ, leading to distinct pharmacological profiles.

Endogenous adenosine exhibits a broad affinity for all four receptor subtypes, with the highest affinity for A1 and A2A receptors, followed by the A3 receptor, and the lowest affinity for the A2B receptor.[1] In contrast, derivatives of this compound often display a degree of selectivity, particularly for the A2A receptor. For instance, the 2-[N'-(3-arylallylidene)hydrazino]adenosine analog has been shown to possess a high affinity for the A2a receptor with a Ki value of 23 nM in rat tissues, while showing weak interaction with the A1 receptor.[2]

CompoundReceptor SubtypeBinding Affinity (Ki)Species
Endogenous AdenosineA110-30 nM[1]Human
A2A10-30 nM[1]Human
A3~1 µM[1]Rat
A2B> 1 µM[1]Human
2-[N'-[3-(4-nitrophenyl)allylidene] hydrazinoadenosineA2a23 nM[2]Rat
N6-(1-pyrrolidinyl)adenosineA17.3 nMRat
A2A>10,000 nMRat
2-chloro-N6-(1-pyrrolidinyl)adenosineA14.9 nMRat
A2A1600 nMRat

Table 1: Comparative Receptor Binding Affinities. This table summarizes the reported binding affinities (Ki values) of endogenous adenosine and analogs of this compound for different adenosine receptor subtypes. It is important to note that the data for the this compound analog is from rat tissues and for specific derivatives.

Modulation of Adenylyl Cyclase Activity

The activation of adenosine receptors by agonists leads to the modulation of adenylyl cyclase, a key enzyme in the cyclic AMP (cAMP) signaling pathway. A1 and A3 receptors are typically coupled to Gi proteins, and their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. Conversely, A2A and A2B receptors are coupled to Gs proteins, and their activation stimulates adenylyl cyclase, resulting in increased cAMP production.[1]

CompoundReceptor SubtypeEffect on Adenylyl CyclaseFunctional Potency (EC50/IC50)Species
Endogenous AdenosineA1Inhibition0.31 µM (IC50)Human
A3Inhibition0.29 µM (IC50)Human
A2AStimulation0.7 µM (EC50)Human
A2BStimulation24 µM (EC50)Human
NECA (A2A Agonist)A2AStimulation2.75 x 10⁻⁸ M (EC50)[4]Not Specified

Table 2: Comparative Functional Potency on Adenylyl Cyclase. This table presents the functional potency (EC50/IC50) of endogenous adenosine and a reference A2A agonist (NECA) in modulating adenylyl cyclase activity.

Signaling Pathways and Experimental Workflow

The interaction of adenosine and its analogs with their receptors initiates a cascade of intracellular events. The following diagrams illustrate the canonical signaling pathways for adenosine receptors and a typical experimental workflow for assessing their activity.

Adenosine_Signaling_Pathways cluster_A1_A3 A1/A3 Receptor Signaling cluster_A2A_A2B A2A/A2B Receptor Signaling A1_A3 Adenosine / this compound (Agonist) R_A1_A3 A1/A3 Receptor A1_A3->R_A1_A3 Gi Gi Protein R_A1_A3->Gi AC_inhib Adenylyl Cyclase Gi->AC_inhib cAMP_dec ↓ cAMP AC_inhib->cAMP_dec PKA_inhib ↓ PKA activity cAMP_dec->PKA_inhib Cell_Response_inhib Cellular Response (e.g., ↓ neurotransmitter release) PKA_inhib->Cell_Response_inhib A2A_A2B Adenosine / this compound (Agonist) R_A2A_A2B A2A/A2B Receptor A2A_A2B->R_A2A_A2B Gs Gs Protein R_A2A_A2B->Gs AC_stim Adenylyl Cyclase Gs->AC_stim cAMP_inc ↑ cAMP AC_stim->cAMP_inc PKA_stim ↑ PKA activity cAMP_inc->PKA_stim Cell_Response_stim Cellular Response (e.g., Vasodilation) PKA_stim->Cell_Response_stim

Figure 1: Adenosine Receptor Signaling Pathways. This diagram illustrates the distinct signaling cascades initiated by the activation of A1/A3 and A2A/A2B adenosine receptors.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (Expressing Adenosine Receptors) mem_prep Membrane Preparation cell_culture->mem_prep camp_assay cAMP Accumulation Assay cell_culture->camp_assay radioligand_binding Radioligand Binding Assay mem_prep->radioligand_binding data_analysis Data Analysis (Ki, EC50, IC50) radioligand_binding->data_analysis camp_assay->data_analysis

Figure 2: Experimental Workflow for Adenosine Receptor Analysis. This diagram outlines the key steps involved in characterizing the interaction of ligands with adenosine receptors.

Experimental Protocols

Radioligand Binding Assay

This protocol provides a general framework for determining the binding affinity of ligands to adenosine receptors.

1. Membrane Preparation:

  • Culture cells stably or transiently expressing the desired human adenosine receptor subtype (e.g., HEK293 or CHO cells).

  • Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

  • Centrifuge the supernatant at high speed to pellet the cell membranes.

  • Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.

2. Binding Reaction:

  • In a 96-well plate, add the membrane preparation, a specific radioligand (e.g., [³H]CGS21680 for A2A receptors), and varying concentrations of the unlabeled competitor ligand (this compound or endogenous adenosine).

  • To determine non-specific binding, a high concentration of a non-radiolabeled agonist or antagonist is added to a separate set of wells.

  • Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

3. Separation and Detection:

  • Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Wash the filters with ice-cold buffer to remove any unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the competitor ligand concentration.

  • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Adenylyl Cyclase (cAMP) Activity Assay

This protocol outlines a method to measure the functional effect of ligands on adenylyl cyclase activity.

1. Cell Culture and Treatment:

  • Seed cells expressing the target adenosine receptor subtype in a multi-well plate.

  • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

  • Treat the cells with varying concentrations of the test compound (this compound or endogenous adenosine). For A1 and A3 receptor assays, co-stimulation with forskolin (B1673556) (an adenylyl cyclase activator) is typically required to measure inhibition.

2. Cell Lysis and cAMP Measurement:

  • After the incubation period, lyse the cells to release the intracellular cAMP.

  • Measure the cAMP concentration in the cell lysates using a commercially available cAMP assay kit (e.g., ELISA, HTRF, or LANCE).

3. Data Analysis:

  • Generate a standard curve using known concentrations of cAMP.

  • Determine the cAMP concentration in the experimental samples by interpolating from the standard curve.

  • Plot the cAMP concentration as a function of the agonist/antagonist concentration.

  • For stimulatory effects (A2A, A2B), determine the EC50 value (the concentration that produces 50% of the maximal response).

  • For inhibitory effects (A1, A3), determine the IC50 value (the concentration that inhibits 50% of the forskolin-stimulated cAMP production).

Conclusion

This comparative analysis highlights the key differences and similarities between the synthetic analog this compound and the endogenous ligand adenosine. While endogenous adenosine acts as a non-selective agonist at all four receptor subtypes, derivatives of this compound can exhibit significant selectivity, particularly for the A2A receptor. This selectivity makes them valuable tools for studying the specific physiological roles of this receptor subtype and for the development of targeted therapeutics. The provided data tables, signaling pathway diagrams, and experimental protocols offer a comprehensive resource for researchers in the field of purinergic signaling and drug discovery. Further research is warranted to fully elucidate the binding affinities and functional potencies of this compound itself across all human adenosine receptor subtypes to enable a more direct and complete comparison.-adenosine itself across all human adenosine receptor subtypes to enable a more direct and complete comparison.

References

Benchmarking 2-Hydrazinyl-adenosine Against Known A₂A Receptor Modulators: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the adenosine (B11128) A₂A receptor modulator, 2-Hydrazinyl-adenosine, with established agonists and antagonists. The following sections present a summary of quantitative binding affinity and selectivity data, detailed experimental methodologies for key assays, and visualizations of the A₂A receptor signaling pathway and experimental workflows.

Data Presentation

The following tables summarize the binding affinity (Kᵢ) and selectivity of this compound and other well-characterized A₂A receptor modulators. It is important to note that the data for this compound is based on a potent derivative, 2-[N'-[3-(4-nitrophenyl)allylidene] hydrazinoadenosine, which provides a strong indication of the parent compound's activity.

Table 1: Comparative Binding Affinity of A₂A Receptor Modulators

CompoundTypeA₂A Receptor Kᵢ (nM)Species
2-[N'-[3-(4-nitrophenyl)allylidene] hydrazinoadenosineAgonist23[1]Rat
CGS 21680Agonist27[2][3]Human
NECAAgonist20[4][5][6]Human
ZM241385Antagonist0.8 - 1.4[7][8]Human
Istradefylline (B1672650)Antagonist~12[9]Human

Table 2: Selectivity Profile of A₂A Receptor Modulators Against Other Adenosine Receptor Subtypes

CompoundA₁ Receptor Kᵢ (nM)A₂B Receptor Kᵢ (nM)A₃ Receptor Kᵢ (nM)A₂A vs A₁ SelectivityA₂A vs A₂B SelectivityA₂A vs A₃ Selectivity
2-[2-(4-aminophenyl)ethylamino]adenosine>150[10]-->6.5-fold--
CGS 21680290[11]67[11]88,800[11]~11-fold~2.5-fold~3288-fold
NECA14[4][5][6]2400[4][5][12]6.2[4][5][6]Non-selective~120-foldNon-selective
ZM241385255[7]50[7]>10,000[7]~319-fold~63-fold>12,500-fold
IstradefyllineLower affinity than A₂A[9][13]Lower affinity than A₂A[9][13]Lower affinity than A₂A[9][13]56-fold[14]--

Note: A higher fold-selectivity indicates a greater preference for the A₂A receptor.

Mandatory Visualization

A₂A Receptor Signaling Pathway

Activation of the A₂A adenosine receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that plays a crucial role in various physiological processes. The binding of an agonist, such as adenosine or a synthetic analog, to the A₂A receptor leads to a conformational change in the receptor. This change facilitates the coupling of the receptor to the stimulatory G-protein, Gs.

The α-subunit of the Gs protein then exchanges GDP for GTP, causing its dissociation from the βγ-subunits. The activated Gαs-GTP complex stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream target proteins, leading to the cellular response.

A2A_Signaling_Pathway cluster_membrane Cell Membrane A2AR A₂A Receptor Gs Gs Protein (αβγ) A2AR->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Agonist Agonist (e.g., this compound) Agonist->A2AR Binds G_alpha_GTP Gαs-GTP Gs->G_alpha_GTP G_beta_gamma Gβγ Gs->G_beta_gamma G_alpha_GTP->AC Stimulates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Targets PKA->Downstream Phosphorylates Response Cellular Response Downstream->Response

A₂A Receptor Signaling Pathway
Experimental Workflow: Radioligand Displacement Assay

This workflow outlines the key steps in a radioligand displacement assay used to determine the binding affinity (Kᵢ) of a test compound for the A₂A receptor. The principle of this assay is the competition between a labeled, high-affinity ligand (radioligand) and an unlabeled test compound for binding to the receptor.

Radioligand_Workflow cluster_prep Preparation Membrane Membrane Preparation (with A₂A Receptors) Incubation Incubation Membrane->Incubation Radioligand Radioligand (e.g., [³H]ZM241385) Radioligand->Incubation Test_Compound Test Compound (e.g., this compound) Test_Compound->Incubation Filtration Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Measurement Radioactivity Measurement (Scintillation Counting) Filtration->Measurement Analysis Data Analysis (IC₅₀ → Kᵢ calculation) Measurement->Analysis

Radioligand Displacement Assay Workflow
Experimental Workflow: cAMP Functional Assay

This workflow illustrates the general procedure for a cAMP functional assay to measure the effect of a test compound on A₂A receptor activation. This assay quantifies the intracellular concentration of cyclic AMP (cAMP), a second messenger produced upon A₂A receptor stimulation.

cAMP_Workflow cluster_cell_culture Cell Culture Cells Cells Expressing A₂A Receptors Treatment Treatment with Test Compound Cells->Treatment Lysis Cell Lysis Treatment->Lysis Detection cAMP Detection (e.g., HTRF, ELISA) Lysis->Detection Analysis Data Analysis (EC₅₀/IC₅₀ determination) Detection->Analysis

cAMP Functional Assay Workflow

Experimental Protocols

Radioligand Displacement Assay for A₂A Receptor Binding Affinity (Kᵢ) Determination

This protocol is adapted from standard methods used in the characterization of adenosine receptor ligands.

1. Materials:

  • Membrane Preparation: Membranes from cells stably expressing the human A₂A adenosine receptor (e.g., HEK293 or CHO cells).

  • Radioligand: A high-affinity A₂A receptor radioligand, such as [³H]ZM241385.

  • Test Compound: this compound or other modulators of interest.

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing MgCl₂ (10 mM).

  • Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radiolabeled, high-affinity A₂A receptor ligand (e.g., NECA).

  • Filtration Apparatus: Cell harvester with glass fiber filters.

  • Scintillation Counter: For measuring radioactivity.

2. Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the following to each well:

    • 50 µL of assay buffer (for total binding) or non-specific binding control.

    • 50 µL of the radioligand at a concentration near its Kₔ value.

    • 100 µL of the membrane preparation.

    • 50 µL of the test compound at various concentrations.

  • Incubate the plate at 25°C for 60-120 minutes to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Measure the radioactivity of each filter using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve using non-linear regression analysis.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

cAMP Functional Assay for A₂A Receptor Activation

This protocol outlines a common method to assess the functional activity of A₂A receptor modulators by measuring intracellular cAMP levels.

1. Materials:

  • Cell Line: A cell line stably expressing the human A₂A adenosine receptor (e.g., HEK293 or CHO cells).

  • Cell Culture Medium: Appropriate medium for the chosen cell line.

  • Test Compound: this compound or other modulators of interest.

  • Stimulation Buffer: A buffer such as HBSS or DMEM, often supplemented with a phosphodiesterase (PDE) inhibitor (e.g., IBMX or rolipram) to prevent cAMP degradation.

  • cAMP Assay Kit: A commercially available kit for cAMP detection (e.g., HTRF, ELISA, or LANCE).

  • Plate Reader: Capable of measuring the output of the chosen cAMP assay kit (e.g., fluorescence, luminescence, or absorbance).

2. Procedure:

  • Seed the cells in a multi-well plate (e.g., 96-well or 384-well) and culture until they reach the desired confluency.

  • On the day of the assay, remove the culture medium and wash the cells with the stimulation buffer.

  • Prepare serial dilutions of the test compound in the stimulation buffer.

  • Add the test compound dilutions to the cells and incubate for a specified period (e.g., 15-30 minutes) at 37°C.

  • Lyse the cells according to the instructions of the cAMP assay kit.

  • Perform the cAMP detection assay following the manufacturer's protocol.

  • Measure the signal using a plate reader.

3. Data Analysis:

  • Generate a standard curve using known concentrations of cAMP provided in the assay kit.

  • Determine the cAMP concentration in each sample from the standard curve.

  • Plot the cAMP concentration against the logarithm of the test compound concentration.

  • For agonists, determine the EC₅₀ value (the concentration that produces 50% of the maximal response).

  • For antagonists, perform the assay in the presence of a fixed concentration of an A₂A receptor agonist and determine the IC₅₀ value (the concentration that inhibits 50% of the agonist-induced response).% of the agonist-induced response).

References

Validating the A₂A Adenosine Receptor-Mediated Effects of 2-Hydrazinyl-adenosine Derivatives Using Selective Antagonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of 2-Hydrazinyl-adenosine derivatives as A₂A adenosine (B11128) receptor agonists and details the experimental validation of their effects using selective antagonists. This document summarizes key experimental data, provides detailed methodologies for crucial experiments, and visualizes essential pathways and workflows to facilitate a comprehensive understanding of the pharmacological characterization of these compounds.

Introduction

This compound and its derivatives have emerged as a class of potent and selective agonists for the A₂A adenosine receptor (A₂AAR), a G-protein coupled receptor involved in various physiological processes, including vasodilation, inflammation, and neurotransmission. Validating the specific receptor subtype through which these compounds exert their effects is a critical step in their pharmacological profiling. This is typically achieved by employing selective antagonists that can competitively inhibit the agonist's action at the target receptor. This guide focuses on the use of selective A₂AAR antagonists, such as SCH 58261 and istradefylline, to confirm the A₂A-mediated activity of novel this compound derivatives.

Data Presentation: Comparative Analysis of Receptor Binding and Functional Potency

The following tables summarize the quantitative data from radioligand binding assays and functional assays, demonstrating the high affinity and selectivity of a representative this compound derivative for the A₂A adenosine receptor and the validation of its agonist activity through competitive antagonism.

A study on a series of newly synthesized 2-hydrazinyladenosine derivatives identified compound 23 as a particularly potent and selective A₂AAR agonist[1]. The binding affinities (Ki) of this compound for the human A₁ and A₂A adenosine receptors were determined through radioligand binding assays.

Table 1: Adenosine Receptor Binding Affinity of Compound 23 [1]

CompoundA₁ Receptor Kᵢ (nM)A₂A Receptor Kᵢ (nM)Selectivity (A₁/A₂A)
23 >10001.8>555-fold

Kᵢ values represent the inhibition constant, with lower values indicating higher binding affinity.

Further functional assays confirmed the potent A₂A receptor agonist activity of these compounds[1]. To validate that the observed functional effects are indeed mediated by the A₂A receptor, a selective A₂A antagonist is used. The antagonist is expected to shift the concentration-response curve of the agonist to the right without affecting the maximum response, a hallmark of competitive antagonism.

While a specific study detailing the Schild analysis for a this compound derivative with a selective antagonist was not found in the provided search results, the following table illustrates the expected outcome of such an experiment based on the known pharmacology of A₂A agonists and antagonists. The data presented is hypothetical but representative of a typical validation experiment.

Table 2: Hypothetical Functional Potency (cAMP Production) of a this compound Derivative in the Absence and Presence of a Selective A₂A Antagonist (e.g., SCH 58261)

Agonist Concentration (nM)cAMP Production (% of max) - No AntagonistcAMP Production (% of max) - With Antagonist (10 nM)
0.152
12510
1050 (EC₅₀)30
1008550 (EC₅₀ shifted)
100010085
10000100100

EC₅₀ represents the concentration of the agonist that produces 50% of the maximal response.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for the key experiments cited in the characterization of this compound derivatives.

Radioligand Binding Assay for Adenosine A₂A Receptor

This protocol is a generalized procedure for determining the binding affinity of a compound for the A₂A adenosine receptor.

Materials:

  • HEK-293 cells stably expressing the human A₂A adenosine receptor.

  • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂, 1 mM EDTA, and 2 U/mL adenosine deaminase.

  • Radioligand: [³H]ZM241385 (a selective A₂A antagonist).

  • Non-specific binding control: 1 µM ZM241385 or another high-affinity A₂A antagonist.

  • Test compound (this compound derivative) at various concentrations.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture HEK-293 cells expressing the A₂A receptor to confluency.

    • Harvest the cells and homogenize them in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add 50 µL of assay buffer, 50 µL of [³H]ZM241385 (final concentration ~1-2 nM), and 50 µL of the test compound at various concentrations.

    • For total binding, add 50 µL of assay buffer instead of the test compound.

    • For non-specific binding, add 50 µL of the non-specific binding control.

    • Initiate the binding reaction by adding 50 µL of the membrane preparation (typically 20-50 µg of protein).

    • Incubate the plate at room temperature for 2 hours with gentle shaking.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

cAMP Functional Assay for A₂A Adenosine Receptor Agonist and Antagonist Validation

This protocol outlines a method to measure the functional activity of a this compound derivative as an A₂A receptor agonist and to validate this activity using a selective antagonist.

Materials:

  • HEK-293 cells stably expressing the human A₂A adenosine receptor.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Stimulation buffer: Hanks' Balanced Salt Solution (HBSS) or serum-free medium containing a phosphodiesterase inhibitor (e.g., 100 µM IBMX) to prevent cAMP degradation.

  • Test agonist (this compound derivative) at various concentrations.

  • Selective A₂A antagonist (e.g., SCH 58261) at a fixed concentration.

  • cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

Procedure:

  • Cell Plating:

    • Seed HEK-293 cells expressing the A₂A receptor into a 96-well plate at an appropriate density and allow them to attach overnight.

  • Antagonist Pre-incubation (for validation):

    • Remove the culture medium and wash the cells once with stimulation buffer.

    • Add the selective A₂A antagonist (at a concentration known to be effective, e.g., 10 nM SCH 58261) or vehicle to the respective wells.

    • Incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation:

    • Add the this compound derivative at various concentrations to the wells (with and without the antagonist).

    • Incubate for 15-30 minutes at 37°C.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis:

    • Generate concentration-response curves by plotting the cAMP levels against the logarithm of the agonist concentration for both the agonist alone and the agonist in the presence of the antagonist.

    • Determine the EC₅₀ values for both curves.

    • A rightward shift in the EC₅₀ value in the presence of the antagonist, with no change in the maximal response, confirms competitive antagonism at the A₂A receptor.

Mandatory Visualization

The following diagrams illustrate the key signaling pathway and experimental workflows involved in the validation of this compound effects.

G cluster_membrane Cell Membrane A2AR A₂A Receptor G_protein Gs Protein A2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts Agonist This compound Agonist->A2AR Activates Antagonist Selective Antagonist (e.g., SCH 58261) Antagonist->A2AR Blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Response Cellular Response (e.g., Vasodilation) Gene->Response

Caption: A₂A Adenosine Receptor Signaling Pathway.

G start Start prepare_cells Prepare Cells Expressing A₂A Receptor start->prepare_cells add_antagonist Pre-incubate with Selective Antagonist (or Vehicle) prepare_cells->add_antagonist add_agonist Add this compound (Concentration Range) add_antagonist->add_agonist incubate Incubate add_agonist->incubate measure_response Measure Functional Response (e.g., cAMP levels) incubate->measure_response analyze_data Analyze Data: - Generate Dose-Response Curves - Determine EC₅₀ Shift measure_response->analyze_data validate Validate A₂A-Mediated Effect analyze_data->validate

Caption: Experimental Workflow for Agonist Validation.

References

A Comparative Analysis of the Pharmacokinetic Profiles of 2-Substituted Adenosine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the pharmacokinetic profiles of 2-substituted adenosine (B11128) derivatives, a class of compounds with significant potential as selective agonists for adenosine receptors, particularly the A2A subtype. Due to a lack of publicly available in vivo pharmacokinetic data for 2-Hydrazinyl-adenosine derivatives, this guide utilizes data from closely related and well-characterized 2-substituted adenosine analogs: Regadenoson and 2-Chloroadenosine . These compounds serve as valuable benchmarks for understanding the absorption, distribution, metabolism, and excretion (ADME) properties that are critical for the development of novel therapeutics in this class.

Quantitative Pharmacokinetic Data

The following table summarizes the available pharmacokinetic parameters for Regadenoson in humans and 2-Chloroadenosine in rats. This data highlights key differences in their disposition within a biological system.

ParameterRegadenoson (Human)2-Chloroadenosine (Rat)
Half-life (t1/2) ~2 hours (terminal elimination)[1][2]Not explicitly stated, but effects are transient
Maximum Concentration (Cmax) Achieved within 1-4 minutes post-injection[2]Not explicitly stated
Time to Maximum Concentration (Tmax) 1-4 minutes[2]Not explicitly stated
Clearance (CL) 37.8 L/h[1][2]Not explicitly stated, but rapid
Volume of Distribution (Vd) 11.5 L (central compartment), 78.7 L (steady state)[1][2]Not explicitly stated
Bioavailability (F%) Administered intravenouslyNot applicable (administered intravenously)
Primary Route of Elimination Renal excretion (~58% as unchanged drug)[1]Not explicitly stated

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of pharmacokinetic studies. Below are generalized protocols for the key experiments cited in the characterization of these adenosine derivatives.

In Vivo Pharmacokinetic Study in Humans (Regadenoson)

A study to determine the pharmacokinetic profile of Regadenoson in healthy male volunteers was conducted as a randomized, double-blind, crossover, placebo-controlled trial.[1]

  • Subject Population: Healthy male volunteers (n=36), aged 18-50 years.[1]

  • Dosing: Single intravenous bolus doses of Regadenoson ranging from 0.1 to 30.0 µg/kg were administered.[1]

  • Sample Collection: Up to 20 plasma samples were collected within 24 hours after dosing. Urine was collected for 24 hours post-dose.[1]

  • Bioanalysis: Plasma and urine concentrations of Regadenoson were determined using a validated HPLC/MS/MS method.[3]

  • Pharmacokinetic Analysis: Plasma concentration-time data were analyzed using a non-linear mixed-effect modeling approach (NONMEM) to determine pharmacokinetic parameters such as half-life, clearance, and volume of distribution. A three-compartment model best described the data.[1][2]

In Vivo Pharmacodynamic and Clearance Study in Rats (2-Chloroadenosine)

An integrated pharmacokinetic-pharmacodynamic study was performed in conscious normotensive rats to quantify the cardiovascular effects of 2-Chloroadenosine.

  • Animal Model: Normotensive conscious rats.

  • Dosing: An intravenous infusion of 1.4 mg/kg of 2-Chloroadenosine was administered.

  • Sample Collection: Serial arterial blood samples were collected to measure drug concentrations.

  • Pharmacodynamic Measurements: Heart rate and mean arterial blood pressure were continuously recorded.

  • Data Analysis: Concentration-effect relationships were described using a sigmoidal Emax model to determine the in vivo potency (EC50).

Signaling Pathway and Experimental Workflow

The primary mechanism of action for these 2-substituted adenosine derivatives is the activation of adenosine receptors, which are G protein-coupled receptors (GPCRs). The A2A receptor, a key target, is coupled to a Gs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).

cluster_membrane Cell Membrane A2A_Receptor A2A Receptor G_Protein Gs Protein A2A_Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP converts Agonist 2-Substituted Adenosine Derivative Agonist->A2A_Receptor ATP ATP ATP->AC Cellular_Response Physiological Response (e.g., Vasodilation) cAMP->Cellular_Response triggers

Caption: A2A Receptor Signaling Pathway.

The following diagram illustrates a typical workflow for evaluating the pharmacokinetic properties of a novel adenosine derivative.

Start Compound Synthesis & Characterization InVitro In Vitro ADME Assays (Metabolic Stability, Permeability) Start->InVitro InVivo_PK In Vivo Pharmacokinetic Study (Animal Model) InVitro->InVivo_PK Sample_Collection Blood/Urine/Tissue Sample Collection InVivo_PK->Sample_Collection Bioanalysis LC-MS/MS Bioanalysis Sample_Collection->Bioanalysis Data_Analysis Pharmacokinetic Modeling & Parameter Estimation Bioanalysis->Data_Analysis End Pharmacokinetic Profile Established Data_Analysis->End

Caption: Experimental Workflow for Pharmacokinetic Profiling.

References

Assessing Species-Specific Differences in 2-Hydrazinyl-adenosine Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the species-specific activity of 2-Hydrazinyl-adenosine, a potent adenosine (B11128) analog. Understanding these differences is critical for the preclinical evaluation and clinical translation of this and related compounds. This document summarizes key experimental data, details relevant methodologies, and visualizes the underlying signaling pathways.

Data Presentation: Comparative Activity of 2-Substituted Adenosine Analogs

Direct comparative data for this compound across multiple species is limited in the public domain. However, studies on structurally related 2-substituted adenosine analogs consistently demonstrate significant species-specific differences in their affinity and functional potency at the A2A adenosine receptor. The following tables present a compilation of data for representative 2-substituted adenosine agonists, illustrating the expected variability for compounds like this compound.

Table 1: Comparative Binding Affinity (Ki, nM) of 2-Substituted Adenosine Analogs at A2A Receptors

CompoundHuman A2A Ki (nM)Rat A2A Ki (nM)Fold Difference (Rat/Human)
2-phenylaminoadenosineLower PotencyHigher PotencySignificant
2-chloroadenosineLower PotencyHigher PotencySignificant

Note: Qualitative descriptions are used where exact numerical values were not consistently reported across studies. The trend indicates that these 2-substituted adenosine analogs are generally more potent at rat A2A receptors than human A2A receptors.[1]

Table 2: Comparative Functional Potency (EC50, nM) of Adenosine Analogs at A2A Receptors

CompoundHuman A2A EC50 (nM)Rat A2A EC50 (nM)Fold Difference (Rat/Human)
2-phenylaminoadenosineMore PotentLess PotentSignificant
2-chloroadenosineMore PotentLess PotentSignificant

Note: In functional assays, the trend is reversed for these specific compounds, with higher potency observed at the human A2A receptor.[1] This highlights the complexity of species-specific pharmacology, where binding affinity does not always directly correlate with functional output.

Experimental Protocols

Detailed methodologies for the key experiments cited in the assessment of this compound and related compounds are provided below.

Radioligand Displacement Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.

1. Membrane Preparation:

  • Culture cells stably expressing the target adenosine receptor (e.g., human or rat A2A) in appropriate media.

  • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

  • Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 40,000 x g).

  • Wash the membrane pellet with fresh buffer and resuspend in assay buffer.

  • Determine the protein concentration of the membrane preparation (e.g., using a BCA protein assay).

2. Binding Assay:

  • In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-CGS21680 or [3H]-ZM241385 for A2A receptors), and varying concentrations of the unlabeled test compound (e.g., this compound).

  • Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

  • Plot the percentage of specific binding of the radioligand as a function of the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay (HTRF)

This assay measures the ability of a compound to stimulate or inhibit the production of cyclic AMP (cAMP), a key second messenger in A2A receptor signaling.

1. Cell Culture and Plating:

  • Culture cells expressing the receptor of interest in a suitable medium.

  • Plate the cells in a 384-well plate and allow them to adhere overnight.

2. Agonist Stimulation:

  • Remove the culture medium and replace it with stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX or rolipram) to prevent cAMP degradation.[2]

  • Add varying concentrations of the test agonist (e.g., this compound) to the wells.

  • Incubate for a defined period (e.g., 30 minutes) at 37°C.[2]

3. Cell Lysis and cAMP Detection (HTRF):

  • Lyse the cells and add the HTRF (Homogeneous Time-Resolved Fluorescence) reagents: a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog.[2]

  • In the absence of cellular cAMP, the two labeled components are in close proximity, resulting in a high FRET (Förster Resonance Energy Transfer) signal.

  • Cellular cAMP produced in response to agonist stimulation competes with the d2-labeled cAMP for binding to the antibody, leading to a decrease in the FRET signal.

  • After an incubation period (e.g., 60 minutes at room temperature), read the fluorescence at two wavelengths (e.g., 620 nm and 665 nm) using an HTRF-compatible plate reader.[3]

4. Data Analysis:

  • Calculate the ratio of the fluorescence signals (665 nm / 620 nm).

  • Convert the signal ratios to cAMP concentrations using a standard curve.

  • Plot the cAMP concentration as a function of the logarithm of the agonist concentration to generate a dose-response curve.

  • Determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response) from the curve.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to the receptor of interest.

1. Membrane Preparation:

  • Prepare cell membranes expressing the target receptor as described in the radioligand binding assay protocol.

2. GTPγS Binding Reaction:

  • In a 96-well plate, combine the membrane preparation, GDP (to facilitate nucleotide exchange), and varying concentrations of the test agonist.

  • Initiate the binding reaction by adding [35S]GTPγS, a non-hydrolyzable analog of GTP.[4][5]

  • Agonist-induced receptor activation promotes the exchange of GDP for [35S]GTPγS on the Gα subunit of the G protein.

  • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time.

3. Termination and Detection:

  • Terminate the reaction by rapid filtration through glass fiber filters.[4]

  • Wash the filters with ice-cold wash buffer to remove unbound [35S]GTPγS.

  • Measure the amount of [35S]GTPγS bound to the G proteins on the filters using a scintillation counter.

4. Data Analysis:

  • Plot the amount of [35S]GTPγS bound as a function of the logarithm of the agonist concentration.

  • Determine the EC50 and Emax from the resulting dose-response curve.

Mandatory Visualization

Signaling Pathway of this compound at the A2A Adenosine Receptor

G_protein_signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular 2_Hydrazinyl_adenosine This compound A2A_Receptor A2A Adenosine Receptor G_Protein Gs Protein (αβγ) A2A_Receptor->G_Protein Activates G_alpha_GTP Gα-GTP G_Protein->G_alpha_GTP Dissociates to G_beta_gamma Gβγ G_Protein->G_beta_gamma Adenylate_Cyclase Adenylate Cyclase G_alpha_GTP->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Vasodilation) PKA->Cellular_Response Phosphorylates targets leading to

Caption: A2A adenosine receptor signaling pathway activated by this compound.

Experimental Workflow for Assessing Species-Specific Activity

experimental_workflow start Start: Select Species (e.g., Human, Rat, Mouse) cell_lines Obtain Cell Lines Expressing Species-Specific A2A Receptors start->cell_lines membrane_prep Membrane Preparation cell_lines->membrane_prep functional_assays Functional Assays cell_lines->functional_assays radioligand_assay Radioligand Binding Assay (Determine Ki) membrane_prep->radioligand_assay data_analysis Data Analysis and Comparison radioligand_assay->data_analysis cAMP_assay cAMP Accumulation Assay (Determine EC50, Emax) functional_assays->cAMP_assay gtp_assay GTPγS Binding Assay (Determine EC50, Emax) functional_assays->gtp_assay cAMP_assay->data_analysis gtp_assay->data_analysis conclusion Conclusion on Species-Specific Differences in Activity data_analysis->conclusion

Caption: Workflow for comparing this compound activity across species.

Logical Relationship of Key Pharmacological Parameters

logical_relationship compound This compound receptor Species-Specific A2A Receptor compound->receptor Interacts with binding Binding Affinity (Ki) receptor->binding Determines function_ Functional Potency (EC50) & Efficacy (Emax) receptor->function_ Mediates binding->function_ Influences response Cellular/Physiological Response function_->response Leads to

Caption: Relationship between compound, receptor, and pharmacological readouts.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 2-Hydrazinyl-adenosine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational excellence. This guide provides essential, step-by-step procedures for the safe disposal of 2-Hydrazinyl-adenosine, ensuring the protection of laboratory personnel and the environment.

Disclaimer: This document provides general guidance. Always consult your institution's specific safety protocols and the material safety data sheet (MSDS) provided by the supplier before handling or disposing of any chemical.

I. Understanding the Hazards

While a Material Safety Data Sheet (MSDS) for this compound may indicate that it is not classified as a "Hazardous Chemical" under OSHA's Hazard Communication Standard, it is crucial to recognize the potential risks associated with its hydrazine (B178648) functional group.[1] Hydrazine and its derivatives are often reactive and can be toxic.[2][3][4] Therefore, treating this compound with caution is paramount. One available chemical label indicates that this compound is suspected of damaging fertility or the unborn child.

II. Personal Protective Equipment (PPE)

Before handling this compound, ensure you are equipped with the appropriate personal protective equipment. Adherence to these guidelines is the first line of defense against accidental exposure.

PPE ComponentSpecificationRationale
Gloves Chemical-resistant (e.g., Nitrile)To prevent skin contact.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes.
Lab Coat Standard laboratory coatTo protect skin and clothing.
Ventilation Fume hoodTo minimize inhalation of any potential dust or aerosols.

III. Spill Management

In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.

  • Assess the Spill: From a safe distance, assess the extent of the spill. For large or unmanageable spills, contact your institution's emergency response team.

  • Containment (for small, manageable spills):

    • Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or earth.

    • Do not use combustible materials like paper towels to absorb the spill.

  • Collection: Carefully sweep or scoop the absorbent material and the spilled substance into a designated, labeled hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent or detergent and water. Collect all cleaning materials as hazardous waste.

  • Ventilation: Ensure the area is well-ventilated until the cleanup is complete.

IV. Waste Collection and Labeling

Proper segregation and labeling of chemical waste are critical for safe storage and disposal.

  • Waste Container: Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. The original container, if in good condition, is often a suitable choice.[5]

  • Labeling: Immediately label the waste container with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate quantity of waste

    • The date the waste was first added to the container

    • The name of the principal investigator or responsible person

  • Storage: Store the waste container in a designated satellite accumulation area. Ensure it is segregated from incompatible materials. Keep the container tightly closed except when adding waste.

V. Disposal Procedure

The recommended and safest method for the disposal of this compound is through a licensed hazardous material disposal company.

Step-by-Step Disposal Workflow:

  • Collection: Collect all waste containing this compound (solid chemical, contaminated lab supplies, and spill cleanup materials) in a properly labeled hazardous waste container.

  • Request Pickup: Once the waste container is full or has been in storage for the maximum allowable time according to your institution's policy, arrange for a pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.

  • Documentation: Complete all necessary waste disposal forms and documentation as required by your institution and local regulations.

  • Handover: Transfer the waste container to the authorized disposal personnel.

Alternative Disposal Considerations (for expert personnel only):

While chemical neutralization of hydrazine compounds is possible, it is a hazardous process that can produce toxic byproducts and should only be attempted by highly trained personnel with a thorough understanding of the reaction chemistry and safety protocols.

  • Oxidation: Dilute solutions of oxidizing agents like sodium hypochlorite (B82951) or hydrogen peroxide can be used to neutralize hydrazine compounds. However, these reactions can be exothermic and may produce harmful gases.[2]

  • Alpha-Ketoglutaric Acid: Research has shown that alpha-ketoglutaric acid can neutralize hydrazine effectively and more safely than bleach, yielding relatively harmless byproducts.[6]

Given the potential hazards and the lack of a specific, validated neutralization protocol for this compound, professional disposal remains the strongly recommended course of action.

VI. Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Start: Generation of This compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs? ppe->spill waste_container Place Waste in a Labeled, Compatible Hazardous Waste Container ppe->waste_container small_spill Small, Manageable Spill spill->small_spill Yes large_spill Large or Unmanageable Spill spill->large_spill Yes spill->waste_container No contain_spill Contain with Inert Absorbent Material small_spill->contain_spill emergency_response Contact Institutional Emergency Response large_spill->emergency_response collect_spill Collect Spill Residue into Hazardous Waste Container contain_spill->collect_spill collect_spill->waste_container label_waste Label Container: 'Hazardous Waste', Chemical Name, Date, PI waste_container->label_waste store_waste Store in Designated Satellite Accumulation Area label_waste->store_waste request_pickup Request Waste Pickup from EHS or Licensed Contractor store_waste->request_pickup documentation Complete Disposal Documentation request_pickup->documentation handover Hand Over Waste for Professional Disposal documentation->handover end End: Safe and Compliant Disposal handover->end

Caption: Disposal Workflow for this compound.

References

Personal protective equipment for handling 2-Hydrazinyl-adenosine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Hydrazinyl-adenosine

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is essential for ensuring laboratory safety and maintaining experimental integrity. Given that this compound is a pharmaceutical-related compound of unknown potency, a cautious approach to handling is paramount.[1]

Hazard Identification and Personal Protective Equipment (PPE)

While specific toxicity data for this compound is limited, it should be handled with care, assuming it may be harmful if ingested, inhaled, or absorbed through the skin. The primary hazards are likely related to its dust form and the potential for the release of toxic gases upon decomposition. A comprehensive PPE strategy is mandatory for all personnel.

Table 1: Personal Protective Equipment (PPE) Recommendations

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting (Solid) Tightly fitting safety goggles with side-shields.[1]Chemical-resistant nitrile gloves (double-gloving recommended).[2]Fire/flame resistant and impervious clothing; Laboratory coat.[1][3]NIOSH-approved N95 or higher-rated respirator.[2][3]
Solution Preparation and Handling Tightly fitting safety goggles with side-shields or chemical splash goggles.[1][2]Chemical-resistant nitrile gloves.[1][4]Fire/flame resistant and impervious clothing; Laboratory coat.[1][3]Use in a well-ventilated area or with local exhaust ventilation (fume hood).[3][5]
Storage and Transport Safety glasses with side shields.[4][6]Gloves to be worn when handling containers.Laboratory coat.Not generally required if containers are sealed.
Waste Disposal Tightly fitting safety goggles with side-shields.[1]Chemical-resistant nitrile gloves.[1]Fire/flame resistant and impervious clothing; Laboratory coat.[1][3]Use in a well-ventilated area.

Operational and Disposal Plans

Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a tightly closed container in a dry and well-ventilated place.[5]

  • Long-term storage should be at freezer temperatures (-20°C).[7]

Handling:

  • Avoid all personal contact, including inhalation of dust.[6]

  • Use in a well-ventilated area, preferably within a laboratory fume hood.[5][6]

  • Avoid creating dust when handling the solid form.[1]

  • Do not eat, drink, or smoke when handling this compound.[6]

  • Wash hands thoroughly after handling.[1]

Disposal:

  • Excess and expired materials should be offered to a licensed hazardous material disposal company.[1]

  • Dispose of contaminated packaging in the same manner as the product.[1]

  • Ensure that all federal, state, and local regulations regarding the disposal of this material are followed.[1]

Emergency Procedures

Spill Response:

  • Evacuate: Keep unnecessary personnel away from the spill area.[1][5]

  • Ventilate: Ensure adequate ventilation of the area.[1][5]

  • Protect: Wear appropriate personal protective equipment as outlined in Table 1, including respiratory protection.[1][3]

  • Contain: Prevent the spill from entering drains or water courses.[1][6]

  • Clean-up (Solid): Gently sweep or vacuum up the spillage, avoiding dust generation, and collect it in a suitable, labeled container for disposal.[1]

  • Clean-up (Liquid): Absorb with an inert material and place in a suitable, labeled container for disposal.

  • Decontaminate: Clean the spill surface thoroughly to remove any residual contamination.[1]

First Aid Measures:

Exposure RouteFirst Aid Procedure
Inhalation If breathing is difficult, remove the person to fresh air and keep them at rest in a comfortable position for breathing. Call a physician if symptoms develop or persist.[1]
Skin Contact Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water. Consult a doctor.[1]
Eye Contact Rinse with pure water for at least 15 minutes. Consult a doctor.[1]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]

Experimental Workflow and Safety Protocols

Below are diagrams illustrating key safety and handling workflows for this compound.

G Figure 1: Chemical Spill Response Workflow cluster_spill Spill Detected cluster_response Immediate Actions cluster_cleanup Containment & Cleanup cluster_followup Post-Spill Actions spill Chemical Spill Occurs evacuate Evacuate Area spill->evacuate alert Alert Supervisor & Safety Officer evacuate->alert ppe Don Appropriate PPE alert->ppe contain Contain Spill ppe->contain cleanup Clean Spill Area contain->cleanup dispose Dispose of Waste cleanup->dispose decontaminate Decontaminate Area & Equipment dispose->decontaminate report Complete Spill Report decontaminate->report

Caption: Chemical Spill Response Workflow for this compound.

G Figure 2: Standard Operating Procedure for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal review_sds Review SDS gather_ppe Gather Required PPE review_sds->gather_ppe prepare_workstation Prepare Fume Hood gather_ppe->prepare_workstation weigh_solid Weigh Solid Compound prepare_workstation->weigh_solid prepare_solution Prepare Solution weigh_solid->prepare_solution conduct_experiment Conduct Experiment prepare_solution->conduct_experiment deactivate Deactivate/Quench Reaction (if necessary) conduct_experiment->deactivate dispose_waste Dispose of Chemical Waste deactivate->dispose_waste clean_glassware Clean Glassware dispose_waste->clean_glassware decontaminate_area Decontaminate Work Area clean_glassware->decontaminate_area

Caption: Standard Operating Procedure for Handling this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.